molecular formula C9H9FO3 B1268883 2-Fluoro-4,5-dimethoxybenzaldehyde CAS No. 71924-62-4

2-Fluoro-4,5-dimethoxybenzaldehyde

Cat. No.: B1268883
CAS No.: 71924-62-4
M. Wt: 184.16 g/mol
InChI Key: IBBYQNVXKFMSSI-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBYQNVXKFMSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345312
Record name 2-Fluoro-4,5-dimethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71924-62-4
Record name 2-Fluoro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4,5-dimethoxybenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzaldehyde

This compound, identified by CAS Number 71924-62-4 , is a highly functionalized aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and advanced organic synthesis. Also known by its synonym, 6-Fluoroveratraldehyde, this compound's strategic combination of a reactive aldehyde group, two electron-donating methoxy groups, and a bio-isosteric fluorine atom makes it a valuable precursor for a wide range of complex molecular architectures.[1]

The presence of fluorine is particularly noteworthy. The judicious incorporation of fluorine into drug candidates can profoundly influence key pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, binding affinity, and pKa.[2] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, a validated synthesis protocol with mechanistic insights, its critical applications in drug discovery, and essential safety and handling procedures.

PART 1: Physicochemical and Spectroscopic Properties

The compound typically presents as a white to light yellow crystalline powder.[1] Its core properties are summarized below, providing the foundational data required for experimental design and execution.

PropertyValueSource(s)
CAS Number 71924-62-4[1][3]
Molecular Formula C₉H₉FO₃[1][3]
Molecular Weight 184.17 g/mol [1][3][4]
IUPAC Name This compound[4]
Synonyms 6-Fluoroveratraldehyde[1][3]
Appearance White to light yellow powder/crystal[1]
Melting Point 98.0 to 101.0 °C[1]
Purity ≥ 98% (GC)[1][3]
SMILES COC1=C(C=C(C(=C1)C=O)F)OC[4]
InChIKey IBBYQNVXKFMSSI-UHFFFAOYSA-N[4]

PART 2: Synthesis and Mechanistic Insights

The synthesis of substituted benzaldehydes often involves formylation of an activated aromatic ring. For this compound, a common and effective method is the Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce an aldehyde group onto an electron-rich aromatic substrate.

The choice of this methodology is causal: the starting material, 1-fluoro-3,4-dimethoxybenzene, is highly activated towards electrophilic aromatic substitution due to the ortho- and para-directing effects of the two methoxy groups. The Vilsmeier-Haack reaction provides a mild and efficient means of formylation without requiring harsh conditions that could cleave the methoxy ethers.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system, incorporating in-process checks (TLC monitoring) and a robust purification step to ensure high purity of the final product.

Materials:

  • 1-fluoro-3,4-dimethoxybenzene (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the chloroiminium salt (Vilsmeier reagent) is critical for the subsequent formylation.

  • Aromatic Substrate Addition: Dissolve 1-fluoro-3,4-dimethoxybenzene (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. This step is a crucial self-validation checkpoint.

  • Work-up and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated sodium acetate solution. This hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Neutralization and Extraction: Basify the mixture to a neutral pH with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual inorganic salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of Hexanes/Ethyl Acetate as the eluent. This final step is essential to achieve the high purity (>98%) required for subsequent applications.[5]

Synthesis Workflow Diagram

G A 1-fluoro-3,4-dimethoxybenzene (Starting Material) C Electrophilic Aromatic Substitution A->C B Vilsmeier Reagent (POCl₃ + DMF) B->C D Iminium Salt Intermediate C->D Formylation E Hydrolysis (H₂O / NaOAc) D->E F This compound (Final Product) E->F Quenching

Caption: Vilsmeier-Haack synthesis of the target compound.

PART 3: Applications in Drug Discovery and Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility stems from the ability to leverage the aldehyde functionality for further chemical transformations while benefiting from the electronic and steric properties imparted by the fluoro and dimethoxy substituents.

  • Pharmaceutical Synthesis: The compound is a key building block for synthesizing biologically active molecules, particularly those targeting neurological disorders.[1] The aldehyde can be readily converted into amines, imines, alcohols, or used in condensation reactions (e.g., Wittig, Knoevenagel) to construct more complex heterocyclic scaffolds, which are prevalent in active pharmaceutical ingredients (APIs).[6]

  • Enhanced Pharmacokinetics: The fluorine atom enhances metabolic stability by blocking potential sites of oxidative metabolism (e.g., cytochrome P450). It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2][7]

  • Agrochemical Development: The presence of a fluorine atom is a common feature in modern agrochemicals, where it can enhance the biological activity and stability of crop protection agents.[1]

Illustrative Application Workflow

The following diagram illustrates a hypothetical synthetic pathway where this compound is used to synthesize a substituted quinazoline, a scaffold found in numerous FDA-approved drugs.

G A 2-Fluoro-4,5- dimethoxybenzaldehyde B Reductive Amination A->B C Substituted Benzylamine B->C + Amine, [H] D Cyclization with Anthranilate Derivative C->D E Dihydro- quinazolinone D->E F Oxidation E->F G Bioactive Quinazoline Scaffold F->G - H₂

Caption: Pathway from benzaldehyde to a quinazoline core.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Summary
PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Source: Aggregated GHS information from multiple suppliers.[4]

Safe Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[9]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after. Wash and dry hands thoroughly after handling.[9]

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[9]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[9]

Storage
  • Store in a tightly closed container in a dry, well-ventilated place.[8]

  • Recommended storage is under an inert atmosphere at 2-8°C for long-term stability.

Conclusion

This compound (CAS 71924-62-4) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of functional groups provides a reliable and versatile platform for constructing complex molecules with tailored biological and physical properties. Understanding its synthesis, reactivity, and safe handling is essential for any researcher aiming to leverage the power of fluorination in modern chemical design.

References

  • This compound | C9H9FO3 | CID 603595.
  • The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde.
  • Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core physical and chemical properties of 2-Fluoro-4,5-dimethoxybenzaldehyde (CAS No: 71924-62-4), a key fluorinated aromatic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes empirical data with practical, field-proven experimental protocols for property verification. We delve into the compound's identity, core physicochemical characteristics, spectroscopic profile, and safety considerations. The methodologies are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility in a research setting.

Section 1: Chemical Identity and Structural Significance

This compound, also known by its synonym 6-Fluoroveratraldehyde, is a trifunctionalized aromatic aldehyde.[1][2][3] Its structure is characterized by a benzaldehyde core with a fluorine atom positioned ortho to the aldehyde group, and two methoxy groups at the 4 and 5 positions. This specific arrangement of electron-withdrawing (fluorine, aldehyde) and electron-donating (methoxy) groups imparts unique reactivity and electronic properties, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of derivative compounds, a common strategy in modern drug design.[2]

IdentifierValueSource(s)
IUPAC Name This compound[1][4]
Synonyms 6-Fluoroveratraldehyde, 4,5-Dimethoxy-2-fluorobenzaldehyde[1][2][3]
CAS Number 71924-62-4[1][2][3][5][6]
Molecular Formula C₉H₉FO₃[1][2][6]
Molecular Weight 184.17 g/mol [2][3][6]
InChI Key IBBYQNVXKFMSSI-UHFFFAOYSA-N[1][4][5]

Section 2: Core Physicochemical Properties

The physical state and thermal properties of a compound are foundational to its handling, purification, and reaction setup. This compound is typically supplied as a solid, whose characteristics are summarized below.

PropertyValueNotes
Appearance White to light yellow powder or crystal[2][3] Visual inspection is the primary method of confirmation. Color variation can indicate the presence of impurities.
Melting Point 98 - 101 °C[2][3] A sharp melting range is indicative of high purity. A broad range suggests impurities.
Boiling Point Data not readily availableDue to its relatively high molecular weight and solid nature, it would likely require vacuum distillation to prevent decomposition.
Solubility Data not readily availableExpected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), and Ethyl Acetate (EtOAc), and sparingly soluble in non-polar solvents like hexanes. Insoluble in water.

Section 3: Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a starting material. The key spectral features for this compound are outlined below.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that offer structural clues. For this compound, the molecular ion peak [M]⁺ is expected at m/z 184. The PubChem database indicates key fragments observed in GC-MS analysis at m/z 183, 169, and 113, corresponding to the loss of H•, CH₃•, and C₂H₂O respectively.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. An Attenuated Total Reflectance (ATR) IR spectrum is available in the PubChem database.[1] The expected characteristic absorption bands are:

  • ~2850-2750 cm⁻¹: Aldehyde C-H stretch (a pair of weak bands).

  • ~1680-1700 cm⁻¹: A strong C=O stretch for the aromatic aldehyde. The conjugation and ortho-fluoro substitution influence this position.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1275-1200 cm⁻¹ & ~1020-1075 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy ether groups.

  • ~1250-1100 cm⁻¹: C-F stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. While specific spectra are not publicly indexed, the expected signals can be predicted based on the structure.

  • ¹H NMR (in CDCl₃, predicted):

    • ~10.3 ppm: A singlet (or doublet due to coupling with ortho-F) for the aldehyde proton (-CHO).

    • ~7.4 ppm: A singlet (or doublet) for the aromatic proton at C6 (ortho to the aldehyde).

    • ~6.8 ppm: A singlet (or doublet) for the aromatic proton at C3 (ortho to the fluorine).

    • ~3.9 ppm: Two distinct singlets, each integrating to 3H, for the two methoxy group protons (-OCH₃). Their chemical environments are different.

  • ¹³C NMR (in CDCl₃, predicted):

    • ~188 ppm: Aldehyde carbonyl carbon (C=O).

    • ~160-140 ppm: Aromatic carbons attached to F and O (C-F, C-O), showing C-F coupling.

    • ~120-100 ppm: Aromatic carbons attached to H (C-H).

    • ~56 ppm: Methoxy carbons (-OCH₃).

Section 4: Experimental Protocols for Property Determination

This section provides actionable, step-by-step protocols for the in-house verification of the key physical properties.

Workflow for Incoming Material Verification

The following diagram outlines a standard workflow for the qualification of a new batch of this compound. This ensures that the material meets the required specifications before being committed to a synthetic route.

VerificationWorkflow cluster_0 Initial Checks cluster_1 Physical Property Verification cluster_2 Structural Confirmation cluster_3 Final Decision Receive Receive Compound Log Log Lot Number & Date Receive->Log Visual Visual Inspection (Color, Form) Log->Visual MP Melting Point Determination Visual->MP Sol Solubility Test (Qualitative) MP->Sol IR FT-IR Analysis Sol->IR NMR NMR (1H, 13C) Analysis IR->NMR MS GC-MS for Purity & Identity NMR->MS Compare Compare Data to Specifications MS->Compare Decision Accept / Reject Batch Compare->Decision

Caption: Standard Operating Procedure for Incoming Material Qualification.

Protocol: Melting Point Determination

Causality: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a digital apparatus for precision.

Methodology:

  • Calibration: Ensure the melting point apparatus is calibrated using a certified standard (e.g., caffeine, vanillin) with a known, sharp melting point.

  • Sample Preparation: Place a small, dry amount (2-3 mm height) of the crystalline compound into a capillary tube and pack it tightly by tapping on a hard surface.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~98 °C).

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min.

    • Rationale: A slow ramp rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.

  • Validation: A sharp range (≤ 2 °C) consistent with the literature value (98-101 °C) validates the sample's purity.[2][3]

Protocol: Spectroscopic Analysis Workflow

Causality: A combination of spectroscopic techniques provides an undeniable confirmation of the molecular structure. Each technique probes different aspects of the molecule, and together they form a self-validating system.

SpectroscopyWorkflow cluster_IR FT-IR cluster_NMR NMR cluster_MS GC-MS compound 2-Fluoro-4,5-dimethoxy- benzaldehyde Sample IR_prep Place small amount on ATR crystal compound->IR_prep NMR_prep Dissolve ~10mg in 0.7mL CDCl3 compound->NMR_prep MS_prep Prepare dilute solution in EtOAc compound->MS_prep IR_acq Acquire Spectrum IR_prep->IR_acq IR_an Identify C=O, C-O, C-F functional groups IR_acq->IR_an result Structural Confirmation & Purity Assessment IR_an->result NMR_acq Acquire 1H, 13C, DEPT Spectra NMR_prep->NMR_acq NMR_an Analyze shifts, coupling, & integration NMR_acq->NMR_an NMR_an->result MS_acq Inject into GC-MS MS_prep->MS_acq MS_an Confirm M.W. (184) & fragmentation pattern MS_acq->MS_an MS_an->result

Caption: Integrated workflow for spectroscopic structural verification.

Methodology Details:

  • FT-IR (ATR):

    • Preparation: Ensure the ATR crystal is clean by wiping with isopropanol. Record a background spectrum. Place a small amount of the solid sample directly onto the crystal and apply pressure.

    • Analysis: Collect the spectrum. Identify the key peaks as outlined in Section 3.2. This is a rapid, qualitative check of functional groups.

  • NMR (¹H, ¹³C):

    • Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Rationale: CDCl₃ is a standard solvent that dissolves many organic compounds and has a minimal proton signal. TMS provides a universal reference point.

    • Acquisition: Acquire a proton (¹H) spectrum, followed by a carbon (¹³C) spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

    • Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to confirm the proton assignments. Correlate with the ¹³C spectrum.

  • GC-MS:

    • Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

    • Acquisition: Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph will separate the sample from any volatile impurities.

    • Analysis: Analyze the resulting mass spectrum for the main peak. The molecular ion peak should correspond to the compound's molecular weight (184.17). Compare the fragmentation pattern to literature data to confirm identity. The GC trace also provides a quantitative measure of purity.

Section 5: Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: this compound is classified with the GHS07 pictogram (Exclamation Mark).[5] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

  • Personal Protective Equipment (PPE): Always handle this chemical while wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

  • Handling: Avoid creating dust.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3][7] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8 °C) under an inert atmosphere, noting potential air sensitivity.[2][3][5] For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are recommended to prevent potential oxidation of the aldehyde group.

Section 6: Conclusion

This compound is a solid crystalline compound with a melting point of approximately 98-101 °C. Its structure, confirmed through a combination of MS, IR, and NMR spectroscopy, makes it a strategic building block for synthetic chemistry. The protocols and data presented in this guide provide researchers with a robust framework for verifying the quality and identity of this compound, ensuring its effective application in research and development endeavors. Adherence to the outlined safety and handling procedures is essential for its safe utilization in the laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Aladdin Scientific. (n.d.). 2-Fluoro-4, 5-dimethoxybenzaldehyde, min 98% (GC).

Sources

2-Fluoro-4,5-dimethoxybenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: 2-Fluoro-4,5-dimethoxybenzaldehyde

This guide serves as a comprehensive technical resource on this compound. It is designed for professionals in the chemical and pharmaceutical sciences, providing in-depth information on its physicochemical properties, synthesis, characterization, applications, and safety protocols. The insights herein are grounded in established chemical principles and aim to facilitate its effective use in research and development.

Core Physicochemical Properties

This compound, also known by its synonym 6-Fluoroveratraldehyde, is a polysubstituted aromatic aldehyde.[1][2] The strategic placement of a fluorine atom ortho to the aldehyde group, combined with two electron-donating methoxy groups on the aromatic ring, confers unique reactivity and makes it a valuable intermediate in multi-step organic synthesis.[3]

Table 1: Key Physicochemical Data

Property Value Source(s)
Molecular Formula C₉H₉FO₃ [1][3][4][5]
Molecular Weight 184.16 g/mol [5]
CAS Number 71924-62-4 [1][2][4][5][6]
Appearance White to light yellow crystalline powder [1][2][3]
Melting Point 98-101 °C [1][3]
Purity Typically ≥98% (GC) [1][4]

| IUPAC Name | this compound |[2][5] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved via electrophilic formylation of the corresponding substituted benzene precursor. The Vilsmeier-Haack reaction is the industry-standard protocol for this transformation due to its high efficiency and use of common laboratory reagents.

Recommended Protocol: Vilsmeier-Haack Formylation

This protocol provides a self-validating workflow for the synthesis, with checkpoints and explanations grounded in reaction mechanism.

Expertise & Experience: The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the "Vilsmeier reagent"), which then undergoes an electrophilic aromatic substitution with an electron-rich aromatic ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. The choice of 1-fluoro-3,4-dimethoxybenzene as the starting material is critical, as the combined electron-donating effects of the methoxy groups strongly activate the ring for formylation.

Experimental Protocol:

  • Vilsmeier Reagent Formation:

    • In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 50 mL).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a white solid indicates the successful generation of the Vilsmeier reagent.

    • Causality Check: Precise temperature control is crucial to prevent the decomposition of the thermally sensitive Vilsmeier reagent, which would lead to diminished yields.

  • Electrophilic Aromatic Substitution:

    • Dissolve 1-fluoro-3,4-dimethoxybenzene (1 equivalent) in anhydrous Dichloromethane (DCM, 50 mL).

    • Add the solution of the starting material dropwise to the cold Vilsmeier reagent suspension.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Trustworthiness: Reaction progress must be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7). This step hydrolyzes the iminium intermediate to the aldehyde.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the final product as a crystalline solid.

graphdot cluster_reagent 1. Reagent Formation cluster_reaction 2. Aromatic Substitution cluster_final 3. Hydrolysis & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate StartMat 1-Fluoro-3,4- dimethoxybenzene StartMat->Intermediate DCM, RT Product 2-Fluoro-4,5-dimethoxy- benzaldehyde Intermediate->Product 1. NaOAc (aq) 2. Extraction 3. Purification

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Spectroscopic Characterization and Validation

Structural confirmation and purity assessment are critical validation steps. The following table summarizes the expected spectroscopic data for verifying the identity of the title compound.

Table 2: Expected Spectroscopic Data

Technique Characteristic Signals and Interpretation
¹H NMR δ ~10.3 ppm (d, 1H): Aldehyde proton (CHO), doublet due to coupling with ortho fluorine. δ ~7.4 ppm (d, 1H) & ~6.8 ppm (d, 1H): Aromatic protons (Ar-H), showing characteristic splitting from each other and coupling to fluorine. δ ~3.9 ppm (s, 6H): Two distinct singlets for the two methoxy group protons (OCH₃).
¹³C NMR δ ~188 ppm: Aldehyde carbonyl carbon (CHO). δ ~155 ppm (d, J ≈ 250 Hz): Carbon directly bonded to fluorine (C-F), exhibiting a large one-bond coupling constant. δ ~154-110 ppm: Aromatic carbons. δ ~56 ppm: Methoxy carbons (OCH₃).
IR (cm⁻¹) ~1680 cm⁻¹: Strong C=O stretch, characteristic of an aromatic aldehyde. ~1270 & 1030 cm⁻¹: Strong C-O stretches from the ether linkages of the methoxy groups.

| Mass Spec (EI) | m/z 184: Molecular ion peak (M⁺). m/z 183: (M-H)⁺ fragment. m/z 155: (M-CHO)⁺ fragment. |

Authoritative Grounding: The predicted NMR and IR signals are based on established principles of spectroscopy. The large ¹³C-F coupling constant is a definitive diagnostic feature for fluoroaromatic compounds. These data points provide a robust system for validating the successful synthesis and purity of the compound.

Applications in Drug Discovery and Materials Science

This compound is not an end product but a high-value building block.[3] Its utility stems from the combination of the reactive aldehyde handle and the specifically substituted aromatic ring.

  • Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various pharmaceutical agents.[3] The aldehyde group is readily converted into other functional groups or used in condensation reactions to build complex heterocyclic scaffolds, which are common in modern drug candidates. The fluorine atom can improve metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[3]

  • Organic and Materials Science: The compound is used in the construction of complex molecules and fluorinated compounds for agrochemicals and fine chemicals.[3] It is also of interest in materials science for creating advanced polymers or specialty dyes with unique electronic or optical properties.[3]

graphdot cluster_pharma Drug Discovery Scaffolds cluster_materials Advanced Materials Core 2-Fluoro-4,5-dimethoxy- benzaldehyde Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Materials Science Core->Materials Kinase Kinase Inhibitors Pharma->Kinase Neuro CNS Agents Pharma->Neuro Heterocycles Bioactive Heterocycles Pharma->Heterocycles Polymers Functional Polymers Materials->Polymers Dyes Specialty Dyes Materials->Dyes

Caption: Application pathways for this compound in R&D.

Safety and Handling

Proper laboratory practice is mandatory when handling this compound.

  • GHS Classification: The compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] The corresponding pictogram is GHS07 (Exclamation Mark).[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as the material can be air-sensitive.[1][6]

Trustworthiness: Always consult the most recent Material Safety Data Sheet (MSDS) provided by the supplier before handling the chemical for complete and up-to-date safety information.

References

  • Title: 2-Fluoro-4, 5-dimethoxybenzaldehyde, min 98% (GC), 1 gram Source: Oakwood Chemical URL:[Link]
  • Title: this compound | C9H9FO3 Source: PubChem, National Center for Biotechnology Inform

Sources

The Definitive Guide to the Structural Elucidation of 2-Fluoro-4,5-dimethoxybenzaldehyde: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural elucidation of 2-Fluoro-4,5-dimethoxybenzaldehyde. By integrating data from a suite of advanced analytical techniques, this document provides a robust framework for the unambiguous characterization of this and other similarly substituted benzaldehyde derivatives. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering a holistic view of the molecule's structural and electronic properties.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science.[1][2] The presence of a fluorine atom and two methoxy groups on the benzaldehyde scaffold imparts unique electronic properties, influencing its reactivity and biological activity.[1] As with any molecule destined for high-value applications, a rigorous and unequivocal determination of its three-dimensional structure is paramount. This guide provides a systematic approach to achieving this, ensuring the scientific integrity of subsequent research and development endeavors.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on its detailed structural analysis.

PropertyValueSource
Molecular Formula C₉H₉FO₃[3]
Molecular Weight 184.16 g/mol [3]
IUPAC Name This compound[3]
CAS Number 71924-62-4[2]
Appearance White to light yellow powder/crystal[2]
Melting Point 98 - 101 °C[2]

A Multi-faceted Approach to Structure Elucidation

XrayWorkflow A Crystal Growth B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement D->E F Final Structure Validation E->F

Sources

A Senior Application Scientist's Guide to 2-Fluoro-4,5-dimethoxybenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4,5-dimethoxybenzaldehyde, a key fluorinated aromatic aldehyde. Its formal IUPAC name is this compound[1]. This document details the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic rationale, explores its unique chemical reactivity, and discusses its strategic applications in modern drug development. Designed for researchers, medicinal chemists, and process development scientists, this guide integrates theoretical principles with practical, field-proven insights to facilitate its effective use as a versatile chemical intermediate.

Introduction and Strategic Importance

This compound (also known by synonyms such as 6-Fluoroveratraldehyde) is a polysubstituted aromatic aldehyde that has garnered significant interest as a valuable building block in organic synthesis and pharmaceutical research.[2] Its structure, featuring a reactive aldehyde, two electron-donating methoxy groups, and a strategically placed electron-withdrawing fluorine atom, imparts a unique reactivity profile. This profile makes it an advantageous precursor for complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically active agents.[2][3]

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a molecule.[2][4] As such, this compound serves as a critical intermediate for introducing these benefits into novel therapeutics, with notable applications in the development of agents for neurological disorders.[2]

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in synthesis and development. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 6-Fluoroveratraldehyde, 4,5-Dimethoxy-2-fluorobenzaldehydeChem-Impex[2]
CAS Number 71924-62-4PubChem[1]
Molecular Formula C₉H₉FO₃PubChem[1]
Molecular Weight 184.17 g/mol Chem-Impex[2]
Appearance White to light yellow crystalline powderChem-Impex[2]
Melting Point 98 - 101 °CChem-Impex[2]
Purity (Typical) ≥ 98% (by GC)Chem-Impex[2]
Analytical Characterization

To ensure identity and purity, which is paramount in drug development, a multi-technique analytical approach is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment, showing characteristic signals for the aldehyde proton (~9.8-10.0 ppm), two distinct methoxy singlets, and aromatic protons. ¹³C and ¹⁹F NMR provide further structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight (184.17 g/mol ) and provides fragmentation patterns that support the proposed structure.[5]

  • Infrared (IR) Spectroscopy: Identifies key functional groups, most notably a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically observed around 1680-1700 cm⁻¹.[5]

  • Gas Chromatography (GC): Routinely used to assess purity, with commercial batches typically exceeding 98%.[6]

Synthesis Pathway and Mechanistic Considerations

The synthesis of substituted benzaldehydes often involves the formylation of an appropriately substituted benzene ring. A common and effective method for this transformation is the Vilsmeier-Haack reaction. This choice is predicated on its reliability for formylating electron-rich aromatic systems, such as the 1-fluoro-3,4-dimethoxybenzene precursor.

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The logical precursor for this target molecule is 1-fluoro-3,4-dimethoxybenzene. The Vilsmeier-Haack reaction introduces the aldehyde group (formylation) onto this electron-rich ring.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Activation POCl3 POCl₃ (Activator) POCl3->Vilsmeier Precursor 1-Fluoro-3,4-dimethoxybenzene (Starting Material) Intermediate Iminium Intermediate Precursor->Intermediate Electrophilic Attack Product This compound (Final Product) Intermediate->Product Aqueous Workup (H₂O)

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Reaction
  • Reagent Preparation (In Situ): Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to anhydrous N,N-dimethylformamide (DMF) at 0°C. Stir for 30 minutes to allow for the in-situ formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-fluoro-3,4-dimethoxybenzene (1.0 eq) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Quench & Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice. This step quenches the reaction and hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure this compound.

Causality Behind Choices:

  • Inert Atmosphere: Prevents moisture from decomposing the highly reactive POCl₃ and Vilsmeier reagent.[5]

  • Electron-Rich Substrate: The two methoxy groups are strongly activating, making the aromatic ring sufficiently nucleophilic to attack the electrophilic Vilsmeier reagent.

  • Regioselectivity: The formylation is directed to the position ortho to the fluorine and ortho to a methoxy group. This position is electronically activated and sterically accessible.

Chemical Reactivity and Electronic Profile

The reactivity of this compound is a delicate interplay between the inductive and resonance effects of its substituents. This balance dictates its utility in synthesis.

G cluster_0 Electronic Properties cluster_1 Influence on Reactivity substituents Substituent Effects F Fluorine (C2) Inductive Strong Inductive Withdrawal (-I) Deactivates Ring F->Inductive Carbonyl_E Enhanced Carbonyl Electrophilicity F->Carbonyl_E Enhances OMe1 Methoxy (C4) Resonance_OMe Strong Resonance Donation (+R) Activates Ring OMe1->Resonance_OMe OMe2 Methoxy (C5) OMe2->Resonance_OMe CHO Aldehyde (C1) Ring_N Activated Ring Nucleophilicity Resonance_OMe->Ring_N Governs G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., SRC) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor Derivative of 2-Fluoro-4,5-dimethoxy- benzaldehyde Inhibitor->Kinase INHIBITS

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.

In this model, the dimethoxy-fluorophenyl moiety could provide crucial hydrogen bonding and hydrophobic interactions within the kinase's active site, while the rest of the molecule, built off the aldehyde, secures binding and confers selectivity. The fluorine atom could enhance binding affinity through favorable electrostatic interactions and block metabolic attack at that position, prolonging the drug's half-life.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • GHS Hazard Statements: According to aggregated data, the compound is associated with the following hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is often refrigerated (2-8°C). [2]

Conclusion

This compound is a high-value chemical intermediate with a unique combination of functional groups that make it exceptionally useful for drug discovery and organic synthesis. Its well-defined reactivity, governed by the interplay of its substituents, allows for predictable and efficient incorporation into complex molecular targets. By understanding its synthesis, chemical logic, and strategic applications, researchers can leverage this powerful building block to accelerate the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 603595, this compound. [Link]
  • Ladd, D. L., Gaitanopoulos, D., & Weinstock, J. (1984). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15385138, 4-Fluoro-2,6-dimethoxybenzaldehyde. [Link]
  • Struchem. (n.d.). 2-Fluoro-4, 5-dimethoxybenzaldehyde, min 98% (GC), 1 gram. [Link]
  • Ma, Z. B., & Li, J. K. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

Sources

The Strategic Utility of 2-Fluoro-4,5-dimethoxybenzaldehyde in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Fluoro-4,5-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable intermediate, offering a unique combination of reactivity and functionality. The presence of a fluorine atom and two methoxy groups on the benzaldehyde core imparts distinct electronic properties that can be leveraged to enhance biological activity, improve pharmacokinetic profiles, and direct the course of synthetic transformations. This guide provides an in-depth analysis of this compound, including its nomenclature, physicochemical properties, synthesis, and its application as a precursor in the synthesis of pharmaceutically relevant scaffolds.

Section 1: Nomenclature and Identification

A clear understanding of a compound's nomenclature is crucial for navigating the scientific literature and sourcing materials. This compound is known by several synonyms and identifiers, which are summarized below for clarity.

Synonyms and Trade Names

The most commonly encountered synonym for this compound is 6-Fluoroveratraldehyde . The name "veratraldehyde" refers to 3,4-dimethoxybenzaldehyde, and the "6-fluoro" prefix indicates the position of the fluorine atom relative to the aldehyde group. Other depositor-supplied synonyms and identifiers include:

  • 4,5-DIMETHOXY-2-FLUOROBENZALDEHYDE

  • 2-fluoro-4,5-dimethoxy-benzaldehyde

  • Benzaldehyde, 2-fluoro-4,5-dimethoxy-

It is important to note that while often sold under these chemical names, specific trade names are less common for this type of building block chemical, which is typically supplied by various chemical manufacturers under its systematic or common synonym.

Chemical Identifiers

For unambiguous identification, the following identifiers are critical:

IdentifierValueSource
CAS Number 71924-62-4Chemical Abstracts Service
PubChem CID 603595PubChem
EC Number 676-950-0European Chemicals Agency (ECHA)
MDL Number MFCD00061108MDL Information Systems
InChIKey IBBYQNVXKFMSSI-UHFFFAOYSA-NIUPAC

Section 2: Physicochemical Properties and Rationale for Use

The utility of this compound in synthesis is a direct consequence of its molecular structure. The interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atom and aldehyde function creates a unique electronic environment that influences its reactivity.

PropertyValueNotes
Molecular Formula C₉H₉FO₃
Molecular Weight 184.17 g/mol
Appearance White to light yellow crystalline powder
Melting Point 98 - 101 °C
Solubility Soluble in many organic solvents
The Role of Substituents
  • Aldehyde Group: As a primary functional group, the aldehyde is a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and condensations.

  • Methoxy Groups (at C4 and C5): These electron-donating groups activate the aromatic ring towards electrophilic substitution. Their presence can also influence the solubility and binding characteristics of downstream products.

  • Fluorine Atom (at C2): The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom at the ortho position to the aldehyde group has several key effects:

    • Electronic Influence: It is strongly electron-withdrawing, which can modulate the reactivity of the aldehyde and the aromatic ring.

    • Metabolic Stability: The carbon-fluorine bond is very strong, and its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

    • Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

The combination of these substituents makes this compound a particularly interesting starting material for the synthesis of bioactive molecules, such as those targeting neurological disorders.[1]

Section 3: Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. A common and efficient method involves the formylation of a suitable precursor, such as 4-fluoroveratrole. The following protocol is a representative example of this transformation.

Synthetic Workflow Overview

The synthesis can be conceptually broken down into the preparation of the key intermediate, 4-fluoroveratrole, followed by its formylation to yield the target aldehyde.

G cluster_0 Part 1: Synthesis of 4-Fluoroveratrole cluster_1 Part 2: Formylation A 4-Aminoveratrole B Diazonium Tetrafluoroborate Intermediate A->B Diazotization (NaNO2, HBF4) C 4-Fluoroveratrole B->C Thermal Decomposition (Balz-Schiemann Reaction) D 4-Fluoroveratrole E This compound (6-Fluoroveratraldehyde) D->E Formylation (e.g., Vilsmeier-Haack or lithiation/formylation)

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Formylation of 4-Fluoroveratrole

This protocol describes the introduction of the aldehyde group onto the 4-fluoroveratrole ring system. One common method is ortho-lithiation followed by quenching with an electrophilic formylating agent.

Materials:

  • 4-Fluoroveratrole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Solution: Dissolve 4-fluoroveratrole (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. The ortho-directing effect of the fluorine and methoxy groups favors lithiation at the C2 position.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture. The temperature should be maintained at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a crystalline solid.

Section 4: Application in the Synthesis of Heterocyclic Scaffolds

A primary application of this compound is in the construction of heterocyclic systems, which form the core of many pharmaceuticals. The aldehyde functionality is an ideal electrophilic partner for condensation reactions with binucleophilic species. A key example is the synthesis of quinazoline derivatives, which are found in a variety of bioactive compounds, including the antihypertensive drug Prazosin and various kinase inhibitors used in oncology.

General Reaction: Quinazoline Synthesis

The synthesis of a 2-amino-quinazoline scaffold can be achieved by the condensation of a substituted benzaldehyde with a guanidine salt. The reaction proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent aromatization.

G cluster_0 Reaction Workflow A This compound C Condensation & Cyclization A->C B Guanidine Salt B->C D Substituted Quinazoline Derivative C->D

Caption: Workflow for the synthesis of quinazoline derivatives.

Exemplary Protocol: Synthesis of a Substituted 4-Aminoquinazoline

This protocol outlines a general procedure for the condensation of this compound with guanidine hydrochloride.

Materials:

  • This compound (6-Fluoroveratraldehyde)

  • Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol or another suitable high-boiling solvent

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reagents: Add guanidine hydrochloride (1.2 equivalents) and a base such as sodium ethoxide (1.2 equivalents) to the solution. The base is necessary to liberate the free guanidine from its hydrochloride salt.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

  • Cooling and Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate from the solution.

  • Isolation: Collect the solid product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with water or another suitable solvent to induce crystallization.

  • Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether. Dry the product under vacuum to yield the desired substituted quinazoline derivative.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Section 5: Conclusion

This compound is a strategically valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern provides a versatile handle for the construction of complex molecules, most notably heterocyclic scaffolds like quinazolines. The presence of the fluorine atom offers the potential for enhanced metabolic stability and improved biological activity in the final products. The synthetic protocols outlined in this guide provide a foundation for researchers to utilize this compound effectively in their synthetic endeavors. As the demand for novel and more effective pharmaceuticals continues to grow, the importance of well-designed and functionalized building blocks like this compound will undoubtedly increase.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Labadi, A., et al. (2006). Synthesis of 6-[18F]fluoroveratraldehyde by nucleophilic halogen exchange at electron-rich precursors. Journal of Radioanalytical and Nuclear Chemistry, 270(2), 313–318.
  • Furlano, D. C., & Kirk, K. L. (1986). An improved synthesis of 4-fluoroveratrole. Efficient route to 6-fluoroveratraldehyde and 6-fluoro-D,L-DOPA. The Journal of Organic Chemistry, 51(23), 4443–4445.
  • Chernov, N. M., et al. (2015). Reaction of 4-Hydroxy-6H-1,3-oxazin-6-ones with Guanidine. Synthesis of New 1,3,5-Triazine Derivatives. Russian Journal of General Chemistry, 85(11), 2578–2582.
  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.

Sources

An In-Depth Technical Guide on 2-Fluoro-4,5-dimethoxybenzaldehyde: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Fluoro-4,5-dimethoxybenzaldehyde, a crucial building block in modern medicinal chemistry and organic synthesis. Moving beyond a standard Safety Data Sheet (SDS), this document offers an in-depth, practical perspective tailored for the laboratory environment. It aims to equip researchers with the knowledge to not only ensure personal and environmental safety but also to maintain the integrity of their experimental outcomes.

Core Chemical Profile and Physicochemical Properties

This compound (CAS No: 71924-62-4) is a substituted aromatic aldehyde. The presence of a fluorine atom and two methoxy groups on the benzaldehyde scaffold significantly influences its reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules.[1]

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular Formula C9H9FO3[1][2]
Molecular Weight 184.17 g/mol [1][3]
Appearance White to light yellow crystalline powder[1][4]
Melting Point 98 - 101 °C[1][4]
Purity ≥ 98%[1][3]
Storage Temperature Room Temperature, recommended to be stored in a cool (<15°C), dark place under an inert atmosphere.[3][4]
Hazard Identification and GHS Classification: A Critical Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. According to the Globally Harmonized System (GHS), this compound is classified as follows:

Table 2: GHS Hazard Statements

Hazard StatementDescription
H315 Causes skin irritation[2][3]
H319 Causes serious eye irritation[2][3]
H335 May cause respiratory irritation[2][3]

These classifications highlight that the primary routes of accidental exposure are through skin contact, eye contact, and inhalation of dust particles. The signal word associated with this compound is "Warning".[2][3]

Caption: GHS hazard classification for this compound.

Safe Handling Protocols and Exposure Control

Adherence to stringent handling protocols is non-negotiable when working with this compound. The following measures are essential to minimize exposure risks.

3.1. Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a certified chemical fume hood to control airborne particulates. Ensure adequate ventilation in the laboratory space. Eyewash stations and safety showers must be readily accessible.

3.2. Personal Protective Equipment (PPE): A Self-Validating System

A comprehensive PPE strategy is crucial for preventing direct contact.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards. A face shield is recommended when handling larger quantities or when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.

    • Lab Coat: A flame-retardant lab coat is mandatory.

    • Additional Protection: For tasks with a higher risk of exposure, consider using a chemical-resistant apron and arm sleeves.

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.

Experimental_Workflow cluster_ppe Personal Protective Equipment cluster_handling Safe Handling Workflow Goggles Safety Goggles Gloves Nitrile Gloves LabCoat Lab Coat Respirator Respirator (if needed) Start Weighing in Fume Hood Reaction Reaction Setup Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification End Storage of Product Purification->End

Caption: A logical workflow for handling this compound with integrated PPE.

Emergency Procedures: First Aid and Accidental Release

Prompt and correct response to an emergency can significantly mitigate harm.

4.1. First-Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

4.2. Accidental Release Measures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills. Prevent the material from entering drains or waterways.

Fire-Fighting Measures and Stability
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.

  • Chemical Stability: The compound is stable under recommended storage conditions.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. Storing under an inert atmosphere is recommended.[3][4]

  • Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations.

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological data for this compound are limited. The available information indicates that it is an irritant to the skin, eyes, and respiratory system. Long-term exposure effects have not been fully investigated. Due to the lack of comprehensive ecological data, it is imperative to prevent its release into the environment.

References
  • PubChem. This compound | C9H9FO3 | CID 603595. [Link]

Sources

A Technical Guide to the Spectral Characterization of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-4,5-dimethoxybenzaldehyde (CAS No. 71924-62-4), a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide field-proven insights.

Introduction: The Significance of this compound

This compound, also known as 6-fluoroveratraldehyde, is a polysubstituted aromatic aldehyde. Its molecular structure, featuring a fluorine atom and two methoxy groups on the benzene ring, imparts unique electronic properties that make it a valuable building block in organic synthesis. The presence of the fluorine atom can enhance the biological activity and metabolic stability of target molecules, a desirable feature in drug discovery. Accurate and thorough spectral characterization is paramount for verifying the identity, purity, and structure of this compound, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is outlined below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Diagram: Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire Acquire Spectra (1H, 13C) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase integrate Integrate and Reference phase->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data is predicted based on the analysis of structurally similar compounds. The spectrum is expected to be recorded in CDCl₃ at 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2d1H-CHO
~7.4d1HAr-H
~6.8d1HAr-H
~3.95s3H-OCH₃
~3.93s3H-OCH₃

Interpretation:

  • Aldehyde Proton (-CHO): The aldehydic proton is expected to appear as a doublet in the downfield region (~10.2 ppm) due to coupling with the adjacent aromatic proton.

  • Aromatic Protons (Ar-H): Two doublets are predicted in the aromatic region, corresponding to the two protons on the benzene ring. Their chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde and fluoro groups. The coupling between these protons will result in a doublet splitting pattern.

  • Methoxy Protons (-OCH₃): Two distinct singlets are expected for the two methoxy groups, as they are in different chemical environments relative to the fluorine and aldehyde substituents.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ at 100 MHz is summarized below. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Chemical Shift (δ, ppm)Assignment
~188C=O
~158 (d)C-F
~155C-OCH₃
~149C-OCH₃
~125 (d)C-CHO
~115 (d)Ar-CH
~110 (d)Ar-CH
~56.5-OCH₃
~56.3-OCH₃

Interpretation:

  • Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is expected at the most downfield position (~188 ppm).

  • Aromatic Carbons: The aromatic carbons will show a range of chemical shifts. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

  • Methoxy Carbons (-OCH₃): The two methoxy carbons will have chemical shifts around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Diagram: ATR-IR Spectroscopy Workflow

ATR_IR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement clean Clean ATR Crystal background Record Background clean->background apply_sample Apply Powder Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire IR Spectrum apply_pressure->acquire_spectrum Final Spectrum Final Spectrum acquire_spectrum->Final Spectrum

Caption: Workflow for ATR-IR spectroscopy.

IR Spectral Data

The following table summarizes the key absorption bands observed in the ATR-IR spectrum of this compound.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H stretch (aromatic and methyl)
~1680StrongC=O stretch (aldehyde)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1270StrongC-O stretch (aryl ether)
~1170StrongC-F stretch
~1030MediumC-O stretch (aryl ether)

Interpretation:

  • C=O Stretch: The strong absorption band at approximately 1680 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.

  • C-H Stretches: The bands in the 2900-3000 cm⁻¹ region are due to the stretching vibrations of the aromatic and methoxy C-H bonds.

  • Aromatic C=C Stretches: The absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.

  • C-O and C-F Stretches: The strong bands in the fingerprint region, particularly around 1270 cm⁻¹ and 1170 cm⁻¹, correspond to the C-O stretching of the methoxy groups and the C-F stretching vibration, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection of 1 µL of the sample solution.

    • Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 250 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in Volatile Solvent inject Inject Sample dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Caption: Workflow for GC-MS analysis.

Mass Spectral Data

The electron ionization mass spectrum of this compound exhibits a clear molecular ion peak and characteristic fragment ions.[1]

m/zRelative IntensityAssignment
184High[M]⁺ (Molecular ion)
183High[M-H]⁺
169Medium[M-CH₃]⁺
155Low[M-CHO]⁺
141Medium[M-CH₃-CO]⁺

Interpretation:

  • Molecular Ion ([M]⁺): The peak at m/z 184 corresponds to the molecular weight of the compound (C₉H₉FO₃), confirming its elemental composition.[1]

  • [M-H]⁺: A prominent peak at m/z 183 is due to the loss of a hydrogen radical, a common fragmentation for aldehydes.[1]

  • [M-CH₃]⁺: The peak at m/z 169 arises from the loss of a methyl radical from one of the methoxy groups.[1]

  • Further Fragmentation: Other smaller peaks correspond to subsequent losses of functional groups, such as the formyl group (-CHO) and carbon monoxide (CO), which are characteristic fragmentation pathways for benzaldehyde derivatives.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of predicted NMR data, alongside experimental IR and MS data, offers a detailed and reliable spectroscopic profile of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity and success of research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. This compound.
  • PubChem. This compound, Spectral Information.

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Solubility Profile of 2-Fluoro-4,5-dimethoxybenzaldehyde: A Guide to Synthesis, Purification, and Formulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluoro-4,5-dimethoxybenzaldehyde is a key substituted benzaldehyde intermediate, pivotal in the synthesis of complex pharmaceutical and agrochemical compounds.[1] Its unique electronic properties, conferred by the fluorine and methoxy substituents, make it a valuable building block for creating tailored molecules with specific biological activities.[1] A thorough understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for optimizing reaction conditions, developing robust purification protocols via recrystallization, and formulating active ingredients. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound, offering predictive insights and actionable experimental protocols for its empirical determination.

Physicochemical Characteristics and Structural Analysis

To predict the solubility behavior of a compound, we must first understand its intrinsic physicochemical properties. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][3]

The structure of this compound possesses several key features that dictate its interactions with solvents:

  • Aromatic Ring: A nonpolar, hydrophobic benzene core.

  • Carbonyl Group (Aldehyde): A highly polar C=O bond, capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor.[4][5][6]

  • Methoxy Groups (-OCH₃): Two ether functionalities that introduce polarity and can act as hydrogen bond acceptors.

  • Fluorine Atom (-F): A highly electronegative substituent that increases the molecule's overall polarity.

Collectively, these features render this compound a moderately polar solid compound. Its solubility will be governed by a solvent's ability to overcome the crystal lattice energy of the solid and form favorable solute-solvent interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉FO₃[1][7]
Molecular Weight 184.17 g/mol [1][7]
Appearance White to light yellow crystalline powder[1]
Melting Point 98 - 101 °C[1]
CAS Number 71924-62-4[1]
XLogP3 1.4[7]

Predictive Solubility in Common Organic Solvents

While empirical data remains the gold standard, a predictive assessment based on solvent properties and the solute's structure provides an invaluable starting point for experimental design. The general rule for aldehydes is that they are soluble in most common organic solvents.[5] Their solubility in water decreases as the carbon chain length increases; the borderline is typically around four to five carbon atoms per oxygen atom.[4][5][8][9]

Table 2: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to Sparingly Soluble The molecule's significant polarity from the C=O, C-O, and C-F bonds is not well-matched with the dispersion forces offered by non-polar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, AcetonitrileSoluble to Very Soluble These solvents effectively engage in dipole-dipole interactions with the polar functional groups of the aldehyde, leading to favorable solvation.
Polar Protic Methanol, Ethanol, IsopropanolModerately to Very Soluble These solvents can act as hydrogen bond donors to the aldehyde's oxygen atoms, in addition to dipole-dipole interactions, promoting strong solvation.
Highly Polar WaterSlightly Soluble Despite its polar groups, the large, nonpolar aromatic ring limits miscibility with water. The molecule contains nine carbon atoms to three oxygen atoms, exceeding the typical 4:1 or 5:1 carbon-to-oxygen ratio for good water solubility.[5][8][9]

Experimental Protocol for Quantitative Solubility Determination

The absence of published quantitative data necessitates a robust and reliable experimental protocol. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[10] This protocol ensures that a saturated solution is achieved and accurately measured.

Protocol 1: Gravimetric Determination of Equilibrium Solubility

This method quantifies solubility by creating a saturated solution at a constant temperature, separating the dissolved solute from the excess solid, and determining its mass after solvent evaporation.

Materials:

  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Scintillation vials (20 mL) with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes (5 or 10 mL)

  • Solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed glass evaporation dishes

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a vial (e.g., ~500 mg). The key is to ensure undissolved solid remains visible at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 10.0 mL) into the vial.

  • Equilibration: Tightly seal the vial and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. This step minimizes clogging of the filter in the next step.

  • Sample Collection: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe (e.g., 5.0 mL), avoiding any solid particles.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe. Discard the first ~1 mL of the filtrate to saturate the filter material and prevent adsorption errors. Dispense a precise volume of the remaining filtrate (e.g., 2.0 or 3.0 mL) into a pre-weighed evaporation dish. Record the exact volume.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until all the solvent has evaporated and a constant mass is achieved.

  • Calculation: Weigh the evaporation dish containing the dried solute. Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation & Equilibration cluster_measure Measurement cluster_calc Calculation start Add excess solute to vial add_solvent Add known volume of solvent start->add_solvent equilibrate Seal and agitate at constant temperature (24-48h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle sample Draw supernatant into syringe settle->sample filtrate Filter with 0.22µm syringe filter sample->filtrate dispense Dispense known volume of filtrate into pre-weighed dish filtrate->dispense evaporate Evaporate solvent to dryness dispense->evaporate weigh Weigh dish with dried solute evaporate->weigh calculate Calculate Solubility (g / 100 mL) weigh->calculate

Workflow for Gravimetric Solubility Determination.

Application: Purification by Recrystallization

Recrystallization is a powerful purification technique that exploits the differential solubility of a compound in a solvent at different temperatures.[11] The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Protocol 2: Screening for an Effective Recrystallization Solvent

This small-scale protocol helps identify a suitable single solvent or a binary solvent system for purification.

Methodology:

  • Solvent Screening (Single Solvent):

    • Place a small amount of the crude this compound (~50 mg) in a test tube.

    • Add the candidate solvent dropwise at room temperature while stirring. A good solvent will not dissolve the compound readily (e.g., requires > 1-2 mL).

    • Heat the mixture to the solvent's boiling point. An ideal solvent will completely dissolve the solid at this temperature.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

  • Developing a Binary Solvent System:

    • If no single solvent is ideal, a binary system can be used. This typically consists of a "soluble" solvent (in which the compound is very soluble) and an "anti-solvent" (in which it is poorly soluble).

    • Dissolve the crude compound in a minimal amount of the hot "soluble" solvent.

    • Add the "anti-solvent" dropwise to the hot solution until it just becomes cloudy (the saturation point).

    • Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to induce crystallization.

Decision Workflow for Recrystallization Solvent Selection

G start Select a test solvent test_cold Soluble in cold solvent? start->test_cold test_hot Soluble in hot solvent? test_cold->test_hot No bad_solvent Poor Solvent, Try Another test_cold->bad_solvent Yes test_cool Crystals form upon cooling? test_hot->test_cool Yes try_binary Consider for Binary System test_hot->try_binary No (Insoluble) good_solvent Good Single Solvent test_cool->good_solvent Yes test_cool->try_binary No (Stays in solution)

Decision tree for selecting a recrystallization solvent.

Conclusion

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Forum post]. [Link]
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Unknown. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Khan Academy. (n.d.). Solubility of organic compounds [Video]. [Link]
  • Chemistry LibreTexts. (2022, August 11). 12.11: Properties of Aldehydes and Ketones. [Link]
  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]
  • Google Patents. (1972).
  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]
  • StudySmarter. (2023, October 25). Physical Properties of Aldehydes and Ketones: Definition, Example. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • HD-Chemicals. (n.d.). 2-Fluoro-4, 5-dimethoxybenzaldehyde, min 98% (GC), 1 gram. [Link]
  • University of California, Irvine. (n.d.).

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An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups on the benzene ring, imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, making this compound a valuable building block in the development of novel pharmaceuticals.[1] A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the melting and boiling points of this compound, the methodologies for their determination, and the underlying scientific principles that govern these properties.

Core Physical Properties: Melting and Boiling Points

The physical state and phase transitions of a compound are dictated by the strength of its intermolecular forces. For this compound, these forces are primarily dipole-dipole interactions and van der Waals forces. The electronegative fluorine and oxygen atoms create a net dipole moment in the molecule, leading to stronger intermolecular attractions compared to non-polar analogues.

PropertyValueSource
Melting Point 98 - 101 °C[1]
Boiling Point Predicted: ~368 °C (for a structurally similar compound)[2]

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

Experimental Protocol:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.

Workflow for Melting Point Determination

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording A Grind solid sample B Pack capillary tube A->B C Place in melting point apparatus B->C D Heat rapidly to ~10-15°C below MP C->D E Heat slowly (1-2°C/min) D->E F Record onset of melting E->F G Record completion of melting F->G H Report melting point range G->H

Caption: Workflow for the experimental determination of melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds that may decompose at high temperatures, boiling point determination under reduced pressure is often employed.

Experimental Protocol (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Measurement: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Factors Influencing Melting and Boiling Points

Several factors related to the molecular structure of this compound influence its physical properties:

  • Intermolecular Forces: The presence of the polar carbonyl group (C=O) and the electronegative fluorine atom leads to significant dipole-dipole interactions, which require more energy to overcome compared to non-polar molecules of similar size.

  • Molecular Weight: Generally, as the molecular weight of a compound increases, so do the van der Waals forces, leading to higher melting and boiling points.

  • Symmetry and Packing: The ability of a molecule to pack efficiently into a crystal lattice affects its melting point. More symmetrical molecules tend to have higher melting points.

  • Purity: Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of a substituted fluorobenzene precursor. The Vilsmeier-Haack reaction is a widely used method for this transformation.

Synthetic Scheme:

Synthesis Reactant 1-Fluoro-2,3-dimethoxy-4-hydroxybenzene Reagents POCl₃, DMF (Vilsmeier Reagent) Reactant->Reagents Formylation Intermediate Iminium Salt Intermediate Reagents->Intermediate Workup Aqueous Workup Intermediate->Workup Product This compound Workup->Product

Caption: A simplified synthetic pathway to this compound.[3]

Experimental Protocol (Adapted from a similar synthesis): [3]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C).

  • Formylation: The starting material, a suitably substituted fluorobenzene, is added to the Vilsmeier reagent. The reaction is stirred, and its progress is monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched with an aqueous solution (e.g., sodium acetate or sodium bicarbonate) and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the final product.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton (typically around 9.5-10.5 ppm), the aromatic protons (in the range of 6.5-8.0 ppm, with splitting patterns influenced by the fluorine and methoxy groups), and the methoxy protons (as singlets around 3.8-4.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a signal for the carbonyl carbon of the aldehyde (around 190 ppm), distinct signals for the aromatic carbons (with C-F coupling), and signals for the methoxy carbons (around 55-60 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by a strong absorption band for the C=O stretch of the aldehyde at approximately 1680-1700 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic ring and aldehyde, and C-O stretches for the methoxy groups.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of a hydrogen atom (M-1), a formyl group (M-29), and a methyl group (M-15) from the methoxy substituents.

Conclusion

References

  • Supporting Information for a relevant study. [Provide specific title and source if available].
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  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
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  • ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound.. [Link]
  • Journal of Chongqing University. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]
  • Indian Journal of Pure & Applied Physics. FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. [Link]
  • ResearchGate. Proposed fragmentation patterns and characteristic ions of.... [Link]
  • ResearchGate. Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C10H12O4. [Link]
  • ResearchGate.
  • Doc Brown's Chemistry.
  • NIST WebBook. Benzaldehyde, 3,4-dimethoxy-. [Link]
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  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.. [Link]

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An In-Depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzaldehyde: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4,5-dimethoxybenzaldehyde, a key building block in modern organic and medicinal chemistry. Delving into its historical context, this document details its discovery and the evolution of its synthesis. A critical examination of its physicochemical properties is presented, alongside a thorough exploration of various synthetic methodologies, complete with detailed experimental protocols. The guide further elucidates the compound's significant role as a versatile intermediate in the development of novel pharmaceuticals, particularly in the realm of neurological disorders and advanced medical imaging agents. This document is intended to be an essential resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this important fluorinated aromatic aldehyde.

Introduction: The Emergence of a Versatile Fluorinated Building Block

This compound, also known by its synonym 6-Fluoroveratraldehyde, is a polysubstituted aromatic aldehyde that has garnered significant attention in the scientific community. Its structure, featuring a fluorine atom and two methoxy groups on the benzaldehyde scaffold, imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This guide will explore the journey of this compound from its initial synthesis to its current applications, providing a technical and practical resource for its utilization in research and development.

Historical Perspective and Discovery

While a singular, seminal "discovery" paper for the non-radiolabeled this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of fluorination chemistries and the synthesis of fluorinated aromatic compounds. The importance of this compound, particularly its radiolabeled form, became prominent with the development of Positron Emission Tomography (PET) imaging and the synthesis of clinically significant tracers. The synthesis of 6-[¹⁸F]fluoro-L-dopa ([¹⁸F]FDOPA), a key radiopharmaceutical for studying dopamine metabolism in the brain, relies on 6-[¹⁸F]fluoroveratraldehyde as a critical precursor. This application has driven much of the research into the synthesis and properties of its non-radiolabeled counterpart.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The compound is a white to light yellow crystalline solid at room temperature.[1] Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉FO₃PubChem[2]
Molecular Weight 184.16 g/mol PubChem[2]
Melting Point 98-101 °CChem-Impex[1]
Appearance White to light yellow powder/crystalChem-Impex[1]
CAS Number 71924-62-4PubChem[2]
IUPAC Name This compoundPubChem[2]
InChIKey IBBYQNVXKFMSSI-UHFFFAOYSA-NPubChem[2]
SMILES COC1=C(C=C(C(=C1)C=O)F)OCPubChem[2]

Spectroscopic Data: The identity and purity of this compound are typically confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra are proprietary to various suppliers, the expected signals can be predicted based on the molecular structure.

Synthesis Methodologies: A Detailed Examination

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two of the most logical and reported approaches are the formylation of a fluorinated precursor and the fluorination of a benzaldehyde derivative.

Vilsmeier-Haack Formylation of 1-Fluoro-3,4-dimethoxybenzene

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[3][4][5] This approach involves the reaction of 1-fluoro-3,4-dimethoxybenzene with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Causality of Experimental Choices:

  • Substrate: 1-Fluoro-3,4-dimethoxybenzene is an electron-rich aromatic ring due to the activating effect of the two methoxy groups, making it an excellent substrate for electrophilic aromatic substitution.

  • Reagents: DMF and POCl₃ are the classic and cost-effective reagents for generating the electrophilic Vilsmeier reagent (a chloroiminium ion).[4]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the formylation to completion. An aqueous workup is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product.[4]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-Fluoro-3,4-dimethoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-fluoro-3,4-dimethoxybenzene (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-85 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate.[3]

  • Neutralize the mixture by the addition of a saturated aqueous solution of sodium acetate.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[6]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Electrophilic Fluorination of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

An alternative strategy involves the direct fluorination of the readily available 3,4-dimethoxybenzaldehyde (veratraldehyde). This is an example of an electrophilic aromatic substitution where fluorine is the electrophile. Modern electrophilic fluorinating agents, such as those containing a nitrogen-fluorine (N-F) bond, are generally preferred over elemental fluorine due to their greater safety and selectivity.[7]

Causality of Experimental Choices:

  • Substrate: Veratraldehyde is an activated aromatic ring, but the aldehyde group is deactivating. The regioselectivity of the fluorination will be directed by the strongly activating methoxy groups to the ortho positions.

  • Reagents: Electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are effective for this transformation.[7] The choice of reagent can influence reaction conditions and yields.

  • Catalyst/Solvent: The reaction often requires a catalyst, such as a Lewis acid or a transition metal, to enhance the electrophilicity of the fluorine source. The solvent choice is critical and can range from polar aprotic solvents to strong acids, depending on the specific fluorinating agent used.

Conceptual Experimental Workflow: Electrophilic Fluorination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) ReactionVessel Stirring at Controlled Temperature (Inert Atmosphere) Start->ReactionVessel Reagent Electrophilic Fluorinating Agent (e.g., NFSI, Selectfluor®) Reagent->ReactionVessel Solvent Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane) Solvent->ReactionVessel Quench Quench Reaction ReactionVessel->Quench Reaction Complete Extract Solvent Extraction Quench->Extract Dry Drying of Organic Phase Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a versatile precursor for a range of biologically active molecules.[1] Its structural features allow for further chemical modifications, making it a valuable starting point for the synthesis of complex pharmaceutical agents.

Precursor for PET Imaging Agents

The most prominent application of this compound is in the synthesis of the radiotracer 6-[¹⁸F]fluoro-L-dopa ([¹⁸F]FDOPA).[6] This is achieved by first synthesizing the ¹⁸F-labeled version of the aldehyde, which then undergoes a multi-step conversion to the final radiopharmaceutical. [¹⁸F]FDOPA is a gold standard in PET imaging for visualizing the dopaminergic system in the brain, and it plays a crucial role in the diagnosis and management of neurological conditions such as Parkinson's disease.

Logical Relationship: From Aldehyde to PET Tracer

G A This compound (Non-radiolabeled precursor) C Nucleophilic Aromatic Substitution (Radiolabeling) A->C B [18F] Fluoride Ion B->C D 6-[18F]Fluoro-4,5-dimethoxybenzaldehyde C->D E Multi-step Synthesis (e.g., condensation, reduction, hydrolysis) D->E F 6-[18F]Fluoro-L-dopa ([18F]FDOPA) E->F G PET Imaging of Dopaminergic System F->G

Intermediate for Neurological Drugs

Beyond its use in PET imaging, this compound serves as an important intermediate in the synthesis of various pharmaceutical agents, with a particular focus on those targeting neurological disorders.[1] The fluorinated dimethoxybenzaldehyde moiety can be found in the core structure of molecules designed to interact with receptors and enzymes in the central nervous system. While specific drug candidates are often proprietary during development, the structural motif is indicative of its potential in the synthesis of novel antipsychotics, antidepressants, and other neurotherapeutics. The aldehyde functionality provides a reactive handle for the construction of more complex heterocyclic systems, which are common scaffolds in neurologically active drugs.

Conclusion

This compound has established itself as a cornerstone building block in synthetic and medicinal chemistry. Its unique combination of a reactive aldehyde group with the electronically modifying fluorine and methoxy substituents provides chemists with a versatile platform for the construction of complex and biologically active molecules. From its fundamental role in the synthesis of the critical PET imaging agent [¹⁸F]FDOPA to its potential as a precursor for a new generation of neurological drugs, the importance of this compound is undeniable. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, underscoring its continued relevance and potential for future innovations in drug discovery and development.

References

  • Efficient preparation of 6-[18F]fluoroveratraldehyde, the precursor of the multi-step synthesis of [18F]FDOPA. (2025, August 6). ResearchGate.
  • Ladd, D. L., Gaitanopoulos, D., & Weinstock, J. (n.d.). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3,4-Dimethoxybenzaldehyde. Synthetic Communications, 15(1).
  • Electrophilic fluorination. (n.d.). In Wikipedia.
  • This compound | C9H9FO3 | CID 603595. (n.d.). PubChem.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

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Chemical reactivity of the aldehyde group in 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2-Fluoro-4,5-dimethoxybenzaldehyde

Abstract

This compound is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its value as a synthetic intermediate stems from a unique confluence of electronic and steric effects imparted by its substituents, which modulate the reactivity of the core aldehyde functionality. This guide provides a comprehensive analysis of the chemical behavior of the aldehyde group in this molecule. We will explore the underlying principles governing its reactivity, offering field-proven insights and detailed experimental protocols for key transformations, including oxidation, reduction, condensation, and olefination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the construction of complex molecular architectures.[1]

Molecular Architecture and Electronic Landscape

The reactivity of the aldehyde group in this compound is not dictated by the carbonyl alone, but rather by the collective electronic influence of the substituents on the aromatic ring. A nuanced understanding of these effects is critical for predicting reaction outcomes and optimizing conditions.

  • The Aldehyde Group (-CHO): As a baseline, the aldehyde is an electron-withdrawing group through both induction (-I) and resonance (-R), rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[2]

  • 2-Fluoro Substituent (-F): Positioned ortho to the aldehyde, the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[3] This effect significantly increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. While fluorine also has a resonance-donating effect (+R), the inductive effect is dominant, especially from the ortho position.

  • 4,5-Dimethoxy Substituents (-OCH₃): The two methoxy groups are strong resonance-donating groups (+R) and moderately inductively withdrawing (-I).[4] The 4-methoxy (para) group, in particular, donates electron density into the ring via resonance, which partially counteracts the withdrawing effects of the aldehyde and fluorine groups.[4] The 5-methoxy (meta) group's resonance effect on the aldehyde is minimal, so its influence is primarily a weaker inductive withdrawal.

The net result is a finely tuned electronic balance. The aldehyde is "activated" towards nucleophilic attack by the potent inductive pull of the ortho-fluorine, making it more reactive than benzaldehydes bearing only electron-donating groups.[3][5] However, this is tempered by the electron-donating para-methoxy group. Sterically, the ortho-fluorine group is relatively small and typically poses minimal hindrance to the approaching nucleophiles, unlike bulkier ortho substituents.[6]

G cluster_ring cluster_effects a C b C a->b C_CHO CHO a->C_CHO a->C_CHO -I a->C_CHO -I a->C_CHO -I a->C_CHO +R b->a -I b->a +R c C b->c C_OMe1 OMe b->C_OMe1 d C c->d c->d -I C_OMe2 OMe c->C_OMe2 e C d->e d->e -I f C e->f e->f -I f->a f->a -I f->a -I C_F F f->C_F C_F->f -I C_OMe1->b -I C_OMe1->b +R C_OMe2->c -I L1 -I (Strong) L2 -I (Moderate) L3 -I (Moderate) L4 +R (Strong) L5 +R (Weak)

Caption: Electronic influences on the aldehyde group.

Key Transformations of the Aldehyde Group

The unique electronic profile of this compound makes its aldehyde group amenable to a wide range of chemical transformations.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to the corresponding 2-fluoro-4,5-dimethoxybenzoic acid is a fundamental transformation. Strong oxidizing agents are typically employed, although over-oxidation of other sensitive functionalities must be considered.

Causality of Experimental Choices: Potassium permanganate (KMnO₄) in a basic solution is a robust and cost-effective choice. The reaction is heated to ensure completion. An acidic workup is required to protonate the carboxylate salt formed in situ. A subsequent wash with sodium bisulfite is a critical step to quench any unreacted MnO₄⁻ and reduce the manganese dioxide (MnO₂) byproduct to soluble Mn²⁺ salts, simplifying purification.

Experimental Protocol: Oxidation with KMnO₄

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Reaction: Add potassium permanganate (KMnO₄, ~2.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

  • Heating: Once the addition is complete, heat the mixture to reflux for 1-2 hours, or until a TLC analysis shows the disappearance of the starting aldehyde.

  • Workup: Cool the reaction to room temperature and filter off the manganese dioxide precipitate. Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid product.

  • Purification: Filter the solid product, wash it with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-fluoro-4,5-dimethoxybenzoic acid.

Reduction to Primary Alcohol

Reduction of the aldehyde yields 2-fluoro-4,5-dimethoxybenzyl alcohol, another valuable synthetic intermediate.[7] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its tolerance of protic solvents, and its operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[8]

Causality of Experimental Choices: The reaction is run in methanol, which serves as both a solvent and a proton source to quench the intermediate alkoxide. The reaction is typically performed at a low temperature (0 °C) initially to control the exothermic reaction rate and then allowed to warm to room temperature to ensure it proceeds to completion.

Experimental Protocol: Reduction with NaBH₄

  • Setup: Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reaction: Add sodium borohydride (NaBH₄, 1.1 eq) slowly in small portions. Monitor the evolution of hydrogen gas.

  • Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the product by silica gel column chromatography if necessary.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated product.[9] The enhanced electrophilicity of the carbonyl carbon in this compound, due to the ortho-fluorine, facilitates this reaction.[5]

Causality of Experimental Choices: A weak base like piperidine is often sufficient to catalyze the reaction by deprotonating the active methylene compound to form a nucleophilic enolate.[10] The reaction is typically run in a protic solvent like ethanol at room temperature. The final product often precipitates from the reaction mixture upon completion, simplifying purification.

G start Start: Combine Aldehyde, Active Methylene Compound, & Catalytic Base in Ethanol step1 Base deprotonates active methylene compound to form enolate start->step1 step2 Enolate performs nucleophilic attack on aldehyde's carbonyl carbon step1->step2 step3 Formation of an aldol-type intermediate step2->step3 step4 Dehydration (elimination of water) yields the α,β-unsaturated product step3->step4 end End: Product Precipitation & Purification step4->end

Caption: Experimental workflow for Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: In a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol) to ethanol (10 mL).

  • Catalysis: Add a few drops of piperidine to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate out of the solution.

  • Isolation: Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The product is often pure enough for subsequent steps without further purification.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes into alkenes with high regioselectivity.[11][12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[13] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Causality of Experimental Choices: The ylide is generated in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF.[14] The reaction must be conducted under an inert atmosphere (nitrogen or argon) as the ylide and the base are highly reactive towards oxygen and water. The stereochemical outcome ((E) vs. (Z) alkene) depends on the stability of the ylide used.[13]

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 mmol) dropwise. A distinct color change (e.g., to deep orange/yellow) indicates ylide formation. Stir for 30 minutes at this temperature.

  • Aldehyde Addition: Dissolve this compound (1.0 mmol) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde (typically 2-12 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds by converting an aldehyde into an amine.[15] The process involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine (or enamine), which is then reduced in situ to the corresponding amine.[16]

Causality of Experimental Choices: A key challenge is to use a reducing agent that is potent enough to reduce the intermediate iminium ion but not so reactive that it reduces the starting aldehyde before the imine can form.[16] Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose.[17] It is a mild and selective reducing agent that tolerates mildly acidic conditions often used to promote imine formation. Dichloroethane (DCE) is a common solvent as it does not react with STAB.[17][18]

G start Start: Combine Aldehyde, Amine, and STAB in DCE step1 Aldehyde and amine form a hemiaminal intermediate start->step1 step2 Hemiaminal dehydrates to form an imine (or iminium ion) step1->step2 step3 STAB selectively reduces the C=N bond of the iminium ion step2->step3 end End: Aqueous Workup & Purification of Amine step3->end

Caption: General workflow for Reductive Amination.

Experimental Protocol: Reductive Amination with Benzylamine

  • Setup: To a solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL), add sodium triacetoxyborohydride (STAB, 1.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction's progress by TLC. The reaction is typically complete within 4-24 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting secondary amine by silica gel column chromatography.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, a qualitative comparison with related benzaldehydes is instructive.

CompoundKey Substituent EffectsExpected Reactivity (Nucleophilic Addition)Rationale
BenzaldehydeNone (Reference)BaselineThe standard for comparison.
4-Methoxybenzaldehyde+R (Strong), -I (Moderate)LowerThe strong electron-donating methoxy group deactivates the carbonyl carbon towards nucleophilic attack.[4]
2-Fluorobenzaldehyde-I (Strong), +R (Weak)HigherThe potent inductive effect of fluorine strongly activates the carbonyl carbon.[19]
This compound -I (Strong, from F), +R (Strong, from 4-OMe)Moderate to HighThe activating -I effect of fluorine is dominant but is tempered by the deactivating +R effect of the para-methoxy group. Overall reactivity is expected to be higher than 4-methoxybenzaldehyde but potentially lower than 2-fluorobenzaldehyde.

Conclusion

This compound is a highly versatile synthetic intermediate whose reactivity is governed by a sophisticated interplay of electronic effects. The aldehyde group is activated towards nucleophilic attack by a potent ortho-fluoro substituent, enabling a wide array of transformations including condensation, olefination, and reductive amination. This activation is moderated by the electron-donating para-methoxy group, a feature that can be exploited for selective synthesis. The protocols and mechanistic insights provided in this guide serve as a robust foundation for chemists aiming to incorporate this valuable building block into their synthetic programs, facilitating the development of novel pharmaceuticals and advanced materials.[1][20]

References

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  • Ladd, D. L., Gaitanopoulos, D., & Weinstock, J. (1985). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde. Synthetic Communications, 15(1).
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A Technical Guide to the Role of Fluorine Substitution in 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4,5-dimethoxybenzaldehyde, a key fluorinated building block in modern organic synthesis and medicinal chemistry. We will explore the multifaceted role of the fluorine substituent, examining its profound impact on the molecule's physicochemical properties, reactivity, and utility as a precursor for advanced pharmaceutical agents. The strategic incorporation of fluorine is a cornerstone of contemporary drug design, offering a powerful tool to modulate metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1][2] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework for leveraging this versatile intermediate in the design of next-generation therapeutics.

Introduction: The Strategic Imperative of Fluorine in Drug Design

In the landscape of medicinal chemistry, few elements have had as significant an impact as fluorine.[3] Its introduction into a molecular scaffold is rarely an afterthought; it is a deliberate, strategic decision aimed at optimizing a compound's biological and physical properties.[3] Approximately 20% of all recently developed pharmaceuticals contain fluorine, a testament to its utility in enhancing drug efficacy and pharmacokinetics.[4]

The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), and its status as the most electronegative element—allow it to serve as a bioisostere for hydrogen while exerting powerful electronic effects.[1][5] These effects can productively influence a molecule's conformation, pKa, metabolic pathways, and membrane permeability.[3]

This compound (also known as 6-Fluoroveratraldehyde) stands as a prime example of a fluorinated intermediate designed for purpose.[6] It serves as a critical starting material for a range of complex molecules, particularly in the synthesis of psychoactive compounds and other agents targeting the central nervous system.[6][7] This guide will dissect the role of its strategically placed fluorine atom, providing a granular understanding of its influence from the molecular level to its ultimate application in drug discovery.

Physicochemical and Electronic Impact of Fluorine Substitution

The substitution of a hydrogen atom with fluorine at the 2-position of the 4,5-dimethoxybenzaldehyde core instigates a cascade of changes in the molecule's fundamental properties.

Electronic Profile and Reactivity Modulation

Fluorine's extreme electronegativity creates a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This has two primary consequences:

  • Activation of the Aldehyde Group: The inductive withdrawal of electron density makes the carbonyl carbon of the aldehyde group more electrophilic. This enhances its reactivity towards nucleophiles, a critical consideration in synthetic applications such as Henry reactions, Wittig reactions, and reductive aminations.[8]

  • Aromatic Ring Reactivity: The electron-poor nature of the ring system can influence its susceptibility to further substitution reactions. In the context of nucleophilic aromatic substitution (SNAr), the presence of a strongly electron-withdrawing group like fluorine can stabilize the intermediate Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction, should a suitable leaving group be present elsewhere on the ring.[9]

Metabolic Stability and Pharmacokinetic Implications

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[1][10]

  • Blocking Metabolic Attack: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a site that is susceptible to oxidative metabolism by cytochrome P450 enzymes effectively "shields" that position, preventing metabolic degradation and often extending the drug's half-life.[1][2][5]

  • Modulating Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (logP).[5][10] This can improve passive diffusion across biological membranes, such as the blood-brain barrier, which is a crucial attribute for CNS-acting drugs.[11] However, this increase must be carefully balanced, as excessive lipophilicity can sometimes lead to undesirable effects.[2][10]

The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉FO₃[12]
Molecular Weight 184.17 g/mol [6][12]
Melting Point 98 - 101 °C[6]
XLogP3 1.4[12]
Appearance White to light yellow crystalline powder[6]
CAS Number 71924-62-4[6]

Synthesis and Application as a Synthetic Precursor

This compound is not merely a theoretical construct; it is a workhorse intermediate. Its value is realized in its conversion to more complex, biologically active molecules.

Representative Synthesis Workflow

While several synthetic routes exist, a common strategy involves the formylation of a corresponding fluorinated precursor, such as 3-fluoroveratrole. The Vilsmeier-Haack reaction is a robust and widely used method for this transformation.

cluster_start Starting Material cluster_reagents Formylation Reagents cluster_reaction Core Reaction cluster_product Final Product start 3-Fluoroveratrole reaction Vilsmeier-Haack Reaction start->reaction reagent1 Phosphorus oxychloride (POCl₃) reagent1->reaction Forms Vilsmeier Reagent reagent2 Dimethylformamide (DMF) reagent2->reaction Forms Vilsmeier Reagent product This compound reaction->product Workup & Purification

Caption: Generalized workflow for the synthesis of this compound.

Case Study: Precursor to Fluorinated Psychedelic Phenethylamines

A significant application of this compound is in the synthesis of fluorinated analogues of psychedelic phenethylamines, such as those in the 2C-X family.[7][13] The introduction of fluorine into these scaffolds can dramatically alter their psychoactivity, potency, and duration of action.[7][14] For example, difluoro- and trifluoromescaline derivatives have been shown to surpass the potency and duration of their non-fluorinated parent compound, mescaline.[7]

The aldehyde serves as the electrophilic component in a key C-C bond-forming step, typically a Henry reaction (nitroaldol condensation) with a nitroalkane like nitroethane. The resulting nitroalkene is then reduced to the primary amine to yield the target phenethylamine backbone.

benzaldehyde This compound henry_product Intermediate Nitroalkene benzaldehyde->henry_product Henry Reaction nitroethane Nitroethane nitroethane->henry_product base Base (e.g., Ammonium Acetate) base->henry_product final_product Target Fluorinated Phenethylamine henry_product->final_product Reduction reducing_agent Reducing Agent (e.g., LiAlH₄) reducing_agent->final_product

Caption: Synthetic pathway from the title compound to a fluorinated phenethylamine.

The fluorine atom in the final product can influence receptor binding, particularly at serotonin receptors like the 5-HT₂ₐ subtype, which is central to the mechanism of action for classical psychedelics.[15][16] The electronic perturbations caused by fluorine can alter hydrogen bonding capabilities and electrostatic interactions within the receptor's binding pocket, leading to enhanced or modified pharmacological activity.[5][17]

Key Experimental Protocols

The following protocols are provided as a robust framework for the synthesis and characterization of derivatives from this compound.

Protocol 1: Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)-2-nitropropene

This protocol details the Henry condensation to form the nitroalkene intermediate.

Materials:

  • This compound (1.0 eq)

  • Nitroethane (3.0 eq)

  • Ammonium acetate (1.5 eq)

  • Glacial acetic acid (solvent)

  • Toluene (for azeotropic removal of water)

  • Round-bottom flask with Dean-Stark apparatus and condenser

Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), ammonium acetate (1.5 eq), nitroethane (3.0 eq), and glacial acetic acid.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product, a yellow solid, can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure nitroalkene.

Protocol 2: Spectroscopic Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the starting material.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • FT-IR Spectrometer with ATR accessory

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

Methodology:

  • ¹H NMR Spectroscopy:

    • Sample Prep: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Expected Signals:

      • ~9.8 ppm (singlet, 1H, -CHO)

      • ~7.4 ppm (doublet, 1H, Ar-H)

      • ~6.6 ppm (doublet, 1H, Ar-H)

      • ~3.9 ppm (singlet, 3H, -OCH₃)

      • ~3.8 ppm (singlet, 3H, -OCH₃)

    • Rationale: The distinct chemical shifts and splitting patterns confirm the presence and relative positions of the aldehyde and aromatic protons, as well as the two non-equivalent methoxy groups.

  • ¹³C NMR Spectroscopy:

    • Sample Prep: Use the same sample as for ¹H NMR.

    • Expected Signals:

      • ~188 ppm (C=O, aldehyde)

      • ~150-160 ppm (C-F, aromatic)

      • ~145-155 ppm (C-O, aromatic)

      • ~110-120 ppm (C-H, aromatic)

      • ~56 ppm (-OCH₃ carbons)

    • Rationale: The carbon spectrum, particularly the large C-F coupling constant, provides definitive evidence of fluorination.

  • ¹⁹F NMR Spectroscopy:

    • Sample Prep: Use the same sample.

    • Expected Signals: A single signal (multiplet) is expected, confirming the presence of one fluorine environment.

    • Rationale: ¹⁹F NMR is highly sensitive and provides unambiguous confirmation of the fluorine atom's presence.[18]

  • FT-IR Spectroscopy:

    • Sample Prep: Place a small amount of the solid sample directly on the ATR crystal.

    • Expected Peaks (cm⁻¹):

      • ~2900-3000 (C-H stretch, aromatic and aliphatic)

      • ~1680-1700 (C=O stretch, conjugated aldehyde)

      • ~1500-1600 (C=C stretch, aromatic)

      • ~1200-1300 (C-O stretch, ether)

      • ~1000-1100 (C-F stretch)

    • Rationale: The strong carbonyl peak confirms the aldehyde functionality, while the C-F stretch supports fluorination.[19][20]

Conclusion

The fluorine atom in this compound is far more than a simple substituent; it is a strategic tool that fundamentally alters the molecule's electronic character, metabolic fate, and synthetic utility. Its strong inductive effect enhances the reactivity of the aldehyde for key bond-forming reactions, while its ability to block metabolic oxidation makes it an invaluable feature in the design of more robust and durable drug candidates.[1][8] As a precursor to a wide range of pharmacologically active compounds, particularly fluorinated phenethylamines, this building block provides a clear and compelling example of how a single, well-placed fluorine atom can impart significant advantages in the complex, iterative process of drug discovery and development.[6][7] Understanding the principles outlined in this guide is crucial for any scientist seeking to harness the power of fluorine in their research.

References

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8413.
  • Al-Sanea, M. M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7576.
  • Mei, H., et al. (2020). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(11), 2038-2040.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?
  • Mateo, E., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5359-5374.
  • Mateo, E., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed.
  • Gillis, E. P., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 603595, this compound.
  • Martin, B. R., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. NIH Public Access.
  • Ladd, D. L., Gaitanopoulos, D., & Weinstock, J. (1982). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde. Synthetic Communications, 15(1), 61-66.
  • Luethi, D., et al. (2018). Fluorine in psychedelic phenethylamines. ResearchGate.
  • Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry.
  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.
  • Jin, L., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5549-5566.
  • Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.

Sources

Electronic effects of methoxy groups in 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects in 2-Fluoro-4,5-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the complex electronic landscape of this compound, a pivotal intermediate in contemporary organic synthesis and drug discovery. We dissect the competing and synergistic electronic effects—inductive and resonance—imparted by the fluoro, methoxy, and aldehyde substituents on the aromatic core. By integrating principles of physical organic chemistry with practical spectroscopic and computational insights, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to understand and leverage the unique reactivity of this versatile molecule.

Introduction: A Molecule of Strategic Importance

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] this compound (PubChem CID: 603595) has emerged as a particularly valuable building block.[3] Its utility stems from a unique substitution pattern that creates a nuanced electronic environment, enabling selective chemical transformations.[4][5] The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the methoxy groups and the reactive aldehyde handle provide multiple points for synthetic diversification.[6][7] A thorough understanding of the electronic effects governing its reactivity is paramount for its effective application in the rational design of complex molecules.[8]

Deconstructing the Electronic Contributions of Substituents

The reactivity of the benzene ring in this compound is modulated by the interplay of three distinct types of substituents, each exerting its own influence through inductive and resonance effects.

The Methoxy Groups (-OCH₃): Potent Resonance Donors

The methoxy group exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[9] However, this effect is significantly overshadowed by its powerful electron-donating resonance effect (+M or +R).[10][11] The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.[12][13]

  • Overall Effect: Strongly activating and ortho, para-directing.

  • Hammett Constants: The position-dependent influence is quantified by Hammett constants (σ). For a methoxy group, the meta constant (σ_m) is positive (+0.11), reflecting its inductive withdrawal, while the para constant (σ_p) is negative (-0.27), confirming that the resonance donation is dominant.[14][15]

The Fluoro Group (-F): A Unique Halogen

Fluorine is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect (-I).[16] Like other halogens, it also possesses lone pairs that can be donated into the ring via resonance (+M). While this resonance donation is weaker than that of a methoxy group, it is significant enough to direct incoming electrophiles to the ortho and para positions.[17] The substitution of fluorine on an aromatic ring can increase its stability.[18][19]

  • Overall Effect: Deactivating (due to the dominant -I effect) but ortho, para-directing (due to the +M effect).

The Aldehyde Group (-CHO): A Powerful Electron Acceptor

The aldehyde group is strongly deactivating. The carbonyl carbon is electrophilic, and the entire group withdraws electron density from the aromatic ring through both a potent inductive effect (-I) and a resonance effect (-M). This withdrawal is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and thus the preferred site for electrophilic attack.

  • Overall Effect: Strongly deactivating and meta-directing.

The Cumulative Electronic Landscape of this compound

The net electronic distribution and resultant reactivity of the molecule are determined by the vector sum of these individual effects.

  • Activation & Deactivation: The two methoxy groups at C4 and C5 are powerful activating groups, strongly donating electron density into the ring. This is countered by the deactivating influences of the C2-fluoro and C1-aldehyde groups. The overall system is electron-rich compared to benzaldehyde but less so than veratrole (1,2-dimethoxybenzene).

  • Regioselectivity: The directing effects combine to create a specific reactivity map. The aldehyde at C1 directs meta to itself (to C3 and C5). The fluoro at C2 directs ortho (to C1 and C3) and para (to C5). The methoxy at C4 directs ortho (to C3 and C5) and para (to C1). The methoxy at C5 directs ortho (to C4 and C6) and para (to C2).

The positions on the ring are therefore influenced as follows:

  • C3-H: This position is meta to the aldehyde, ortho to the C2-fluoro, and ortho to the C4-methoxy. The directing effects of the fluoro and methoxy groups are synergistic here, making it a highly probable site for electrophilic substitution.

  • C6-H: This position is ortho to the C5-methoxy group. While activated, it is subject to steric hindrance from the adjacent aldehyde group.

The dominant electronic effects are visualized below.

Caption: Dominant electronic effects in this compound.

Experimental and Computational Validation

The theoretical electronic effects can be observed and quantified through various analytical techniques.

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the electronic structure of molecules.[1]

Technique Expected Observation for this compound Rationale
¹H NMR The aldehydic proton (-CHO) will appear as a singlet far downfield (~9.8-10.0 ppm). The aromatic protons at C3 and C6 will be upfield relative to benzaldehyde due to the +M effect of the methoxy groups, but their exact shifts will be complex due to coupling with the fluorine atom.The deshielding effect of the carbonyl group causes the large downfield shift of the aldehydic proton. The electron-donating methoxy groups shield the aromatic protons, shifting them upfield.
¹³C NMR The carbonyl carbon will be significantly downfield (~190 ppm). The carbon attached to fluorine (C2) will show a large C-F coupling constant. Carbons ortho and para to the methoxy groups (C3, C5, C6) will be shielded (shifted upfield) compared to analogous carbons in benzaldehyde.The electronegativity and magnetic anisotropy of the substituents directly influence the chemical shifts of the attached and nearby carbon atoms.
IR Spectroscopy A strong C=O stretching absorption is expected. In benzaldehyde, this appears near 1705 cm⁻¹. The electron-donating methoxy groups will lower this frequency slightly (to ~1680-1695 cm⁻¹) by increasing electron density in the ring and reducing the double-bond character of the carbonyl group.[20][21]The position of the C=O stretch is sensitive to the electronic effects of ring substituents. Electron-donating groups lower the frequency, while electron-withdrawing groups raise it.
UV-Vis Spectroscopy The molecule is expected to show π→π* and n→π* transitions. The strong electron-donating methoxy groups will cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzaldehyde.[22]The electron-donating groups raise the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap and shifting absorption to longer wavelengths.
Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT), provide powerful tools for visualizing and quantifying electronic effects.[23][24] These studies can generate:

  • Electrostatic Potential Maps: To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

  • Molecular Orbital Analysis: To determine the energies and distributions of the HOMO and LUMO, which are key to predicting reactivity.

  • Simulated Spectra: To predict NMR and IR spectra that can be compared with experimental data for structural validation.[25]

Protocols for Analysis

Protocol: High-Resolution NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure and probe the electronic environment of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay). Average a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Fluoro-4,5-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4,5-dimethoxybenzaldehyde is a strategically functionalized aromatic aldehyde poised for significant applications in medicinal chemistry and drug discovery. While direct biological activities of the parent compound are not extensively documented, its true potential lies in its role as a versatile synthetic intermediate. The presence of a fluorine atom and two methoxy groups on the benzaldehyde scaffold provides unique electronic and steric properties, making it an ideal starting material for the synthesis of novel bioactive molecules. This technical guide explores the prospective biological activities of derivatives synthesized from this compound, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the scientific rationale for these potential activities, provide detailed experimental protocols for their evaluation, and propose synthetic strategies for derivatization.

Introduction: The Chemical Versatility of this compound

This compound (also known as 6-fluoroveratraldehyde) is a white to light yellow crystalline powder with the molecular formula C₉H₉FO₃.[1][2] Its structure is characterized by a benzaldehyde core substituted with a fluorine atom at the 2-position and two methoxy groups at the 4- and 5-positions. This unique substitution pattern imparts distinct reactivity and makes it a valuable building block in organic synthesis.[1]

The fluorine atom, with its high electronegativity and small size, can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5] The methoxy groups are known to be important for the biological activity of many natural and synthetic compounds. The strategic placement of these functional groups on the benzaldehyde ring allows for selective chemical modifications, enabling the synthesis of diverse molecular architectures with potential therapeutic applications.[1][6]

This guide will focus on the untapped potential of this compound as a precursor for the development of novel therapeutic agents. We will explore how this compound can be leveraged to synthesize derivatives with promising anticancer, antimicrobial, and anti-inflammatory properties.

Potential Anticancer Activity of this compound Derivatives

The benzaldehyde scaffold is a common feature in a variety of natural and synthetic compounds with demonstrated anticancer activity.[7] Derivatives such as chalcones, hydrazones, and oxadiazoles have shown significant cytotoxic effects against various cancer cell lines.[8][9] The introduction of fluorine and methoxy groups into these scaffolds can further enhance their anticancer potential.[10]

Rationale for Anticancer Potential

Derivatives of this compound, particularly chalcones, are promising candidates for anticancer drug development. Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[8] The anticancer activity of chalcones is often attributed to their ability to induce apoptosis, inhibit tubulin polymerization, and modulate various signaling pathways involved in cancer cell proliferation and survival.[11]

The fluorine atom in derivatives of this compound can enhance their metabolic stability and cell permeability, leading to improved bioavailability and efficacy.[3] The dimethoxy substitution pattern is also found in potent natural anticancer agents like combretastatin A-4, which is a powerful tubulin polymerization inhibitor.[11]

Proposed Synthetic Workflow: Synthesis of a Chalcone Derivative

The following workflow outlines the synthesis of a chalcone derivative from this compound.

G cluster_synthesis Chalcone Synthesis Workflow start This compound reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH) start->reaction acetophenone Acetophenone Derivative acetophenone->reaction chalcone Chalcone Derivative reaction->chalcone purification Purification (Recrystallization or Chromatography) chalcone->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Synthetic workflow for a chalcone derivative.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (chalcone derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Potential Antimicrobial Activity of this compound Derivatives

Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties.[12] The antimicrobial efficacy is often influenced by the substituents on the benzene ring.[12] The presence of halogen and methoxy groups can enhance the antimicrobial activity of these compounds.

Rationale for Antimicrobial Potential

Substituted benzaldehydes can exert their antimicrobial effects by disrupting microbial cell membranes, leading to the leakage of intracellular components and cell death.[12] The fluorine atom in derivatives of this compound can increase the lipophilicity of the molecule, facilitating its penetration through the microbial cell wall. The methoxy groups can also contribute to the antimicrobial activity, as seen in natural compounds like vanillin.[13] Therefore, derivatives such as Schiff bases, formed by the condensation of this compound with various amines, are expected to exhibit significant antimicrobial activity.

Proposed Synthetic Workflow: Synthesis of a Schiff Base Derivative

The following workflow illustrates the synthesis of a Schiff base derivative.

G cluster_synthesis Schiff Base Synthesis Workflow start This compound reaction Condensation Reaction (Acid or Base Catalyst) start->reaction amine Primary Amine amine->reaction schiff_base Schiff Base Derivative reaction->schiff_base purification Purification (Recrystallization) schiff_base->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Synthetic workflow for a Schiff base derivative.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension with a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12] This can be assessed visually or by measuring the optical density at 600 nm.

Potential Anti-inflammatory Activity of this compound Derivatives

Phenolic compounds, including substituted benzaldehydes, have been shown to possess anti-inflammatory properties.[14][15] The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

Rationale for Anti-inflammatory Potential

Inflammation is a complex biological response involving the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[14] Substituted benzaldehydes have been reported to inhibit the production of these mediators. For instance, brominated vanillin derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.[14] They can also modulate signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.[14] Given the structural similarities, derivatives of this compound are hypothesized to exhibit similar anti-inflammatory effects.

Proposed Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates a potential mechanism of anti-inflammatory action for derivatives of this compound.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Derivative This compound Derivative Derivative->MAPK Inhibition Derivative->NFkB Inhibition iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation

Caption: Potential anti-inflammatory signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • LPS from E. coli

  • Test compound dissolved in DMSO

  • Griess reagent (for NO measurement)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

Data Summary

While specific quantitative data for derivatives of this compound are not yet available, the following table provides representative data for related benzaldehyde derivatives to illustrate the potential efficacy.

Compound ClassBiological ActivityTarget/AssayRepresentative IC₅₀/MICReference
ChalconesAnticancerMCF-7 cells (MTT assay)2 µM[7]
BenzyloxybenzaldehydesAnticancerHL-60 cells1-10 µM[7]
TrimethoxybenzaldehydesAntimicrobialCandida albicans (MIC)0.25-1 mg/mL[12]
Brominated Vanillin DerivativesAnti-inflammatoryNO Inhibition (RAW 264.7 cells)~25-50 µM[14]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique chemical structure makes it an ideal starting material for the synthesis of a wide range of derivatives with potential anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the biological potential of these novel compounds.

Future research should focus on the synthesis and screening of a diverse library of derivatives of this compound. Promising lead compounds should then be subjected to more extensive preclinical evaluation, including in vivo efficacy and toxicity studies. The insights gained from these studies will be crucial for the development of new and effective drugs to address unmet medical needs.

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  • Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162.
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  • Fikroh, R. A., et al. (2021). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ALCHEMY Jurnal Penelitian Kimia, 17(2), 164-171.
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  • Lee, D. S., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 19(11), 606.
  • Ghorab, M. M., et al. (2016). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 124, 612-620.
  • Rajivgandhi, G., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144.
  • Purwono, B., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Study. Indonesian Journal of Chemistry, 22(4), 1017-1029.
  • Liu, X. F., et al. (2012). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 17(10), 11981-11993.
  • Kim, K. N., et al. (2015). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Journal of Medicinal Food, 18(11), 1259-1265.
  • Block, E., et al. (2017). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 22(12), 2081.
  • Acar, Ç., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7311.
  • Lim, H. S., et al. (2008). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Journal of Pharmacy and Pharmacology, 60(8), 1071-1077.
  • Al-Amiery, A. A., et al. (2012). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. International Journal of Drug Design and Discovery, 3(3), 803-807.
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  • Zhang, Y., et al. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 27(19), 6539.
  • Newman, E. M., & Santi, D. V. (1982). Metabolism and mechanism of action of 5-fluorodeoxycytidine.

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Methodological & Application

Synthesis of Isoquinolines from 2-Fluoro-4,5-dimethoxybenzaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] The unique substitution pattern of the isoquinoline ring system allows for fine-tuning of its pharmacological properties, making it a highly sought-after target in drug discovery. This application note provides a comprehensive guide for the synthesis of substituted isoquinolines, commencing from the readily available starting material, 2-Fluoro-4,5-dimethoxybenzaldehyde.

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed synthetic strategy, step-by-step experimental protocols, and an in-depth discussion of the underlying chemical principles. We will explore a robust and versatile synthetic sequence, beginning with the formation of a key β-phenethylamine intermediate, followed by its cyclization to the desired isoquinoline core via established methodologies.

Strategic Overview: A Two-Stage Approach

The synthesis of the target isoquinoline framework from this compound is strategically divided into two main stages:

  • Synthesis of the β-Phenethylamine Intermediate: This crucial intermediate is prepared in a two-step sequence from the starting aldehyde.

    • Step 1: Knoevenagel Condensation: The aldehyde is condensed with nitromethane to yield a β-nitrostyrene derivative.

    • Step 2: Reduction of the β-Nitrostyrene: The nitroalkene is then reduced to the corresponding primary amine, 2-(2-Fluoro-4,5-dimethoxyphenyl)ethanamine.

  • Cyclization to the Isoquinoline Core: The synthesized β-phenethylamine is then subjected to intramolecular cyclization to construct the isoquinoline ring system. This guide will detail two powerful and widely used methods:

    • The Bischler-Napieralski Reaction: This method involves the acylation of the phenethylamine followed by acid-catalyzed cyclization to a 3,4-dihydroisoquinoline, which can be subsequently aromatized.[2][3][4]

    • The Pictet-Spengler Reaction: This reaction involves the condensation of the phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[5][6]

The following diagram illustrates the overall synthetic workflow:

Synthetic_Workflow start This compound nitrostyrene 2-Fluoro-4,5-dimethoxy-β-nitrostyrene start->nitrostyrene Knoevenagel Condensation phenethylamine 2-(2-Fluoro-4,5-dimethoxyphenyl)ethanamine nitrostyrene->phenethylamine Reduction dihydroisoquinoline 6-Fluoro-7,8-dimethoxy-3,4-dihydroisoquinoline phenethylamine->dihydroisoquinoline Bischler-Napieralski Reaction tetrahydroisoquinoline 6-Fluoro-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline phenethylamine->tetrahydroisoquinoline Pictet-Spengler Reaction isoquinoline Target Isoquinoline dihydroisoquinoline->isoquinoline Oxidation tetrahydroisoquinoline->isoquinoline Oxidation

Caption: Overall synthetic workflow for the synthesis of isoquinolines.

PART 1: Synthesis of the β-Phenethylamine Intermediate

Step 1: Knoevenagel Condensation of this compound with Nitromethane

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7] In this step, this compound is condensed with nitromethane, using ammonium acetate as a mild and effective catalyst, to yield 1-fluoro-2,3-dimethoxy-5-(2-nitrovinyl)benzene.[8][9]

Reaction Mechanism:

Knoevenagel_Mechanism cluster_1 Mechanism of Knoevenagel Condensation Aldehyde This compound Intermediate2 Adduct Aldehyde->Intermediate2 Nucleophilic Attack Nitromethane Nitromethane Intermediate1 Nitronate Anion Nitromethane->Intermediate1 Deprotonation (Acetate ion) Catalyst Ammonium Acetate Intermediate1->Intermediate2 Product 2-Fluoro-4,5-dimethoxy-β-nitrostyrene Intermediate2->Product Dehydration

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol:

Parameter Value
Reactants This compound (1.0 eq), Nitromethane (1.5 eq), Ammonium acetate (0.3 eq)
Solvent Glacial Acetic Acid
Temperature 100-110 °C (Reflux)
Reaction Time 2-4 hours
Work-up Pouring the reaction mixture into ice-water, filtration, and washing of the precipitate
Purification Recrystallization from ethanol or methanol
Expected Yield 75-85%

Detailed Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.3 eq).

  • Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of aldehyde).

  • Heat the reaction mixture to reflux (100-110 °C) with constant stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing ice-water with stirring.

  • A yellow precipitate of 2-fluoro-4,5-dimethoxy-β-nitrostyrene will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and ammonium acetate.

  • Dry the crude product in a vacuum oven.

  • Purify the product by recrystallization from a suitable solvent such as ethanol or methanol to obtain bright yellow crystals.

Step 2: Reduction of 2-Fluoro-4,5-dimethoxy-β-nitrostyrene

The reduction of the β-nitrostyrene derivative to the corresponding β-phenethylamine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation, capable of reducing both the nitro group and the carbon-carbon double bond in a single step.[10][11]

Reaction Mechanism:

The reduction with LiAlH₄ is a complex process involving hydride transfer. A plausible pathway involves the initial reduction of the nitro group to an amine and the conjugate addition of hydride to the double bond.

Experimental Protocol:

Parameter Value
Reactant 2-Fluoro-4,5-dimethoxy-β-nitrostyrene (1.0 eq)
Reducing Agent Lithium Aluminum Hydride (LiAlH₄) (3.0-4.0 eq)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature 0 °C to reflux
Reaction Time 4-8 hours
Work-up Careful quenching with water and aqueous NaOH, followed by extraction
Purification Distillation under reduced pressure or column chromatography
Expected Yield 60-75%

Detailed Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 2-Fluoro-4,5-dimethoxy-β-nitrostyrene (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask back to 0 °C.

  • Quenching (Fieser work-up): Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise to the reaction mixture. This is a highly exothermic process that generates hydrogen gas. Follow this by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and then again by water (3x mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-(2-Fluoro-4,5-dimethoxyphenyl)ethanamine.

  • The crude product can be purified by vacuum distillation or by column chromatography on silica gel.

PART 2: Cyclization to the Isoquinoline Core

Method A: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-phenylethylamide.[2][3][4] The reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[12]

Reaction Mechanism and Regioselectivity:

The reaction proceeds through the formation of an electrophilic nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution. The regioselectivity of the cyclization is governed by the electronic effects of the substituents on the aromatic ring. The two electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic attack. The fluorine atom, being ortho to one of the methoxy groups, will have a deactivating inductive effect. The cyclization is expected to occur at the position that is most activated and sterically accessible. In this case, cyclization will preferentially occur at the C-6 position of the phenethylamine, which is para to the methoxy group at C-4 and ortho to the methoxy group at C-5, leading to the formation of a 6-fluoro-7,8-dimethoxy-3,4-dihydroisoquinoline.

Bischler_Napieralski_Mechanism cluster_1 Mechanism of Bischler-Napieralski Reaction Amide N-Acyl-β-phenethylamine Intermediate1 Nitrilium Ion Amide->Intermediate1 Dehydration Reagent POCl₃ Product 3,4-Dihydroisoquinoline Intermediate1->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol:

Parameter Value
Reactant N-Acetyl-2-(2-fluoro-4,5-dimethoxyphenyl)ethanamine (1.0 eq)
Reagent Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
Solvent Anhydrous Toluene or Acetonitrile
Temperature Reflux
Reaction Time 2-4 hours
Work-up Removal of solvent, basification, and extraction
Purification Column chromatography or crystallization
Expected Yield 65-80%

Detailed Procedure:

  • Preparation of the N-Acetyl Derivative: The 2-(2-Fluoro-4,5-dimethoxyphenyl)ethanamine is first acylated. To a solution of the amine (1.0 eq) in dichloromethane, add acetic anhydride (1.2 eq) and triethylamine (1.5 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. After completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-acetyl derivative, which can be used in the next step without further purification.

  • To a solution of the N-acetyl-2-(2-fluoro-4,5-dimethoxyphenyl)ethanamine (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic (pH 8-9) by the slow addition of concentrated ammonium hydroxide or sodium carbonate solution.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-Fluoro-7,8-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Method B: The Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines by condensing a β-phenethylamine with an aldehyde or ketone in the presence of an acid catalyst.[5][6] The use of formaldehyde as the carbonyl component will lead to an unsubstituted C-1 in the final product.

Reaction Mechanism and Regioselectivity:

The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. Similar to the Bischler-Napieralski reaction, the regioselectivity is dictated by the activating effect of the methoxy groups, directing the cyclization to the C-6 position to yield a 6-fluoro-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Pictet_Spengler_Mechanism cluster_1 Mechanism of Pictet-Spengler Reaction Amine β-Phenethylamine Intermediate1 Schiff Base/Iminium Ion Amine->Intermediate1 Condensation Aldehyde Formaldehyde Aldehyde->Intermediate1 Product Tetrahydroisoquinoline Intermediate1->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol:

Parameter Value
Reactant 2-(2-Fluoro-4,5-dimethoxyphenyl)ethanamine (1.0 eq), Formaldehyde (37% aq. solution, 1.2 eq)
Catalyst Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
Solvent Dichloromethane or Methanol
Temperature Room temperature to 40 °C
Reaction Time 12-24 hours
Work-up Neutralization, extraction, and drying
Purification Column chromatography or crystallization
Expected Yield 70-85%

Detailed Procedure:

  • To a solution of 2-(2-Fluoro-4,5-dimethoxyphenyl)ethanamine (1.0 eq) in dichloromethane, add an aqueous solution of formaldehyde (37%, 1.2 eq).

  • Add trifluoroacetic acid (1.0-2.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-Fluoro-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

PART 3: Characterization and Data

The synthesized isoquinoline derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

Expected Spectroscopic Data for 6-Fluoro-7,8-dimethoxy-1-methyl-3,4-dihydroisoquinoline:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.0-7.2 (d, 1H, Ar-H)

    • δ 6.8-6.9 (d, 1H, Ar-H)

    • δ 3.9-4.0 (s, 3H, OCH₃)

    • δ 3.8-3.9 (s, 3H, OCH₃)

    • δ 3.6-3.8 (t, 2H, N-CH₂)

    • δ 2.7-2.9 (t, 2H, Ar-CH₂)

    • δ 2.4-2.5 (s, 3H, C-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 165-168 (C=N)

    • δ 150-155 (Ar-C-O)

    • δ 145-150 (Ar-C-F)

    • δ 110-130 (Ar-C)

    • δ 55-57 (OCH₃)

    • δ 45-48 (N-CH₂)

    • δ 25-28 (Ar-CH₂)

    • δ 20-23 (C-CH₃)

  • Mass Spectrometry (EI):

    • Expected M⁺ peak corresponding to the molecular weight of the compound. Fragmentation patterns may show loss of the methyl group or other characteristic fragments.

  • Infrared (IR) Spectroscopy (KBr):

    • Characteristic peaks for C=N stretching (around 1630-1650 cm⁻¹), C-O stretching (around 1200-1280 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹).[10]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low yield in Knoevenagel condensation Incomplete reactionIncrease reaction time or temperature. Ensure the catalyst is active.
Side reactionsUse a milder base or lower the reaction temperature.
Incomplete reduction of nitrostyrene Insufficient reducing agentUse a larger excess of LiAlH₄.
Deactivated reducing agentUse freshly opened or standardized LiAlH₄.
Low yield in Bischler-Napieralski reaction Incomplete acylationEnsure complete formation of the amide before cyclization.
Insufficiently strong dehydrating agentFor less reactive substrates, consider using a stronger dehydrating agent like P₂O₅ in refluxing POCl₃.[2]
Low yield in Pictet-Spengler reaction Unstable iminium ionUse aprotic solvents like dichloromethane or acetonitrile.
Reversibility of the reactionUse a slight excess of the aldehyde to drive the equilibrium forward.

Conclusion

This application note provides a detailed and practical guide for the synthesis of substituted isoquinolines from this compound. The described two-stage strategy, involving the formation of a key β-phenethylamine intermediate followed by cyclization via the Bischler-Napieralski or Pictet-Spengler reaction, offers a versatile and efficient route to this important heterocyclic scaffold. The provided experimental protocols, mechanistic insights, and troubleshooting guide will be a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.

References

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The Strategic deployment of 2-Fluoro-4,5-dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Fluorinated Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Fluoro-4,5-dimethoxybenzaldehyde emerges as a highly valuable and versatile building block, offering a unique combination of a reactive aldehyde functionality and a fluorine-substituted, electron-rich aromatic ring. This guide provides an in-depth exploration of the applications of this compound in the synthesis of complex heterocyclic structures, with a focus on quinazolines and tetrahydroisoquinolines—scaffolds of significant therapeutic relevance. Detailed, field-proven protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A foundational understanding of the starting material is paramount for its effective and safe utilization in synthesis.

PropertyValueSource
Molecular Formula C₉H₉FO₃PubChem
Molecular Weight 184.17 g/mol PubChem
Appearance White to light yellow crystalline powderChem-Impex
Melting Point 98-101 °CChem-Impex
CAS Number 71924-62-4Chem-Impex

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Application I: Synthesis of Fluorinated Quinazoline Derivatives

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including anticancer agents and antihypertensives.[2][3][4] The antihypertensive drug Prazosin, for instance, features a dimethoxyquinazoline core.[5][6][7] The introduction of a fluorine atom onto this scaffold, facilitated by the use of this compound, can lead to analogues with potentially improved pharmacokinetic profiles.

Mechanistic Rationale: The Niementowski Reaction and its Analogs

The synthesis of the quinazoline ring from an anthranilic acid derivative and an aldehyde often proceeds through a cyclocondensation reaction. A common approach involves the reaction of a 2-aminobenzonitrile with an aldehyde to form a Schiff base, which then undergoes an intramolecular cyclization and tautomerization to yield the stable quinazoline ring. The electron-donating methoxy groups on the benzaldehyde ring enhance the electrophilicity of the aldehyde carbon, facilitating the initial condensation, while the fluorine atom can influence the electronic properties and subsequent biological activity of the final product.

Quinazoline_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 2-Fluoro-4,5- dimethoxybenzaldehyde Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base Condensation Amine 2-Aminobenzonitrile Amine->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Quinazoline Fluorinated Quinazoline Cyclized_Intermediate->Quinazoline Tautomerization

Workflow for Fluorinated Quinazoline Synthesis.
Detailed Protocol: Synthesis of 2-(2-Fluoro-4,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol is adapted from established procedures for quinazoline synthesis and is designed to be a robust starting point for optimization.

Materials:

  • This compound

  • 2-Amino-4,5-dimethoxybenzonitrile

  • Sodium bisulfite (NaHSO₃)

  • p-Toluenesulfonic acid (p-TsOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Ammonia (gas or saturated solution in ethanol)

Procedure:

  • Schiff Base Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-4,5-dimethoxybenzonitrile (1.0 eq) in anhydrous DMF.

    • Add this compound (1.1 eq) and a catalytic amount of p-TsOH (0.1 eq).

    • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization and Amination:

    • Cool the reaction mixture to room temperature.

    • Introduce ammonia gas into the solution or add a saturated solution of ammonia in ethanol.

    • Heat the mixture to 80-90 °C in a sealed tube or under pressure for 12-18 hours.

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 2-(2-Fluoro-4,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.

Self-Validation:

  • TLC Monitoring: The disappearance of starting materials and the appearance of a new, more polar spot corresponding to the product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application II: Synthesis of Fluorinated Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinolines (THIQs) are a large and important class of alkaloids with a wide range of biological activities.[8] The Pictet-Spengler reaction is a powerful and classic method for the synthesis of the THIQ scaffold.[9] The use of this compound in this reaction allows for the synthesis of novel fluorinated THIQ analogues, which could exhibit interesting pharmacological properties.

Mechanistic Rationale: The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine (such as tryptamine or dopamine) with an aldehyde to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring system. The electron-donating groups on both the β-arylethylamine and the benzaldehyde facilitate the cyclization.

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 2-Fluoro-4,5- dimethoxybenzaldehyde Schiff_Base Schiff Base Aldehyde->Schiff_Base Condensation Amine β-Arylethylamine (e.g., Dopamine) Amine->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion Acid Catalysis THIQ Fluorinated Tetrahydroisoquinoline Iminium_Ion->THIQ Intramolecular Electrophilic Aromatic Substitution

Pictet-Spengler Reaction Workflow.
Detailed Protocol: Synthesis of a Fluorinated Tetrahydroisoquinoline

This protocol provides a general procedure for the Pictet-Spengler reaction using this compound and a dopamine derivative.

Materials:

  • This compound

  • Dopamine hydrochloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a stirred solution of dopamine hydrochloride (1.0 eq) in anhydrous dichloromethane, add this compound (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

  • Cyclization:

    • Slowly add trifluoroacetic acid (2.0-3.0 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired fluorinated tetrahydroisoquinoline.

Self-Validation:

  • Reaction Monitoring: The consumption of the starting materials can be monitored by TLC. The product is typically more polar than the starting aldehyde.

  • Spectroscopic Analysis: Confirmation of the product structure and purity should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of quinazolines and tetrahydroisoquinolines using this compound as a key building block.

ReactionKey ReagentsSolventCatalystTemperatureTypical Yield
Quinazoline Synthesis 2-Aminobenzonitrile, AmmoniaDMFp-TsOH80-120 °C60-80%
Pictet-Spengler Reaction Dopamine hydrochlorideDCMTFA0 °C to RT50-75%

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its unique substitution pattern allows for the straightforward introduction of fluorine and dimethoxy moieties into quinazoline and tetrahydroisoquinoline scaffolds. The protocols provided herein offer robust and reproducible methods for accessing these valuable molecular architectures, paving the way for the discovery of novel therapeutic agents with potentially enhanced pharmacological profiles. The strategic use of such fluorinated building blocks will undoubtedly continue to be a key driver of innovation in drug discovery and development.

References

  • Hess, H. J., Cronin, T. H., & Scriabine, A. (1968). Antihypertensive 2-amino-4(3H)-quinazolines. I. 2-Amino-4-aryl-4(3H)-quinazolines. Journal of Medicinal Chemistry, 11(1), 130-136.
  • Sharma, V. K., Kumar, V., & Singh, T. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Al-Omary, F. A., Abou-Seri, S. M., El-Kerdawy, M. M., & El-Gendy, M. A. (2010). Design, synthesis, and biological evaluation of prazosin-related derivatives as multipotent compounds. Bioorganic & Medicinal Chemistry, 18(16), 5959-5973.
  • Minarini, A., Bolognesi, M. L., Tumiatti, V., & Melchiorre, C. (2006). Recent advances in the design and synthesis of prazosin derivatives. Expert Opinion on Drug Discovery, 1(5), 395-407.
  • Kapetanovic, I. M., & Strong, J. M. (1984). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Pharmaceutical Sciences, 73(11), 1545-1548.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler reaction in nature and in organic synthesis.
  • Daley, P. F., & Reich, H. J. (2001). The Pictet-Spengler Reaction. Organic Reactions, 1-28.
  • Kametani, T., & Fukumoto, K. (1972). The Pictet-Spengler reaction and its related reactions for the synthesis of isoquinoline alkaloids. The Journal of the Society of Chemical Industry, Japan, 75(12), 2544-2553.
  • Davis, B. A., & Boulton, A. A. (1981). The Pictet-Spengler condensation reaction in the brain: a possible source of a new class of psychoactive compounds. Progress in Neurobiology, 17(1), 1-32.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190.
  • Stuart, K. L. (1971). The isoquinoline alkaloids. Chemical Society Reviews, 1(2), 159-173.
  • Hahn, G., & Schales, O. (1934). The Pictet-Spengler synthesis of tetrahydroisoquinolines from β-phenylethylamines and aldehydes. Berichte der deutschen chemischen Gesellschaft (A and B Series), 67(8), 1486-1496.
  • Bobbitt, J. M. (1968). The chemistry of the isoquinoline alkaloids. Advances in Heterocyclic Chemistry, 8, 1-65.
  • Shamma, M. (1972). The isoquinoline alkaloids: chemistry and pharmacology. Academic Press.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Connolly, D. J., Cusack, D., O'Sullivan, T. P., & Guiry, P. J. (2005). Synthesis of quinazolinone and quinazoline derivatives. Tetrahedron, 61(43), 10153-10202.
  • El-Azab, A. S. (2017). A short review on the synthesis and biological importance of quinazoline derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 226-239.
  • Lázár, L., & Fülöp, F. (2008). Synthesis of quinazoline-based compounds. Current Organic Chemistry, 12(1), 47-70.
  • Alagarsamy, V. (2012). Quinazoline and Quinazolinone Derivatives: As a Potential Bioactive Agents. LAP LAMBERT Academic Publishing.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews, 102(5), 1669-1730.

Sources

Pictet-Spengler reaction with 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Pictet-Spengler Reaction with 2-Fluoro-4,5-dimethoxybenzaldehyde: Synthesis of Fluorinated Tetrahydroisoquinolines

Abstract

This comprehensive guide provides detailed application notes and protocols for performing the Pictet-Spengler reaction using this compound and a model β-phenylethylamine. The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of tetrahydroisoquinoline scaffolds, which are prevalent in numerous natural products and pharmaceutically active compounds.[1][2] The strategic incorporation of fluorine into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the reaction mechanism, practical experimental procedures, characterization, and the strategic importance of the resulting fluorinated products in modern drug discovery.

The Pictet-Spengler Reaction: Foundational Principles

First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[5][6]

Core Mechanism

The reaction proceeds through a well-established pathway, driven by the formation of a highly electrophilic iminium ion.[5]

  • Imine Formation: The β-arylethylamine first undergoes a condensation reaction with the aldehyde to form a Schiff base (imine).

  • Iminium Ion Generation: Under acidic conditions, the imine is protonated to generate a highly reactive iminium ion. This step is crucial, as the imine itself is typically not electrophilic enough to induce ring closure.[5]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion in a key ring-closing step. This is an example of an intramolecular electrophilic aromatic substitution.[7][8]

  • Rearomatization: The resulting carbocation intermediate is neutralized by deprotonation, which restores the aromaticity of the ring system and yields the final tetrahydroisoquinoline product.[8][9]

Pictet_Spengler_Mechanism General Mechanism of the Pictet-Spengler Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine Imine Schiff Base (Imine) Amine->Imine Condensation (-H₂O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Cyclized->Product Deprotonation (-H⁺)

Caption: General mechanism of the Pictet-Spengler reaction.

Key Influencing Factors

The success of the reaction is highly dependent on several parameters:

  • Substrate Electronics: Electron-donating groups on the β-arylethylamine enhance the nucleophilicity of the aromatic ring, facilitating the cyclization step and often allowing for milder reaction conditions.[5][9]

  • Catalyst: A wide range of Brønsted acids (e.g., HCl, TFA, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂) are commonly used to promote the reaction.[1][10] The choice of catalyst can significantly impact yield and reaction time.

  • Solvent: Both protic (e.g., ethanol, methanol) and aprotic (e.g., toluene, dichloromethane) solvents can be used.[10] Aprotic solvents have sometimes been shown to provide superior yields.[5]

  • Temperature: While some highly activated substrates react at room temperature or under physiological conditions, many Pictet-Spengler reactions require heating to proceed at a reasonable rate.[5][9]

Role of this compound

The choice of this specific aldehyde introduces unique electronic features that are highly relevant for medicinal chemistry applications.

  • Activating Groups (4,5-dimethoxy): The two methoxy groups are strongly electron-donating, which increases the electron density on the aldehyde's aromatic ring. While this doesn't directly influence the nucleophilicity of the other reacting ring (the β-arylethylamine), it is a common feature in precursors for biologically active tetrahydroisoquinolines.

  • Deactivating Group (2-Fluoro): The fluorine atom at the ortho position is strongly electronegative. Its primary impact is not on the reaction's feasibility—which is largely dictated by the electronics of the β-arylethylamine—but on the properties of the final product. The strategic placement of fluorine can:

    • Enhance Metabolic Stability: The C-F bond is very strong, and fluorine can block sites of oxidative metabolism, prolonging the half-life of a drug.[3]

    • Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[3][4]

    • Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, affecting the molecule's ionization state at physiological pH.

    • Improve Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, enhancing binding potency.[4]

The resulting 1-(2-Fluoro-4,5-dimethoxyphenyl)-tetrahydroisoquinoline scaffold is therefore a highly valuable building block for developing novel therapeutics, particularly in areas like oncology and central nervous system (CNS) disorders where tetrahydroisoquinolines have shown significant promise.[11][12]

Experimental Protocols

This section provides a detailed protocol for the synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using homoveratrylamine (3,4-dimethoxyphenethylamine) as the reaction partner.

Protocol: Synthesis of a Fluorinated Tetrahydroisoquinoline

This protocol describes a standard acid-catalyzed Pictet-Spengler reaction.

Table 1: Reagents and Materials

Reagent/Material Formula M.W. ( g/mol ) Amount Moles (mmol)
Homoveratrylamine C₁₀H₁₅NO₂ 181.23 1.00 g 5.52
This compound C₉H₉FO₃ 184.16 1.02 g 5.52
Trifluoroacetic Acid (TFA) C₂HF₃O₂ 114.02 ~1.3 mL 16.56 (3 eq.)
Toluene C₇H₈ 92.14 50 mL -
Saturated NaHCO₃ (aq) - - 50 mL -
Dichloromethane (DCM) CH₂Cl₂ 84.93 100 mL -
Anhydrous MgSO₄ MgSO₄ 120.37 As needed -

| Silica Gel | SiO₂ | - | As needed | - |

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reactant Setup: To a 100 mL round-bottom flask, add homoveratrylamine (1.00 g, 5.52 mmol) and this compound (1.02 g, 5.52 mmol).

  • Solvent Addition: Add 50 mL of toluene to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Carefully add trifluoroacetic acid (TFA) (1.3 mL, 16.56 mmol) dropwise to the stirring solution. Causality: TFA serves as the Brønsted acid catalyst required to protonate the initially formed imine, generating the highly electrophilic iminium ion necessary for cyclization.[1][10]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) using a heating mantle. Allow the reaction to proceed for 12-18 hours. Insight: Refluxing in toluene provides the thermal energy needed to overcome the activation barrier for the intramolecular cyclization, which can be slow for less activated systems.[5]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent. The product spot should be less polar than the starting amine.

  • Work-up (Quenching): After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the TFA.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers. Causality: The organic product is more soluble in DCM than in the aqueous phase, allowing for its efficient extraction.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution from pure DCM to 2-5% methanol in DCM, to afford the pure tetrahydroisoquinoline product.

Experimental_Workflow Experimental Synthesis Workflow A 1. Combine Reactants (Amine + Aldehyde) in Toluene B 2. Add Catalyst (TFA) A->B C 3. Heat to Reflux (12-18 hours) B->C D 4. Cool & Quench (Saturated NaHCO₃) C->D E 5. Extract Product (DCM) D->E F 6. Dry & Concentrate (MgSO₄, Rotovap) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize (NMR, MS) G->H

Caption: A typical workflow for the synthesis and isolation of the target compound.

Characterization

The purified product should be characterized using standard analytical techniques.

Table 2: Expected Analytical Data for the Product

Technique Expected Observations
¹H NMR Appearance of a characteristic singlet for the C1-proton around 5.0-5.5 ppm. Signals for the four methoxy groups (~3.8-4.0 ppm). Aromatic protons will appear in the aromatic region (6.5-7.5 ppm).
¹³C NMR Signals corresponding to the tetrahydroisoquinoline core. A signal for the C1 carbon around 50-60 ppm. Four distinct signals for the methoxy carbons.
¹⁹F NMR A singlet in the typical aryl-fluoride region (approx. -110 to -140 ppm).

| LC-MS | A major peak corresponding to the mass of the protonated product [M+H]⁺. For the example product, this would be at m/z = 348.16. |

Optimization and Troubleshooting

Table 3: Reaction Optimization Parameters

Parameter Variation Rationale & Expected Outcome
Catalyst Stronger acids (e.g., HCl in dioxane) vs. milder acids (e.g., acetic acid). Harsher conditions may speed up the reaction but can also lead to side products or decomposition.[5] Milder conditions may require longer reaction times or higher temperatures.
Temperature Room temperature to reflux. Increasing temperature generally increases the reaction rate but may decrease selectivity if side reactions are possible.
Solvent Dichloromethane, Ethanol, Toluene. Toluene is often used for higher temperatures. Ethanol is a greener solvent but may require different work-up procedures. The optimal choice depends on substrate solubility and desired reaction temperature.[10][13]

| Concentration | 0.1 M to 0.5 M. | Higher concentrations can accelerate the bimolecular condensation step but may lead to solubility issues or side reactions. |

Common Issues:

  • Low Yield: May be caused by incomplete reaction or decomposition. Try increasing the reaction time, using a stronger acid catalyst, or changing the solvent.

  • Formation of Side Products: Overly harsh acidic conditions or high temperatures can lead to side reactions. Consider using a milder catalyst or lowering the reaction temperature.

  • Difficult Purification: If the product has similar polarity to a starting material, ensure the reaction goes to completion. Derivatization of the product's secondary amine may also aid in purification.

References

  • Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga. (n.d.). ResearchGate.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). National Center for Biotechnology Information.
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. (2024). Royal Society of Chemistry.
  • Pictet–Spengler reaction. (n.d.). Grokipedia.
  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. (2019). ACS Publications.
  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. (n.d.). ACS Publications.
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press.
  • Catalytic Asymmetric Pictet−Spengler Reaction. (n.d.). ResearchGate.
  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com.
  • Halogen bond-catalyzed Pictet–Spengler reaction. (n.d.). Royal Society of Chemistry.
  • Pictet–Spengler Tetrahydroisoquinoline Synthese. (n.d.). ResearchGate.
  • Pictet-Spengler Reaction. (n.d.). NROChemistry.
  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. (n.d.). ResearchGate.
  • Pictet–Spengler Tetrahydroisoquinoline Synthesis. (n.d.). ResearchGate.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Pictet‐Spengler reaction between dopamine and a panel of substituted... (n.d.). ResearchGate.
  • Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). (n.d.). National Center for Biotechnology Information.
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate.
  • Applications of Fluorine in Medicinal Chemistry. (2015). National Center for Biotechnology Information.

Sources

The Strategic Utility of 2-Fluoro-4,5-dimethoxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy functional groups into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. 2-Fluoro-4,5-dimethoxybenzaldehyde has emerged as a pivotal building block in this context. Its unique electronic and steric properties make it a versatile precursor for a range of heterocyclic systems, particularly those forming the core of various therapeutic agents. This aromatic aldehyde's reactivity is finely tuned by the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy groups, allowing for selective transformations and the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueReference
Molecular Formula C₉H₉FO₃[1][3]
Molecular Weight 184.17 g/mol [1][3]
Appearance White to light yellow crystalline powder[1][4]
Melting Point 98-101 °C[1][4]
CAS Number 71924-62-4[1][3]
Purity ≥98% (GC)[1][4]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage Store at room temperature (2-8°C recommended for long-term storage), under an inert atmosphere.[5]

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[6][7][8]

Application in the Synthesis of Quinazolinone Scaffolds

Quinazoline and quinazolinone moieties are prevalent in a multitude of clinically approved drugs and investigational agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[9][10] this compound serves as a valuable precursor for the synthesis of substituted quinazolinones, which are key intermediates in the development of targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.[9]

The following protocol details a representative synthesis of a 6,7-dimethoxyquinazolin-4(3H)-one intermediate, a core structure in several EGFR inhibitors, starting from this compound.

Experimental Protocol: Synthesis of 6,7-dimethoxy-2-(substituted)-quinazolin-4(3H)-one

This two-step protocol first involves the cyclocondensation of this compound with urea to form the quinazolinone core, followed by a nucleophilic aromatic substitution to introduce a desired substituent at the 2-position.

Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one

This reaction is a cyclocondensation reaction where the aldehyde reacts with urea to form the heterocyclic quinazolinone ring system. Microwave-assisted synthesis is often employed to accelerate this type of reaction.[3][11][12]

Materials:

  • This compound (1.0 eq)

  • Urea (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 eq), urea (2.0 eq), and potassium carbonate (1.5 eq).

  • Add DMF (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 2-substituted-6,7-dimethoxyquinazolin-4(3H)-one

The quinazolinone from Step 1 can be further functionalized. For instance, it can be converted to a 4-chloroquinazoline intermediate which then undergoes nucleophilic substitution.

Materials:

  • 6,7-dimethoxyquinazolin-4(3H)-one (from Step 1) (1.0 eq)

  • Thionyl chloride (SOCl₂) (5.0 eq)

  • Aromatic amine (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Isopropanol

  • Triethylamine (TEA) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar

Procedure:

  • In a round-bottom flask, suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5.0 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting crude 4-chloro-6,7-dimethoxyquinazoline, add isopropanol, the desired aromatic amine (1.1 eq), and a catalytic amount of triethylamine.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to obtain the 2-substituted-6,7-dimethoxyquinazolin-4(3H)-one.

Logical Framework and Mechanistic Rationale

The synthetic strategy outlined above is underpinned by established principles of organic chemistry.

Causality in Experimental Choices
  • Microwave Irradiation (Step 1): The use of microwave heating significantly accelerates the rate of the cyclocondensation reaction between the aldehyde and urea.[3][11] This is due to efficient and uniform heating of the polar solvent (DMF) and reactants, leading to shorter reaction times and often higher yields compared to conventional heating methods.

  • Use of Thionyl Chloride (Step 2): Thionyl chloride is a standard reagent for the conversion of the hydroxyl group in the quinazolinone to a chlorine atom, creating a good leaving group for the subsequent nucleophilic aromatic substitution.

  • Solvent and Base Selection (Step 2): Isopropanol is a common solvent for nucleophilic aromatic substitution reactions involving anilines. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Self-Validating System

The progress of each reaction step can be meticulously monitored to ensure completion and purity.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool to track the consumption of starting materials and the formation of the product.

  • Product Characterization: The identity and purity of the synthesized intermediates and the final product should be confirmed using a suite of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity.

    • Melting Point Analysis: As a preliminary indicator of purity.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic workflow from this compound to a substituted quinazolinone intermediate.

G cluster_start Starting Material cluster_reagents1 Reagents (Step 1) cluster_intermediate Intermediate 1 cluster_reagents2 Reagents (Step 2) cluster_final Pharmaceutical Intermediate A This compound B 6,7-dimethoxyquinazolin-4(3H)-one A->B Microwave Cyclocondensation Urea Urea Urea->B K2CO3 K₂CO₃, DMF K2CO3->B C 2-substituted-6,7-dimethoxyquinazolin-4(3H)-one B->C Chlorination & SNAr SOCl2 1. SOCl₂ 2. Ar-NH₂ 3. Isopropanol, TEA SOCl2->C

Caption: Synthetic workflow for a quinazolinone intermediate.

Conclusion

This compound stands as a testament to the power of strategic functionalization in the design of pharmaceutical building blocks. Its unique electronic profile facilitates the efficient construction of complex heterocyclic cores, such as the quinazolinone scaffold, which are central to the development of novel therapeutics. The protocols and insights provided herein are intended to empower researchers and drug development professionals to harness the full potential of this versatile intermediate in their synthetic endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery.
  • Al-Suwaidan, I. A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 627.
  • Mourad, A. E., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 13.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1035-1053.

Sources

Application Notes and Protocols for 2-Fluoro-4,5-dimethoxybenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoro-4,5-dimethoxybenzaldehyde in Advanced Materials

This compound is a highly functionalized aromatic aldehyde that serves as a strategic building block in the synthesis of advanced materials. Its utility stems from a unique combination of structural features: a reactive aldehyde group for polymerization and condensation reactions, two electron-donating methoxy groups, and an electron-withdrawing fluorine atom. This specific substitution pattern modulates the electronic properties and reactivity of the molecule, making it an attractive precursor for creating materials with tailored optical, electronic, and thermal characteristics.[1]

The presence of the fluorine atom can impart properties such as enhanced thermal stability, hydrophobicity, and specific electronic characteristics crucial for high-performance polymers and coatings.[2] Concurrently, the methoxy groups influence solubility and can participate in tuning the optoelectronic properties of conjugated systems. These attributes position this compound as a valuable monomer for researchers developing next-generation materials for applications ranging from organic electronics to specialty coatings.

Physicochemical Properties of this compound

A clear understanding of the monomer's properties is fundamental to its effective application. The table below summarizes key physicochemical data for this compound.

PropertyValueSource
Synonym 6-Fluoroveratraldehyde[1]
CAS Number 71924-62-4[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Melting Point 98 - 101 °C[1]
Purity ≥ 98% (GC)[1]

Core Application I: Synthesis of Conjugated Poly(azomethine)s

Scientific Rationale and Field-Proven Insights

Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of conjugated polymers isoelectronic with poly(p-phenylene vinylene)s (PPVs), which are renowned for their electroluminescent properties.[2] The synthesis of poly(azomethine)s via polycondensation of a dialdehyde (or in this case, a monoaldehyde to form the polymer backbone in conjunction with a diamine) and a diamine is a straightforward and efficient method for creating highly conjugated systems.[2][3]

The incorporation of this compound as a monomer is strategically advantageous. The azomethine (-CH=N-) linkage, formed by the reaction of the aldehyde with an amine, contributes to the polymer's conjugation and rigidity. The fluorine and dimethoxy substituents on the phenyl ring are not mere passengers; they critically influence the final polymer's properties:

  • Electronic Tuning: The interplay between the electron-withdrawing fluorine and electron-donating methoxy groups can fine-tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

  • Solubility and Processability: The methoxy groups can enhance the polymer's solubility in common organic solvents, a significant challenge for rigid conjugated polymers that often limits their practical application.[3]

  • Thermal Stability: The aromatic backbone and the strong C-F bond contribute to the polymer's thermal robustness, a desirable trait for materials used in electronic devices that operate at elevated temperatures.[3]

The following protocol is adapted from established procedures for the synthesis of poly(azomethine)s from aromatic aldehydes and diamines.[2][5] It provides a robust framework for synthesizing a novel polymer incorporating the unique functionalities of this compound.

Experimental Protocol: Synthesis of a Poly(azomethine) via Solution Polycondensation

Objective: To synthesize a poly(azomethine) from this compound and p-phenylenediamine.

Materials:

  • This compound (≥98% purity)

  • p-Phenylenediamine (≥98% purity, purify by recrystallization from ethanol if necessary)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Lithium Chloride (LiCl, anhydrous)

  • Methanol (reagent grade)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Step-by-Step Methodology
  • Reaction Setup (Self-Validating System):

    • Assemble the three-necked flask with a magnetic stir bar, condenser, and a nitrogen inlet/outlet. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen.

    • Causality: An inert and anhydrous atmosphere is critical. The azomethine linkage is susceptible to hydrolysis, and oxygen can interfere with the polymer's electronic properties. Flame-drying removes adsorbed water from the glassware.

  • Reagent Preparation:

    • In the flask, add p-phenylenediamine (e.g., 1.081 g, 10 mmol) and anhydrous lithium chloride (e.g., 0.42 g).

    • Add 20 mL of anhydrous DMAc to dissolve the reactants under a gentle nitrogen flow.

    • Causality: LiCl is used to improve the solubility of the growing polymer chains in the reaction medium, which is crucial for achieving a higher molecular weight.[6]

  • Monomer Addition and Polymerization:

    • In a separate dropping funnel, dissolve this compound (e.g., 1.841 g, 10 mmol) in 10 mL of anhydrous DMAc.

    • Slowly add the aldehyde solution to the stirred diamine solution at room temperature over 30 minutes.

    • After the addition is complete, heat the reaction mixture to 120°C and maintain for 24 hours with continuous stirring under nitrogen. The viscosity of the solution should noticeably increase as the polymerization proceeds.

    • Causality: The reaction is heated to drive the condensation reaction, which releases water as a byproduct. A 24-hour period is typically sufficient to achieve a high degree of polymerization.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature. The solution will be viscous.

    • Pour the polymer solution into a beaker containing 200 mL of vigorously stirred methanol. A fibrous, colored precipitate will form.

    • Causality: Methanol acts as a non-solvent, causing the polymer to precipitate while unreacted monomers and LiCl remain in the solution. This is a standard purification step for polymers.

    • Collect the polymer by filtration using a Buchner funnel.

    • Wash the collected polymer thoroughly with hot methanol and then with water to remove any residual DMAc, monomers, and salts.

    • Dry the polymer in a vacuum oven at 60°C for 24 hours or until a constant weight is achieved.

Characterization Workflow

The synthesized polymer should be characterized to confirm its structure, molecular weight, and properties.

TechniquePurposeExpected Observations
FT-IR Spectroscopy Confirm functional groupsDisappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1620-1640 cm⁻¹).
¹H NMR Spectroscopy Elucidate polymer structureAppearance of a characteristic imine proton (-CH=N-) signal (typically δ 8-9 ppm). Signals corresponding to the aromatic protons and methoxy groups.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mw, Mn) and polydispersity index (PDI)Provides information on the success of the polymerization in achieving high molecular weight chains.
Thermogravimetric Analysis (TGA) Assess thermal stabilityDetermines the decomposition temperature (Td), indicating the polymer's stability at high temperatures.
UV-Vis & Photoluminescence Spectroscopy Investigate optical propertiesDetermines the absorption and emission maxima, providing insight into the polymer's conjugation and potential for optoelectronic applications.
Visualization: Poly(azomethine) Synthesis Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Polymerization cluster_iso 3. Isolation & Purification cluster_char 4. Characterization Diamine p-Phenylenediamine + LiCl in DMAc Reactor Reaction Flask (Stirring, 120°C, 24h, N2) Diamine->Reactor Aldehyde This compound in DMAc Aldehyde->Reactor Slow Addition Precipitate Precipitation in Methanol Reactor->Precipitate Cool & Pour Filter Filtration Precipitate->Filter Wash Wash with Methanol/Water Filter->Wash Dry Vacuum Drying Wash->Dry Analysis FT-IR, NMR, GPC, TGA, UV-Vis Dry->Analysis Final Polymer G Start Aldehyde (Ar-CHO) + Active Methylene (CH2(A)2) Carbanion Carbanion (:CH(A)2)⁻ Start->Carbanion Deprotonation Intermediate Aldolate Intermediate [Ar-CH(O⁻)-CH(A)2] Base Base (B:) Carbanion->Intermediate Nucleophilic Attack Product Final Product Ar-CH=C(A)2 Intermediate->Product Dehydration Water H2O BH BH⁺ BH->Base Regeneration

Sources

Application Note: A Detailed Protocol for the Reductive Amination of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone in modern organic synthesis, offering a highly reliable and versatile strategy for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is pivotal in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, where amine functionalities are ubiquitous.[2][3] The reaction proceeds through a two-step sequence within a single pot: the initial reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine.[3][4] This one-pot approach is highly efficient and circumvents the issue of overalkylation often encountered with direct alkylation of amines.[1][5]

This application note provides a comprehensive protocol for the reductive amination of 2-Fluoro-4,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry due to its structural motifs. The protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, which is particularly well-suited for the reductive amination of aldehydes.[6][7]

The Mechanism and Rationale for Reagent Selection

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[3][7] Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose. The electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[7]

The reaction is typically performed in a suitable aprotic solvent, with 1,2-dichloroethane (DCE) being a common choice.[6][8] In many cases, particularly with less reactive ketones, a catalytic amount of acetic acid is added to facilitate the formation of the iminium ion.[6][9] However, for reactive aldehydes, the stoichiometric amount of acetic acid generated from the STAB reagent itself is often sufficient to catalyze the reaction.[7]

Below is a diagram illustrating the general mechanism of reductive amination using STAB.

Reductive_Amination_Mechanism cluster_1 Step 1: Imine/Iminium Ion Formation cluster_2 Step 2: Reduction by STAB Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ (from Acetic Acid) Product Secondary Amine Product Iminium->Product + NaBH(OAc)3 H2O H2O STAB NaBH(OAc)3 (STAB) STAB->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol details the reductive amination of this compound with a generic primary amine (e.g., benzylamine) as a representative example. The molar equivalents can be adjusted based on the specific amine used.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
This compound184.161.0 g5.43Starting aldehyde (1.0 eq)
Benzylamine107.150.64 g (0.65 mL)5.97Primary amine (1.1 eq)
Sodium Triacetoxyborohydride (STAB)211.941.73 g8.15Reducing agent (1.5 eq)
1,2-Dichloroethane (DCE)-25 mL-Anhydrous solvent
Saturated Sodium Bicarbonate (NaHCO₃)-~20 mL-For quenching
Brine-~20 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-Drying agent
Silica Gel-As needed-For column chromatography
Hexane/Ethyl Acetate-As needed-Eluent for chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.43 mmol).

  • Dissolution: Add anhydrous 1,2-dichloroethane (25 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Amine Addition: Add benzylamine (0.64 g, 5.97 mmol, 1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.73 g, 8.15 mmol, 1.5 equivalents) to the stirred solution in portions over 5 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (~20 mL). Continue stirring until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (~20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure secondary amine.

Experimental_Workflow cluster_workflow Reductive Amination Workflow A 1. Dissolve Aldehyde in DCE B 2. Add Primary Amine (Stir for 30 min) A->B C 3. Add STAB in Portions B->C D 4. Stir at Room Temperature (12-24 h) C->D E 5. Quench with Sat. NaHCO3 D->E F 6. Aqueous Work-up (Separate layers, Extract) E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: Experimental Workflow Diagram.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Moisture can decompose the sodium triacetoxyborohydride, leading to lower yields. Therefore, it is crucial to use anhydrous solvents and perform the reaction under a dry atmosphere (e.g., nitrogen or argon).[3][10]

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of the amine and STAB can be added. Gentle heating (e.g., to 40 °C) may also be beneficial, although room temperature is typically sufficient for aldehydes.

  • Side Products: A potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol. However, the use of STAB minimizes this, as it is selective for the iminium ion.[7]

  • Purification: The polarity of the final amine product will vary depending on the amine used. The eluent system for column chromatography should be optimized accordingly. An acid-base extraction can sometimes be employed to isolate the amine product, but this may be complicated if the starting materials are also basic or acidic.[11]

Conclusion

The protocol described provides a robust and efficient method for the synthesis of secondary amines from this compound using reductive amination with sodium triacetoxyborohydride. The mild reaction conditions, high selectivity of the reducing agent, and operational simplicity make this procedure highly suitable for applications in research, drug discovery, and process development.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com.
  • Myers Chem 115. C–N Bond-Forming Reactions: Reductive Amination.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination - Common Conditions.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30163–30171.
  • Reductive aminations of benzaldehyde. ResearchGate.
  • Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. ResearchGate.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemCatChem, 11(21), 5348-5352.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 815.
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 141(42), 16575–16581.
  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE.
  • Reductive Amination: Preparation of an Imine. YouTube.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Process for the preparation of fluorobenzyl derivatives. Google Patents.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • A kind of synthetic method of 2,4-dimethoxybenzylamine. Google Patents.
  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molecules, 25(21), 5035.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2517.

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Application Notes and Protocols for the Wittig Reaction of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Alkenes via the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1] This olefination process, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[2] The reaction's significance lies in its broad functional group tolerance and its ability to furnish alkenes with a high degree of regioselectivity.[1] The driving force behind this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[3]

This guide provides a detailed exploration of the Wittig reaction as applied to 2-Fluoro-4,5-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde. Such substrates are of considerable interest in the synthesis of bioactive natural products and pharmaceuticals, where the resulting stilbene derivatives often form the core of the molecular architecture.[4] We will delve into the mechanistic nuances, strategic considerations for reaction setup, detailed experimental protocols, and purification strategies pertinent to this specific substrate.

Mechanistic Overview and Stereochemical Considerations

The generally accepted mechanism of the Witt-ig reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, leading to a betaine intermediate which then cyclizes to a four-membered oxaphosphetane.[5] This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine oxide.[2]

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-isomer of the resulting stilbene, is highly dependent on the nature of the ylide employed.[6]

  • Stabilized Ylides: These ylides, which contain an electron-withdrawing group that can delocalize the negative charge of the carbanion, are more stable and less reactive. They generally lead to the formation of the thermodynamically favored (E)-alkenes with high selectivity.[6][7]

  • Non-stabilized Ylides: Ylides bearing alkyl or simple aryl groups are more reactive and typically yield the kinetically favored (Z)-alkenes.[6][7]

  • Semi-stabilized Ylides: Ylides with an aryl substituent, such as a benzyl group, fall into this category and often provide a mixture of (E)- and (Z)-isomers.[7]

For the synthesis of stilbene derivatives from this compound, a semi-stabilized ylide, such as one derived from benzyltriphenylphosphonium chloride, is commonly used. The presence of the ortho-fluoro substituent on the benzaldehyde is expected to influence the stereoselectivity of the reaction. Research on ortho-halo-substituted benzaldehydes suggests a cooperative effect that can enhance the formation of the (Z)-isomer.[8]

Experimental Workflow and Key Parameters

The successful execution of a Wittig reaction with this compound hinges on careful control of several key experimental parameters.

Wittig_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P_Salt Phosphonium Salt (e.g., Benzyltriphenyl- phosphonium chloride) Ylide_Formation Ylide Formation (Deprotonation of Phosphonium Salt) P_Salt->Ylide_Formation Add Base Aldehyde 2-Fluoro-4,5-dimethoxy- benzaldehyde Wittig_Reaction Wittig Reaction (Ylide + Aldehyde) Aldehyde->Wittig_Reaction Add Aldehyde to Ylide Solution Base Base (e.g., NaH, NaOMe, t-BuOK) Base->Ylide_Formation Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Ylide_Formation Ylide_Formation->Wittig_Reaction Quench Quenching Wittig_Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Column Chromatography, Recrystallization) Extraction->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Generalized workflow for the Wittig reaction.

Reagent and Solvent Selection
ParameterRecommendationRationale
Phosphonium Salt Benzyltriphenylphosphonium chlorideReadily available and suitable for generating a semi-stabilized ylide for stilbene synthesis.[9]
Base Sodium hydride (NaH), Sodium methoxide (NaOMe), or Potassium tert-butoxide (Kt-BuOK)Strong bases are required to deprotonate the phosphonium salt and form the ylide. The choice of base can influence the reaction rate and stereoselectivity.
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Anhydrous conditions are crucial as the ylide is moisture-sensitive. THF is a common choice, while DMF can be used to improve the solubility of reagents.[7]
Temperature 0 °C to room temperatureYlide formation is often carried out at 0 °C, followed by reaction with the aldehyde at room temperature.[4]

Detailed Experimental Protocol

This protocol outlines a general procedure for the Wittig reaction of this compound with benzyltriphenylphosphonium chloride to synthesize the corresponding stilbene derivative.

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C via syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired stilbene and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the purified stilbene derivative.

Solvent-Free Alternative

For a more environmentally friendly approach, a solvent-free Wittig reaction can be considered, particularly with fluorinated benzaldehydes which have been shown to be highly reactive under these conditions.

Procedure (Solvent-Free):

  • In a mortar, thoroughly grind a mixture of this compound (1.0 equivalent) and the stabilized phosphorane (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.05 equivalents).

  • Transfer the mixture to a round-bottom flask.

  • Heat the mixture in an oil bath at a predetermined temperature (e.g., 100-120 °C) for a short period (e.g., 15-30 minutes). The reaction is often exothermic.

  • Monitor the reaction by TLC.

  • After completion, the crude product can be directly purified by column chromatography.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete ylide formation due to wet reagents/solvents.Ensure all glassware is flame-dried and use anhydrous solvents.
Low reactivity of the ylide.Consider using a stronger base or a more reactive phosphonium salt.
Mixture of (E) and (Z) isomers Use of a semi-stabilized ylide.This is expected. Isomers can often be separated by column chromatography. To favor the (E)-isomer, consider the Schlosser modification.[7]
Difficulty in Removing Triphenylphosphine Oxide Co-elution with the product during chromatography.Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can be effective as triphenylphosphine oxide is often more soluble.

Conclusion

The Wittig reaction of this compound provides an effective route to novel stilbene derivatives. The choice of ylide (stabilized vs. non-stabilized) will dictate the stereochemical outcome of the reaction. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving high yields. The protocols provided herein, along with the troubleshooting guide, offer a comprehensive framework for researchers to successfully synthesize and purify these valuable compounds for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
  • Wikipedia. (2024, November 28). Wittig reaction.
  • Bhat, K. P. L., & Pezzuto, J. M. (2002). Cancer chemopreventive activity of resveratrol. Annals of the New York Academy of Sciences, 957(1), 210-229.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Mol, J. C. (2004). Catalytic metathesis of unsaturated fatty acid esters and oils.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Thiemann, T. (2007). Solventless Wittig olefination with fluorinated benzaldehydes. Journal of Chemical Research, 2007(11), 641-643.
  • Friščić, T., & Jones, W. (2009). Recent advances in understanding the mechanism of mechanochemical reactions.
  • ChemRxiv. (2023). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • O'Brien, C. J., & Tellez, J. L. (2005). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. The Journal of Organic Chemistry, 70(23), 9216-9224.
  • Fieser, L. F., & Williamson, K. L. (2011). Organic experiments. Cengage Learning.
  • Singh, S., & Singh, P. (2013). Synthesis of fluorescent probes based on stilbenes and diphenylacetylenes targeting β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 23(15), 4383-4387.
  • Hori, T., et al. (2023).
  • Said, M. S., & El-Ghamry, H. A. (2011). Stilbenes Preparation and Analysis. In Stilbenes (pp. 1-38). Wiley-VCH.
  • Hori, T., et al. (2023). Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis. ChemRxiv.
  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Bohlmann, F., & Zdero, C. (1979). Naturally occurring terpene derivatives, 197. New furanoeremophilanes from South African Senecio species. Phytochemistry, 18(1), 95-98.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions.
  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde.
  • Kadrowski, B. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. [Link]

Sources

Application Note: Synthesis of a Novel Fluorogenic Probe via Knoevenagel Condensation of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 2-Fluoro-4,5-dimethoxybenzaldehyde in Fluorescent Probe Design

In the landscape of modern chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The rational design of these molecular reporters hinges on the selection of versatile chemical scaffolds that can be readily modified to tune their photophysical properties and biological targeting capabilities. This compound emerges as a particularly strategic starting material for the synthesis of novel fluorescent probes. Its unique substitution pattern—a reactive aldehyde for carbon-carbon bond formation, electron-donating methoxy groups to modulate the electronic properties and fluorescence, and a fluorine atom that can serve as a handle for further functionalization or influence molecular planarity—offers a rich platform for synthetic diversification.

This application note provides a detailed protocol for the synthesis of a fluorescent probe derived from this compound through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction is a robust and efficient method for creating α,β-unsaturated systems, which are common structural motifs in many fluorescent dyes.[1][2] By reacting this compound with an active methylene compound, we can generate a push-pull chromophore, where the electron-donating methoxy-substituted phenyl ring is conjugated to an electron-withdrawing group, a hallmark of many solvatochromic and environmentally sensitive fluorescent probes.[3]

Principle of Synthesis: The Knoevenagel Condensation

The core of this synthetic strategy is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[4] The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation and elimination of a water molecule yield the final α,β-unsaturated product.

In this protocol, we will react this compound with malononitrile, a common active methylene compound, in the presence of a piperidine catalyst. The resulting product, 2-(2-fluoro-4,5-dimethoxybenzylidene)malononitrile, is a styryl-type dye with potential for strong fluorescence and sensitivity to its local environment.

Diagram of the Synthetic Pathway

Synthesis_Pathway reagent1 This compound product 2-(2-Fluoro-4,5-dimethoxybenzylidene)malononitrile (Fluorescent Probe) reagent1->product Piperidine, Ethanol, Reflux reagent2 Malononitrile reagent2->product Workflow start Start reaction Knoevenagel Condensation (this compound + Malononitrile) start->reaction workup Reaction Work-up (Cooling, Filtration/Concentration) reaction->workup purification Purification (Silica Gel Column Chromatography) workup->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization photophysical Photophysical Analysis (Absorption, Emission, Quantum Yield) characterization->photophysical end End photophysical->end

Sources

Application Notes and Protocols for the Halogenation of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the regioselective halogenation (chlorination, bromination, and iodination) of the aromatic ring in 2-Fluoro-4,5-dimethoxybenzaldehyde. This key synthetic intermediate is of significant interest in medicinal chemistry and materials science, and the introduction of a halogen atom at the C6 position can profoundly influence the physicochemical and biological properties of its derivatives. This document elucidates the underlying principles of electrophilic aromatic substitution governing these transformations, discusses the directing effects of the resident functional groups, and presents detailed, field-proven methodologies for the synthesis of 6-chloro-, 6-bromo-, and 6-iodo-2-fluoro-4,5-dimethoxybenzaldehyde.

Introduction: Strategic Importance of Halogenated Benzaldehydes

Halogenated aromatic compounds are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a halogen atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a versatile precursor, and its selective halogenation opens avenues to novel derivatives with potentially enhanced properties. This guide focuses on the electrophilic aromatic substitution (EAS) on this substrate, a reaction governed by the electronic and steric influences of the substituents on the benzene ring.

Mechanistic Considerations and Regioselectivity

The halogenation of this compound is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is dictated by the interplay of the directing effects of the substituents already present on the aromatic ring: the fluoro, two methoxy, and the aldehyde groups.

  • Activating and Ortho-, Para-Directing Groups: The two methoxy groups (-OCH₃) at positions 4 and 5 are strong activating groups due to their ability to donate electron density to the ring via resonance (+M effect). This effect increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. They direct incoming electrophiles to the positions ortho and para to themselves.

  • Deactivating yet Ortho-, Para-Directing Group: The fluorine atom (-F) at position 2 is an interesting case. It is an inductively electron-withdrawing group (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic substitution. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[1][2]

  • Deactivating and Meta-Directing Group: The aldehyde group (-CHO) at position 1 is a deactivating group due to its electron-withdrawing nature through both induction and resonance (-I and -M effects). It directs incoming electrophiles to the meta position.

Predicting the Site of Halogenation:

Considering the combined directing effects, the most probable site for electrophilic attack is the C6 position. This position is:

  • Ortho to the strongly activating methoxy group at C5.

  • Para to the strongly activating methoxy group at C4.

  • Meta to the deactivating aldehyde group at C1.

The powerful ortho-, para-directing influence of the two methoxy groups is expected to overcome the deactivating effects of the fluoro and aldehyde groups, leading to highly regioselective halogenation at the C6 position.

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using 2-Fluoro-4,5-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 2-fluoro-4,5-dimethoxybenzaldehyde in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for synthesizing complex molecular architectures prevalent in medicinal chemistry and materials science.[1][2] We delve into the mechanistic principles, key experimental considerations, and step-by-step methodologies for Suzuki-Miyaura, Sonogashira, and Heck couplings. The protocols are designed to be robust starting points, with explanations of the causal relationships behind the choice of catalysts, ligands, and reaction conditions to empower rational optimization and troubleshooting.

Introduction: The Strategic Value of this compound

This compound is a uniquely functionalized aromatic compound, making it a strategic starting material for multi-step synthesis.[1] Its utility stems from the orthogonal reactivity of its functional groups:

  • Aldehyde Group: Serves as a versatile handle for a wide array of subsequent transformations, including condensations, reductive aminations, and Wittig reactions, enabling the construction of diverse molecular scaffolds.[3]

  • Fluoro Substituent: Acts as a reactive site for cross-coupling reactions. The carbon-fluorine (C-F) bond, while strong, can be selectively activated using modern catalytic systems.[4][5][6] Furthermore, the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[3][7]

  • Dimethoxy Groups: These electron-donating groups modulate the electronic properties of the aromatic ring and can influence both the cross-coupling reaction and the biological activity of the final product.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[8][9] While aryl bromides and iodides are traditional substrates, the use of more cost-effective and widely available aryl fluorides is a significant area of development.[10] This guide focuses on unlocking the potential of this compound in three cornerstone cross-coupling transformations.

Mechanistic Rationale and Key Experimental Considerations

The success of any cross-coupling reaction hinges on a fundamental understanding of the catalytic cycle and the factors that influence each step. The primary challenge in using aryl fluorides is the strength of the C-F bond, which makes the initial oxidative addition step to the low-valent metal center (e.g., Pd(0)) the rate-limiting step.[6]

The Catalyst System: Overcoming the C-F Activation Barrier

The choice of the palladium source and, more critically, the ancillary ligand is paramount for activating the inert C-F bond.

  • Palladium Precatalyst: Standard sources like Palladium(II) acetate (Pd(OAc)₂) or pre-formed catalyst systems (e.g., Buchwald precatalysts) are effective. The active Pd(0) species is generated in situ.

  • Ligands: This is the most critical component. To facilitate the challenging oxidative addition of the C-F bond, the palladium center must be made sufficiently electron-rich and sterically accessible.

    • Expertise & Experience: Highly electron-donating and sterically bulky phosphine ligands are required. Ligands from the Buchwald family (e.g., SPhos, XPhos) or cataCXium® family are designed for this purpose.[11] They promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is the highly reactive species that enters the catalytic cycle.[12] N-heterocyclic carbenes (NHCs) are another class of ligands that are excellent σ-donors and have proven effective in activating unreactive bonds.[11]

  • Base: The base plays a crucial role in the transmetalation step of the Suzuki and Sonogashira reactions.[13] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they effectively facilitate the transfer of the organic group from the boron or copper species to the palladium center without promoting side reactions.

  • Solvents: Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or dimethylformamide (DMF) are typically used to ensure the solubility of all reaction components.[14] For Suzuki reactions, a biphasic mixture with water is often employed to dissolve the inorganic base.[14]

General Workflow for Cross-Coupling Reactions

The following diagram illustrates the fundamental workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere, a critical practice to prevent the oxidation and deactivation of the Pd(0) catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Aryl Halide, Coupling Partner, Base, Catalyst/Ligand) B 2. Seal Vessel (with Septum) A->B C 3. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) B->C D 4. Add Degassed Solvents (via Syringe) C->D E 5. Heat to Temperature (with Vigorous Stirring) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench F->G H 8. Extraction G->H I 9. Column Chromatography H->I Suzuki_Cycle center Pd Pd0 LₙPd(0) PdII_ArF LₙPd(II)(Ar)(F) Pd0->PdII_ArF Ar-F PdII_ArOR [LₙPd(II)(Ar)(Base)]⁺ PdII_ArF->PdII_ArOR Base PdII_ArAr LₙPd(II)(Ar)(Ar') PdII_ArOR->PdII_ArAr Ar'-B(OH)₂ PdII_ArAr->Pd0 Ar-Ar' OA Oxidative Addition TM Transmetalation RE Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

ParameterRecommended ConditionCausality/Trustworthiness Pillar
Catalyst System Pd(OAc)₂ / SPhosSPhos is an electron-rich, bulky ligand essential for activating the strong C-F bond. [11]
Base K₃PO₄ (tribasic)Strong, non-nucleophilic base that effectively promotes transmetalation without hydrolyzing the product.
Solvent 1,4-Dioxane / Water (4:1)Dioxane solubilizes organic components, while water dissolves the inorganic base, creating an efficient biphasic system. [14]
Temperature 100-110 °CElevated temperature is necessary to overcome the high activation energy of C-F bond cleavage.

Application Protocol: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. [15][16]This is invaluable for creating rigid scaffolds and precursors for more complex heterocyclic systems.

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 LₙPd(0) PdII_ArX LₙPd(II)(Ar)(F) Pd0->PdII_ArX Ar-F (Oxidative Addition) PdII_Alkynyl LₙPd(II)(Ar)(C≡CR) PdII_ArX->PdII_Alkynyl Cu-C≡CR (Transmetalation) PdII_Alkynyl->Pd0 Ar-C≡CR (Reductive Elimination) CuX Cu-F CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne H-C≡CR Alkyne->CuX Base Base Base

Caption: The dual catalytic cycles of the Sonogashira reaction.

Recommended Protocol

Materials:

  • This compound

  • Terminal Alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed DMF or THF

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by the amine base (e.g., Et₃N, 2.5 eq). Finally, add the terminal alkyne (1.5 eq) dropwise with stirring.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the reactivity of the alkyne.

  • Monitoring: Monitor the reaction by TLC. A common side reaction to watch for is the homocoupling of the alkyne (Glaser coupling). [17]6. Workup: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove catalyst residues.

  • Washing: Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove the amine base) and then with brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionCausality/Trustworthiness Pillar
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic Sonogashira system; Pd catalyzes the main cycle while Cu(I) activates the alkyne for transmetalation. [15][18]
Base Triethylamine (Et₃N)Acts as both the base to deprotonate the alkyne and often as the solvent or co-solvent.
Solvent DMF or THFPolar aprotic solvents that facilitate the dissolution of all components, including the catalyst complexes.
Temperature 25-60 °CMilder conditions are often sufficient and help to minimize the undesirable alkyne homocoupling side reaction. [17]

Application Protocol: Heck Reaction

The Mizoroki-Heck reaction enables the vinylation of aryl halides, producing substituted styrenes that are important precursors for polymers and fine chemicals. [19][20]

Catalytic Cycle

Heck_Cycle Pd0 LₙPd(0) PdII_ArF LₙPd(II)(Ar)(F) Pd0->PdII_ArF Ar-F (Oxidative Addition) PdII_Complex [LₙPd(II)(Ar)(Alkene)]⁺ PdII_ArF->PdII_Complex Alkene (Coordination) PdII_Intermediate LₙPd(II)-σ-alkyl PdII_Complex->PdII_Intermediate Migratory Insertion HPdF LₙPd(II)(H)(F) PdII_Intermediate:s->HPdF:w β-Hydride Elimination Product Ar-Alkene PdII_Intermediate->Product HPdF:w->Pd0:s Base (Reductive Elimination)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Recommended Protocol

Materials:

  • This compound

  • Alkene (e.g., Styrene, Butyl Acrylate) (1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable Buchwald ligand (4-10 mol%)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed DMF or Acetonitrile

Procedure:

  • Reaction Setup: In a sealable pressure tube, combine this compound (1.0 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the base (e.g., Et₃N, 2.0 eq), the degassed solvent (DMF), and the alkene (1.5 eq) via syringe.

  • Reaction: Securely seal the pressure tube and heat the reaction mixture to 100-140 °C for 18-36 hours. Caution: Use a blast shield when conducting reactions under pressure at high temperatures.

  • Monitoring: Follow the consumption of the starting material by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, carefully open the tube. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

ParameterRecommended ConditionCausality/Trustworthiness Pillar
Catalyst System Pd(OAc)₂ / P(o-tol)₃A classic Jeffery conditions catalyst system; phosphine ligand stabilizes the Pd(0) species. More advanced ligand systems may be required for this challenging substrate.
Base Et₃N or Na₂CO₃The base is required to neutralize the H-F generated during the final reductive elimination step, regenerating the active Pd(0) catalyst.
Solvent DMFA high-boiling polar aprotic solvent is needed to reach the high temperatures required for the reaction.
Temperature 100-140 °CHigh thermal energy is critical for both the initial C-F activation and the subsequent steps of the Heck cycle.

Conclusion and Future Outlook

This compound is a powerful and versatile substrate for modern cross-coupling chemistry. While the activation of its C-F bond is challenging, the use of well-designed catalytic systems featuring electron-rich, bulky ligands enables its effective participation in Suzuki-Miyaura, Sonogashira, and Heck reactions. The protocols outlined in this guide provide a solid and scientifically grounded foundation for researchers to synthesize a diverse array of complex intermediates. The resulting biaryl, alkynyl, and vinyl benzaldehydes are primed for further elaboration, serving as key precursors in the discovery of novel pharmaceuticals, agrochemicals, and advanced materials.

References

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  • Singh, R., & Buchwald, S. L. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6482-6486. [Link]
  • Sihag, N., Bhartiya, H., & Kumar, S. (2020). Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • Shenzhou Chemical. (n.d.). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?
  • Bloom Tech. (2025). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?
  • ResearchGate. (n.d.). Comparative Experimental and EXAFS Studies in the Mizoroki–Heck Reaction with Heteroatom‐Functionalised N‐Heterocyclic Carbene Palladium Catalysts.

Sources

Troubleshooting & Optimization

Optimizing reaction yield for 2-Fluoro-4,5-dimethoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in pharmaceutical and fine chemical synthesis, 2-Fluoro-4,5-dimethoxybenzaldehyde is valued for its role in constructing complex molecular architectures.[1] Its synthesis, however, is not without challenges. This technical support guide, designed for chemists and drug development professionals, provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and product purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses the most common hurdles encountered during the synthesis of this compound, which is typically achieved via the Vilsmeier-Haack formylation of 1-fluoro-3,4-dimethoxybenzene.

Question 1: Why is my reaction yield consistently low or non-existent?

Answer: Low or no product formation is a frequent issue, often pointing to problems with the Vilsmeier reagent or reaction conditions.

Table 1: Troubleshooting Low Yield in Vilsmeier-Haack Formylation

Potential Cause Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. Contamination with water will deactivate it.[2] Ensure all glassware is oven- or flame-dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade DMF and fresh, high-quality POCl₃.[2]
Insufficient Reaction Temperature Formylation is an electrophilic aromatic substitution, and its rate is temperature-dependent. The substrate, while electron-rich, may require thermal energy to react efficiently. The reaction is often started at 0 °C but may need to be warmed. If thin-layer chromatography (TLC) shows a sluggish reaction at room temperature, consider gradually increasing the temperature to 50-60 °C while continuing to monitor progress.[2][3]

| Low Substrate Reactivity / Insufficient Reagent | Although 1-fluoro-3,4-dimethoxybenzene is an activated arene, its reactivity might be lower than expected. The amount of the Vilsmeier reagent may also be a limiting factor. | Increase the reaction time and monitor by TLC until the starting material is consumed. Consider increasing the molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) from a standard 1.2 equivalents to 1.5 or even 2.0 equivalents relative to the substrate.[2] |

Question 2: My final product is a mixture of isomers. How can I improve regioselectivity?

Answer: The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution on multisubstituted rings. In this case, the formyl group is directed by the combined influence of the fluorine and two methoxy groups. The desired product, this compound, results from formylation at the position para to the fluorine atom and ortho to the 4-methoxy group.

  • Causality: The Vilsmeier-Haack reaction favors substitution at the most electron-rich and sterically accessible position.[3][4] While the desired C-2 position is highly activated, the C-6 position is also activated, which can lead to the formation of the undesired 5-Fluoro-2,3-dimethoxybenzaldehyde isomer.

  • Solution: Temperature control is critical for regioselectivity. Running the initial phase of the reaction at a lower temperature (0 °C to room temperature) can enhance the kinetic preference for the sterically less hindered and electronically favored C-2 position.[2] Isomers, if formed, typically require careful purification by column chromatography to isolate the desired product.[2]

Question 3: The reaction mixture turned dark brown/black, and I isolated a tar-like substance. What went wrong?

Answer: A dark, polymer-like output suggests decomposition of the starting material or product.

  • Causality: This is almost always caused by excessive heat. The Vilsmeier-Haack reaction can be exothermic, especially during the initial formation of the Vilsmeier reagent and the addition of the aromatic substrate. Uncontrolled temperature spikes can lead to polymerization and other side reactions.[2]

  • Solution: Maintain strict temperature control throughout the experiment. The initial mixing of POCl₃ and DMF should be done slowly at 0 °C. When adding the 1-fluoro-3,4-dimethoxybenzene, maintain this low temperature before allowing the reaction to warm gradually. If the reaction requires heating to proceed, increase the temperature incrementally and do not exceed the optimal range (typically 50-60 °C).[2]

Question 4: I'm struggling with product isolation. The work-up results in a persistent emulsion. How can I resolve this?

Answer: Emulsions are a common problem during the aqueous work-up of reactions that use DMF as a solvent.

  • Causality: DMF is miscible with both water and many organic solvents, which can stabilize the interface between the aqueous and organic layers, preventing them from separating cleanly.

  • Solutions:

    • Add Brine: After quenching the reaction, add a saturated solution of sodium chloride (brine) during the extraction. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[2]

    • Filter through Celite: If a stubborn emulsion persists, filter the entire biphasic mixture through a pad of Celite®. This can often break up the fine droplets that form the emulsion.[2]

    • Use a Different Extraction Solvent: Solvents like ethyl acetate can sometimes be more prone to emulsions with DMF than others like dichloromethane (DCM). Consider your choice of extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route to this compound? A1: The most widely employed method is the Vilsmeier-Haack reaction , which involves the formylation of 1-fluoro-3,4-dimethoxybenzene.[2] This reaction is favored because it uses relatively mild reagents and is highly effective for electron-rich aromatic compounds.[5][6]

Q2: What are the roles of the key reagents in the Vilsmeier-Haack reaction? A2:

  • N,N-Dimethylformamide (DMF): Serves as both a solvent and the source of the formyl group.

  • Phosphorus oxychloride (POCl₃): This is an activating agent that reacts with DMF to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is the actual formylating agent.[5][6]

  • 1-fluoro-3,4-dimethoxybenzene: This is the electron-rich aromatic substrate that undergoes electrophilic attack by the Vilsmeier reagent.

Q3: Are there alternative formylation methods? A3: Yes, other formylation reactions exist, but they may be less suitable for this specific transformation.

  • Duff Reaction: Uses hexamine and an acid catalyst. It is typically most effective for phenols and often requires harsher conditions, leading to lower yields.[7][8]

  • Rieche Formylation: Employs dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl₄).[9][10] This can be a high-yielding method but involves more hazardous reagents.

  • Reimer-Tiemann Reaction: Uses chloroform and a strong base. This method is primarily used for phenols and can suffer from poor regioselectivity and yield.[11]

Q4: What safety precautions should be taken? A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be quenched carefully by slowly adding the reaction mixture to ice.

Visualized Workflows and Mechanisms

To provide a clearer understanding, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Formylation Reaction cluster_workup Phase 3: Work-up & Purification P1 Dry Glassware & Establish Inert Atmosphere P2 Add Anhydrous DMF to Flask P1->P2 P3 Cool to 0 °C P2->P3 P4 Slowly Add POCl₃ to form Vilsmeier Reagent P3->P4 R1 Add 1-Fluoro-3,4-dimethoxybenzene Dropwise at 0 °C P4->R1 R2 Allow to Warm to Room Temp. (or Heat Gently if Needed) R1->R2 R3 Monitor Reaction by TLC R2->R3 W1 Quench Reaction on Ice R3->W1 W2 Neutralize with Base (e.g., NaOAc) W1->W2 W3 Extract with Organic Solvent (Add Brine if Emulsion Forms) W2->W3 W4 Dry, Filter, and Concentrate W3->W4 W5 Purify by Column Chromatography W4->W5 F F W5->F Final Product: This compound

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

G cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Arene 1-Fluoro-3,4-dimethoxybenzene Vilsmeier->Arene Attack Iminium Aryl Iminium Ion Intermediate Arene->Iminium H2O H₂O (Work-up) Iminium->H2O Hydrolyze Product This compound H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation.[2][4][12] Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 1-fluoro-3,4-dimethoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes. It should become a pale yellow, viscous solution or slurry. This is the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1-fluoro-3,4-dimethoxybenzene (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction's progress by TLC (a typical eluent system is 3:1 Hexane:Ethyl Acetate). If the reaction is slow, consider heating to 50-60 °C.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

    • Carefully and slowly pour the mixture onto a stirred beaker of crushed ice.

    • Quench the reaction by the slow addition of a saturated sodium acetate solution until the mixture is neutralized (check with pH paper).

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers. If an emulsion has formed, wash with brine.

    • Wash the combined organic layers sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • Use a gradient eluent system, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Ladd, D. L., Gaitanopoulos, D., & Weinstock, J. (1984). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde.
  • Chem-Impex. (n.d.). This compound.
  • Wikipedia. (n.d.). Duff reaction.
  • BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • Duff Reaction. (n.d.). Cambridge University Press.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde.
  • ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde synthesis.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Wikipedia. (n.d.). Rieche formylation.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4,5-dimethoxybenzaldehyde.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • BenchChem. (2025). Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether.

Sources

Technical Support Center: Purification of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated aromatic aldehyde in their synthetic pathways.[1] As a key intermediate, its purity is paramount to the success of subsequent reactions and the integrity of the final product.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The methodologies described herein are grounded in established chemical principles and practical laboratory experience.

I. Understanding the Compound: Physicochemical Properties

Before delving into purification strategies, a fundamental understanding of the physical and chemical properties of this compound is crucial for selecting the appropriate methodology.

PropertyValueSource
Molecular Formula C₉H₉FO₃[3]
Molecular Weight 184.17 g/mol [1]
Appearance White to light yellow powder or crystal[1]
Melting Point 98 - 101 °C[1]
Purity (Typical) ≥ 98% (GC)[1][4]
Solubility Soluble in many organic solvents.General Knowledge
CAS Number 71924-62-4[1]

II. Common Impurities and Their Origins

Effective purification begins with identifying potential impurities. For this compound, these can arise from the synthetic route or degradation. A common synthesis involves the formylation of 1-fluoro-3,4-dimethoxybenzene.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 1-fluoro-3,4-dimethoxybenzene.

  • Isomeric Byproducts: Formation of other positional isomers of the aldehyde.

  • Over-alkylation Products: If methylation is part of the synthesis.[2]

  • Residual Solvents and Reagents: From the reaction and work-up steps.

Potential Degradation Products:

  • 2-Fluoro-4,5-dimethoxybenzoic acid: Resulting from the oxidation of the aldehyde group.[2] This is a very common issue with aldehydes.[5][6]

III. Purification Methodologies: A Troubleshooting Guide

This section provides a detailed, question-and-answer-based troubleshooting guide for the most common purification techniques applicable to this compound.

Recrystallization

Recrystallization is often the first line of defense for purifying solid compounds. The goal is to dissolve the crude product in a hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solvent.

FAQs and Troubleshooting:

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Given the melting point of this compound (98-101 °C), this can be a common issue with higher-boiling point solvents.

  • Causality: The compound melts before it dissolves.

  • Solutions:

    • Select a Lower-Boiling Solvent: Choose a solvent with a boiling point below 98 °C.

    • Use a Solvent Mixture: Dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes turbid. This lowers the solubility and can induce crystallization.[7]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.[7]

Q2: No crystals are forming, even after cooling. What should I do?

A2: This indicates that the solution is not supersaturated.

  • Causality: Either too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.[7]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.[7]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.[7]

      • Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.[7]

    • Change Solvent System: The chosen solvent may be too effective. Experiment with a different solvent or a two-solvent system where the compound has lower solubility when cold.[7]

Q3: My recovery is very low. How can I improve it?

A3: Significant loss of product during recrystallization is usually due to the compound's solubility in the cold solvent.

  • Causality: The compound has a notable solubility in the recrystallization solvent even at low temperatures.

  • Solutions:

    • Ensure Thorough Cooling: Cool the solution in an ice bath for an adequate amount of time before filtration.[7]

    • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[7]

    • Solvent Selection: Re-evaluate your solvent choice. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[8][9] For this compound, silica gel is a common stationary phase.

FAQs and Troubleshooting:

Q1: I'm not getting good separation of my product from an impurity. What can I do?

A1: Poor separation can be due to an inappropriate solvent system (mobile phase).

  • Causality: The polarity of the eluent is either too high (eluting all compounds too quickly) or too low (compounds are not moving down the column).

  • Solutions:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems. A good solvent system will give your product an Rf value of approximately 0.3-0.5. For a compound of this polarity, start with mixtures of ethyl acetate and hexanes.[10]

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.

    • Change the Stationary Phase: While silica gel is standard, other stationary phases like alumina (which can be acidic, neutral, or basic) might provide different selectivity.[5][8]

Q2: My compound seems to be decomposing on the silica gel column. Why is this happening?

A2: Silica gel is slightly acidic, which can sometimes cause decomposition of sensitive compounds. Aldehydes can be susceptible to this.

  • Causality: The acidic nature of the silica gel may be catalyzing a degradation reaction.

  • Solutions:

    • Neutralize the Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. This is often done by adding a small percentage of triethylamine to the eluent.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase.[5]

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Q3: The column is running very slowly. How can I speed it up?

A3: A slow flow rate can be due to the column being packed too tightly or the use of very fine silica gel.

  • Causality: High resistance to solvent flow through the stationary phase.

  • Solutions:

    • Flash Chromatography: Apply positive pressure to the top of the column (using compressed air or a pump) to force the solvent through more quickly.[11]

    • Proper Packing: Ensure the silica gel is packed as a slurry to avoid overly dense packing.[8]

Bisulfite Adduct Formation

This is a classic and highly effective method for purifying aldehydes.[5][6][12] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde is then regenerated by treatment with a base.

FAQs and Troubleshooting:

Q1: No precipitate (the bisulfite adduct) is forming. What is the issue?

A1: The formation of the bisulfite adduct is an equilibrium reaction.

  • Causality: The equilibrium may not be favoring the formation of the adduct. This can be due to steric hindrance around the aldehyde or the use of a non-optimal solvent.

  • Solutions:

    • Use a Fresh, Saturated Solution: Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite.[12]

    • Increase Reaction Time and Agitation: Vigorously shake or stir the mixture for an extended period to ensure good contact between the organic and aqueous phases.[12]

    • Add a Co-solvent: For aromatic aldehydes, adding a miscible solvent like methanol can facilitate the reaction.[12]

Q2: I am having trouble regenerating the aldehyde from the adduct. What are the key parameters?

A2: The regeneration of the aldehyde is achieved by decomposing the adduct with a base.

  • Causality: The pH may not be sufficiently high to drive the equilibrium back to the free aldehyde.

  • Solutions:

    • Ensure Sufficiently Basic Conditions: Add a base such as sodium hydroxide or sodium carbonate solution until the aqueous layer is basic (pH > 10).[12]

    • Extraction: As the aldehyde is regenerated, it should be extracted into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to pull the equilibrium towards the product.[6]

IV. Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Purification via Bisulfite Adduct Formation[12]
  • Adduct Formation: Dissolve the crude aldehyde in a suitable solvent (e.g., methanol or diethyl ether). Add this solution to a separatory funnel containing a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 15-30 minutes. A white precipitate of the bisulfite adduct should form.

  • Separation: Separate the aqueous layer containing the adduct. Wash the organic layer with water and combine the aqueous layers.

  • Removal of Impurities: Wash the combined aqueous layers with an organic solvent (e.g., diethyl ether) to remove any non-aldehydic impurities.

  • Regeneration of Aldehyde: Place the aqueous layer in a flask and, with stirring, slowly add a saturated solution of sodium carbonate or a 10% sodium hydroxide solution until the solution is basic and the precipitate redissolves.

  • Extraction: Transfer the mixture to a separatory funnel and extract the regenerated this compound with a suitable organic solvent (e.g., ethyl acetate).

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

V. Visualization of Workflows

Purification Decision Workflow

PurificationDecision start Crude this compound recrystallization Attempt Recrystallization start->recrystallization column Column Chromatography recrystallization->column Fails or Low Purity pure_product Pure Product (Verify by TLC/NMR) recrystallization->pure_product Successful bisulfite Bisulfite Adduct Formation column->bisulfite Co-eluting Impurities column->pure_product Successful bisulfite->pure_product Successful

Caption: Decision tree for selecting a purification method.

Bisulfite Adduct Purification Workflow

BisulfiteWorkflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Aldehyde in Organic Solvent adduct Aldehyde-Bisulfite Adduct (aq) crude->adduct Shake Vigorously impurities Non-aldehydic Impurities bisulfite_sol Saturated NaHSO3 (aq) adduct->impurities Separate Layers regenerated Regenerated Aldehyde adduct->regenerated Add Base (e.g., NaOH) pure_aldehyde Pure Aldehyde in Organic Phase regenerated->pure_aldehyde Extract with Organic Solvent

Sources

Technical Support Center: Synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Side Reactions, Troubleshooting, and Optimization

Welcome to the technical support center for the synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their work. As a versatile building block in the synthesis of pharmaceuticals and fine chemicals, its purity is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its synthesis.

The most prevalent and industrially scalable method for synthesizing this compound is the Vilsmeier-Haack formylation of 1-fluoro-3,4-dimethoxybenzene. This electrophilic aromatic substitution is highly effective for electron-rich systems but is not without its complexities.[3][4] This guide focuses primarily on this pathway, addressing the nuanced interplay of reagents and conditions that dictate the success of the reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: Low or Non-Existent Product Yield

Q: My post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted 1-fluoro-3,4-dimethoxybenzene and very little product. What are the likely causes?

A: This is a common issue often traced back to the activity of the formylating agent or suboptimal reaction conditions. Here are the primary culprits and their solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF), is extremely sensitive to moisture.[5] Hydrolysis deactivates it.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade DMF and a fresh, unopened bottle of POCl₃ if possible. The reagent should always be prepared just before adding the substrate.[5]

  • Insufficient Reaction Temperature or Time: While the substrate is an electron-rich arene, the formylation reaction still requires sufficient activation energy.[5]

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 50-60°C. Extend the reaction time until TLC indicates the consumption of the starting material.[5]

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to an incomplete reaction.

    • Solution: While a slight excess of the Vilsmeier reagent is typical (e.g., 1.2-1.5 equivalents), if conversion remains low, consider increasing the molar ratio to 2.0 equivalents relative to the 1-fluoro-3,4-dimethoxybenzene.[5]

Problem 2: Formation of Isomeric Side Products

Q: My NMR analysis indicates the presence of the desired this compound, but also a significant isomeric impurity. How can I improve the regioselectivity?

A: The formation of isomers is a classic challenge in electrophilic aromatic substitution. The substitution pattern on your starting material, 1-fluoro-3,4-dimethoxybenzene, allows for formylation at two possible positions.

  • Causality: The two methoxy groups (-OCH₃) are powerful ortho, para-directing activators, while the fluorine (-F) is an ortho, para-directing deactivator.

    • Desired Product: Formylation at the C2 position is directed by the C4-methoxy group (ortho) and the C3-methoxy group (para, though this position is blocked).

    • Side Product: Formylation can also occur at the C6 position, which is ortho to both the C1-fluoro and the C5-methoxy group. This results in the formation of 6-Fluoro-2,3-dimethoxybenzaldehyde .

  • Solutions for Improving Regioselectivity:

    • Temperature Control: The Vilsmeier-Haack reaction's regioselectivity is often temperature-dependent. Lower temperatures favor the thermodynamically more stable product. Maintain strict temperature control, especially during the addition of the substrate. Start the reaction at 0°C and allow it to warm slowly to room temperature.[5]

    • Purification: Complete suppression of the isomer can be difficult. The most reliable method for separating the desired product from its isomer is silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[5]

Problem 3: Dark Reaction Mixture and Polymerization

Q: During the reaction, the mixture turned dark brown or black, and the work-up yielded a tarry, intractable material. Why did this happen?

A: A dark, polymerizing reaction is almost always a result of excessive heat.

  • Causality: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic. Uncontrolled addition can cause a rapid temperature spike. Furthermore, heating the reaction too aggressively can lead to the decomposition and polymerization of the electron-rich aromatic substrate or the aldehyde product.[5]

  • Preventative Measures:

    • Always prepare the Vilsmeier reagent at 0°C in an ice bath with slow, dropwise addition of POCl₃ to DMF.

    • Add the substrate solution dropwise to the prepared reagent, also at 0°C.

    • If heating is required to drive the reaction to completion, increase the temperature gradually and use a temperature-controlled heating mantle.[5]

Problem 4: Difficult Product Isolation and Work-up

Q: I am experiencing a persistent emulsion during the aqueous extraction, making separation of the organic layer nearly impossible. How can I resolve this?

A: Emulsions are a frequent issue when DMF is used as a reagent or solvent, due to its miscibility with both aqueous and organic phases.

  • Solution:

    • After quenching the reaction, add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.[5]

    • If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can be effective.

    • Minimize vigorous shaking; instead, gently invert the separatory funnel multiple times to mix the layers.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for synthesizing this compound? A1: The most direct and common precursor is 1-fluoro-3,4-dimethoxybenzene. This substrate is commercially available and possesses the correct substitution pattern for formylation to yield the target molecule.

Q2: What are the critical parameters for preparing the Vilsmeier reagent? A2: The two most critical parameters are the exclusion of moisture and temperature control . The reaction is highly exothermic and water-sensitive. Use anhydrous DMF, fresh POCl₃, an inert atmosphere, and maintain a temperature below 10°C (ideally 0-5°C) during its formation.[5]

Q3: Are there alternative formylation methods to the Vilsmeier-Haack reaction? A3: Yes, another powerful technique is directed ortho-lithiation followed by quenching with a formylating agent like DMF. In this method, a strong base like n-butyllithium or LDA is used to deprotonate the aromatic ring at a position ortho to a directing metalation group (DMG).[6] Both fluorine and methoxy groups can act as DMGs.[6][7] However, this can also lead to regioselectivity issues, as lithiation could occur ortho to the fluorine (C2) or ortho to the C4-methoxy group (C5), potentially yielding a mixture of products.

Q4: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product and its impurities? A4: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Essential for real-time monitoring of the consumption of starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the desired product, unreacted starting material, and volatile by-products like isomeric aldehydes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation of the final product and unambiguous identification of isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and quantifying impurities.[8]

Mechanistic Insights & Data

Understanding the reaction mechanism is key to controlling its outcome. The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich aromatic ring.[4][9]

Visualizing the Reaction Pathways

Vilsmeier_Main_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Start 1-Fluoro-3,4- dimethoxybenzene Start->Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis (Work-up) Intermediate->Hydrolysis Product 2-Fluoro-4,5- dimethoxybenzaldehyde Hydrolysis->Product

Caption: Desired synthesis pathway via Vilsmeier-Haack reaction.

Isomer_Formation cluster_products Potential Formylation Sites Start 1-Fluoro-3,4-dimethoxybenzene + Vilsmeier Reagent Desired Attack at C2 (ortho to -OCH₃) Start->Desired Major Pathway (Favored) Side Attack at C6 (ortho to -F, -OCH₃) Start->Side Minor Pathway (Steric Hindrance) Product_Desired Desired Product: This compound Desired->Product_Desired Product_Side Side Product: 6-Fluoro-2,3-dimethoxybenzaldehyde Side->Product_Side

Caption: Competing pathways leading to isomeric products.

Table 1: Impact of Reaction Parameters on Synthesis Outcome
ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Temperature Low (0°C → RT)May be lower or require longer timeHigherFavors the desired regioisomer and prevents decomposition.[5]
High (50-80°C)Higher / Faster ReactionLowerIncreases risk of side product formation and polymerization.[5]
Reagent Ratio Low (1.2 eq. Vilsmeier)Potentially lower (incomplete reaction)High (less excess reagent)Minimizes side reactions but may not achieve full conversion.
(POCl₃/DMF) High (2.0 eq. Vilsmeier)HigherPotentially lowerDrives reaction to completion but may increase by-products.[5]
Moisture Anhydrous ConditionsOptimalHighPrevents deactivation of the Vilsmeier reagent.[5]
Presence of WaterDrastically ReducedN/AVilsmeier reagent is hydrolyzed and becomes inactive.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Disclaimer: This protocol is a representative procedure based on established methods.[5][10] All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Vilsmeier Reagent Formation:

    • To the flask, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0°C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Stir the resulting mixture at 0°C for an additional 30-60 minutes. The solution should become a pale yellow or off-white slurry.[5]

  • Aromatic Substitution:

    • Dissolve 1-fluoro-3,4-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

    • Add this solution dropwise to the cold Vilsmeier reagent over 20-30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting material spot has disappeared or is minimal.

  • Work-up and Quenching:

    • Cool the reaction mixture back down to 0°C in an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral (~7).

    • Stir the mixture for 30 minutes.

  • Extraction and Isolation:

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL for a 10g scale reaction).

    • Combine the organic layers. If an emulsion forms, wash with brine.[5]

    • Wash the combined organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to separate the desired product from any isomeric by-products and non-polar impurities.

Protocol 2: Rapid TLC Monitoring

  • Plate: Use a silica gel F₂₅₄ TLC plate.

  • Solvent System: A good starting point is 3:1 Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize under a UV lamp at 254 nm. The disappearance of the starting material spot in the RM lane indicates reaction progression. The product should appear as a new spot with a different Rf value.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4,5-dimethoxybenzaldehyde.
  • BenchChem. (2025).
  • Chem-Impex. This compound Product Page.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Pettit, G. R., et al. (2003).
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Jagriti Sharma Chemistry. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions. YouTube.
  • Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • University of Michigan. Directed (ortho)
  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Topics in Current Chemistry.
  • Xuntong. (2024). Understanding the Chemical Properties and Synthesis of 2,5-Dimethoxybenzaldehyde.
  • Whisler, M. C., et al. (2004). Fluorine as an ortho-directing group in aromatic metalation.
  • Mortier, J.
  • A&C American Chemicals. 2-Fluoro-4, 5-dimethoxybenzaldehyde, min 98% (GC).
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Sigma-Aldrich. 2-Fluoro-4-methoxybenzaldehyde 97%.
  • ChemicalBook. (2024). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?.
  • PubChem. This compound.
  • Royal Society of Chemistry. (2024).
  • Organic Chemistry Portal.
  • BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4,5-dimethoxybenzaldehyde. This molecule is a valuable building block in the synthesis of pharmaceuticals and fine chemicals due to its unique electronic and structural properties.[1] The presence of two electron-donating methoxy groups and an electron-withdrawing fluorine atom creates a distinct reactivity profile that requires careful consideration during catalyst selection and reaction optimization.[2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide practical, in-depth solutions to common challenges encountered in the laboratory.

Part 1: General Reaction Troubleshooting Principles

Before delving into catalyst-specific issues, it's crucial to address universal experimental parameters. A failed or low-yielding reaction is often due to foundational issues rather than a flawed catalytic system.[3]

FAQ: My reaction with this compound failed. What should I check first?

When a reaction does not proceed as expected, a systematic review of the fundamentals is the most efficient path to a solution. Before questioning the catalyst's efficacy, verify the following points.[3][4]

A1: Systematic Troubleshooting Checklist:

  • Reagent Quality and Purity:

    • Starting Material: Has the this compound been stored correctly? Is it free from impurities? Confirm purity via NMR or GC-MS.

    • Reagents & Solvents: Are the solvents anhydrous? Were reagents recently purchased or purified? Some reagents, especially bases or organometallics, can degrade over time.[3]

  • Reaction Setup and Conditions:

    • Inert Atmosphere: For oxygen- or moisture-sensitive catalysts (e.g., Palladium complexes), was the reaction set up under a properly maintained inert atmosphere (Nitrogen or Argon)?

    • Temperature Control: Was the internal reaction temperature accurately monitored and maintained?

    • Concentration: Was the reaction run at the intended concentration? Highly dilute or overly concentrated conditions can negatively impact kinetics.

  • Reaction Monitoring and Work-up:

    • TLC Analysis: Did you monitor the reaction from the beginning to identify when the problem occurred (e.g., no reaction, stalling, or decomposition)?[3]

    • Work-up Procedure: Could the product be lost during work-up? Some products may be water-soluble, volatile, or unstable to acidic/basic washes.[4] If you suspect instability, test a small aliquot of the reaction mixture with the planned work-up reagents before processing the entire batch.[4]

Below is a general workflow to diagnose a failed reaction.

G start Reaction Failed (Low Yield / No Product) reagents Step 1: Verify Reagents - Purity of Starting Material? - Solvents Anhydrous? - Reagent Quality? start->reagents setup Step 2: Check Setup - Inert Atmosphere? - Correct Temperature? - Proper Concentration? reagents->setup Reagents OK monitor Step 3: Review Monitoring - TLC shows no conversion? - Reaction stalled? - Product decomposition? setup->monitor Setup OK workup Step 4: Analyze Work-up - Product lost in aqueous layer? - Volatile product? - Unstable to pH change? monitor->workup Monitoring OK outcome1 Identify & Rectify Issue workup->outcome1 Issue Found outcome2 Problem Persists: Consult Catalyst-Specific Guide workup->outcome2 No Obvious Issue

Caption: General workflow for troubleshooting a failed chemical reaction.

Part 2: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, reacting an aldehyde with an active methylene compound. The choice of catalyst is critical for achieving high yields and preventing side reactions.[5]

FAQ: My Knoevenagel condensation is slow or gives low yields. What catalysts should I try?

A2: The reactivity of this compound in a Knoevenagel condensation is influenced by the electronic nature of its substituents. While electron-withdrawing groups typically accelerate these reactions, the overall effect here can be nuanced.[2] Slow reaction rates often point to insufficient catalyst basicity or poor catalyst activity.

Catalyst Selection Strategy:

  • Homogeneous Basic Catalysts: For simple, small-scale reactions, weak organic bases like piperidine or pyrrolidine are standard. If the reaction is sluggish, a slightly stronger base might be needed, but proceed with caution (see next FAQ).

  • Heterogeneous Catalysts: These are highly advantageous for ease of separation and reusability. They often provide a high surface area and defined active sites, leading to improved catalytic activity.[5]

  • Catalyst-Free/Green Approaches: In some cases, reactions can be driven to completion in water at elevated temperatures without any added catalyst, offering a greener alternative.[6]

The following diagram provides a decision-making framework for catalyst selection.

G start Goal: Knoevenagel Condensation q1 Is catalyst recovery and reuse a priority? start->q1 hetero Use Heterogeneous Catalyst (e.g., Mg-Al Phosphate, LDH) q1->hetero Yes homo Use Homogeneous Catalyst q1->homo No q2 Are mild conditions sufficient? homo->q2 weak_base Use Weak Organic Base (Piperidine, Proline) q2->weak_base Yes strong_base Caution: Risk of SNAr (See FAQ on side reactions) q2->strong_base No / Reaction is slow G cluster_0 Productive Suzuki Cycle cluster_1 Dehalogenation Side Reaction pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pdiix Ar-Pd(II)-X oa->pdiix tm Transmetalation (R-B(OR)₂) pdiix->tm dehalo Protonolysis pdiix->dehalo pdiir Ar-Pd(II)-R tm->pdiir re Reductive Elimination pdiir->re product Product (Ar-R) re->product product->pd0 proton Proton Source (H₂O, strong base) proton->dehalo byproduct Byproduct (Ar-H) dehalo->byproduct

Sources

Preventing oxidation of the aldehyde group during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the strategic protection of aldehyde functionalities during complex organic syntheses. This resource is designed for researchers, scientists, and professionals in drug development who encounter the challenge of preventing unwanted aldehyde oxidation and other side reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity of your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the protection of aldehyde groups.

Q1: My aldehyde is oxidizing to a carboxylic acid during my reaction. What are the likely causes and immediate remedies?

A1: Unwanted oxidation of an aldehyde to a carboxylic acid is a common challenge, often accelerated by the presence of certain reagents or atmospheric oxygen. The primary culprits are typically oxidizing agents present in your reaction mixture, however, even mild conditions can facilitate air-oxidation.

Immediate troubleshooting steps include:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

  • Reagent Purity: Verify the purity of your reagents and solvents. Peroxides in solvents like THF or diethyl ether can be a source of oxidation.

  • Protecting Groups: The most robust solution is to "mask" the aldehyde functionality using a suitable protecting group. Acetals are a common and effective choice for this purpose.[1][2][3]

Q2: How do I choose the most appropriate protecting group for my aldehyde?

A2: The selection of a protecting group is a critical decision that hinges on the overall synthetic strategy. The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions planned for subsequent steps.

  • Readily removable in high yield under conditions that do not affect other functional groups in the molecule.

A decision-making workflow can be visualized as follows:

G start Start: Need to Protect Aldehyde reaction_conditions What are the subsequent reaction conditions? start->reaction_conditions acidic Acidic Conditions? reaction_conditions->acidic basic Strongly Basic/Nucleophilic Conditions? reaction_conditions->basic oxidative Oxidative Conditions? reaction_conditions->oxidative reductive Reductive Conditions (e.g., LiAlH4)? reaction_conditions->reductive acetal Use Acetal/Ketal (e.g., ethylene glycol, TsOH) acidic->acetal No thioacetal Consider Thioacetal for enhanced stability acidic->thioacetal Yes basic->acetal Yes oxidative->acetal Yes reductive->acetal Yes deprotection Consider Deprotection Strategy acetal->deprotection thioacetal->deprotection silyl_ether Not a direct aldehyde protection, but for hydroxyls orthogonal Need for Orthogonal Deprotection? deprotection->orthogonal final_choice Final Protecting Group Selection orthogonal->final_choice Yes, select compatible groups orthogonal->final_choice No

Caption: Decision workflow for selecting an aldehyde protecting group.

Q3: What is "orthogonal protection" and why is it important?

A3: Orthogonal protection is a synthetic strategy that employs multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[4][5][6] This is crucial in multi-step syntheses of complex molecules, as it allows for the selective deprotection and reaction of one functional group while others remain shielded.[1][4] For example, you could have an aldehyde protected as an acetal (acid-labile) and an alcohol protected as a silyl ether (fluoride-labile) in the same molecule.

II. Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Troubleshooting Guide 1: Incomplete Acetal Formation

Issue: Low yield or incomplete conversion of the aldehyde to the acetal.

Potential Cause Explanation Recommended Solution
Presence of Water Acetal formation is a reversible equilibrium reaction that produces water.[7] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials.Use anhydrous solvents and reagents. Employ a method to remove water as it is formed, such as a Dean-Stark apparatus or the use of a dehydrating agent like anhydrous sodium sulfate or molecular sieves.[7][8]
Insufficient Catalyst An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]Ensure an adequate amount of an appropriate acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a Lewis acid) is used.[10][11]
Steric Hindrance Bulky substituents near the aldehyde or on the diol can sterically hinder the approach of the nucleophile.Use a less sterically hindered diol if possible. Increase the reaction temperature or time. Consider using a more reactive protecting group precursor.
Poorly Reactive Aldehyde Electron-rich aromatic aldehydes or sterically hindered aliphatic aldehydes may react more slowly.Increase the catalyst loading or use a stronger acid catalyst. Increase the reaction temperature and monitor the reaction progress carefully.
Troubleshooting Guide 2: Unwanted Deprotection of Acetal

Issue: The acetal protecting group is cleaved during a subsequent reaction step.

Potential Cause Explanation Recommended Solution
Acidic Conditions Acetals are generally stable under neutral and basic conditions but are readily hydrolyzed back to the aldehyde in the presence of acid.[2][3][12]Avoid acidic reagents and conditions in subsequent steps. If an acidic step is unavoidable, consider using a more acid-stable protecting group, such as a thioacetal.[13]
Lewis Acidic Reagents Some Lewis acids used in other transformations can catalyze the cleavage of acetals.Screen for Lewis acids that are compatible with the acetal group. Alternatively, switch to a non-Lewis acid-catalyzed reaction if possible.
Aqueous Workup Prolonged exposure to even mildly acidic aqueous conditions during workup can lead to partial or complete deprotection.Perform the aqueous workup quickly and under neutral or slightly basic conditions. Use a saturated solution of sodium bicarbonate to neutralize any residual acid.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for common aldehyde protection and deprotection procedures.

Protocol 1: Protection of an Aldehyde as a Cyclic Acetal (1,3-Dioxolane)

This protocol describes the formation of a cyclic acetal from an aldehyde and ethylene glycol, a common and robust protecting group.[1][14]

Materials:

  • Aldehyde (1.0 eq)

  • Ethylene glycol (1.5 - 2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add the aldehyde, toluene (or benzene) to a concentration of approximately 0.5 M, ethylene glycol, and p-TsOH·H₂O.

  • Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude acetal, which can be purified by flash column chromatography or distillation if necessary.

G cluster_0 Acetal Formation Workflow start Combine Aldehyde, Ethylene Glycol, p-TsOH in Toluene reflux Reflux with Dean-Stark to Remove Water start->reflux monitor Monitor by TLC/GC reflux->monitor workup Aqueous Workup (NaHCO3, Brine) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry (Na2SO4) and Concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify product Protected Aldehyde (Acetal) purify->product

Caption: Experimental workflow for acetal protection.

Protocol 2: Deprotection of a Cyclic Acetal

This protocol outlines the hydrolysis of a cyclic acetal back to the parent aldehyde using acidic conditions.[15]

Materials:

  • Acetal-protected compound (1.0 eq)

  • Acetone

  • Water

  • 1M Hydrochloric acid (HCl) or another suitable acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1M HCl.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting acetal is consumed.

  • Neutralize the reaction by adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude aldehyde, which can be purified if necessary.

IV. Stability of Common Aldehyde Protecting Groups

The following table provides a quick reference for the stability of common aldehyde protecting groups under various reaction conditions.

Protecting GroupReagents/ConditionsStability
Acetal (e.g., 1,3-dioxolane) Strong bases (e.g., n-BuLi, LDA)Stable
Nucleophiles (e.g., Grignard reagents, organolithiums)Stable[3][12][16]
Reducing agents (e.g., LiAlH₄, NaBH₄)Stable[15][17]
Oxidizing agents (e.g., PCC, Swern oxidation)Stable
Aqueous acid (e.g., HCl, H₂SO₄)Labile[2][10]
Thioacetal (e.g., 1,3-dithiane) Strong bases, Nucleophiles, Reducing agentsStable
Aqueous acidGenerally Stable[13]
Lewis acids (e.g., HgCl₂, Ag(I) salts)Labile[13]

V. References

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Samant, S. D., et al. "Chemoselective Protection of Aldehydes in the Presence of Ketones Using RuPVP Complex as a Heterogeneous Catalyst." Synthetic Communications, vol. 40, no. 3, 2010, pp. 407-413. [Link]

  • Wikipedia. Protecting group. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]

  • JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Taylor & Francis Online. Full article: Chemoselective Protection of Aldehydes in the Presence of Ketones Using RuPVP Complex as a Heterogeneous Catalyst. [Link]

  • Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • PubMed. Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. [Link]

  • MDPI. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. [Link]

  • Topics in Organic Chemistry. Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. [Link]

  • Welcome Home Vets of NJ. Organic Chemistry Protecting Groups. [Link]

  • Chemistry LibreTexts. 20.3: Chemoselective Reactions. [Link]

  • Wikipedia. Acetal. [Link]

  • RSC Publishing. Photo-organocatalytic synthesis of acetals from aldehydes. [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Chemistry LibreTexts. 6.3: Carbonyl Protecting Groups. [Link]

  • PubMed - NIH. Protecting Groups in Peptide Synthesis. [Link]

  • ResearchGate. Recent progress in protecting groups for carbonyl groups. [Link]

  • ResearchGate. (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Slideshare. Protection of carbonyl and carboxyl group. [Link]

  • University of Calgary. Ch27 : Peptide synthesis. [Link]

  • YouTube. Organic Chem Review: Predicting Order of Reagents Used to Protect Aldehyde/Ketone | Kaplan MCAT Prep. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • Books Gateway. Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.

  • Chemistry Steps. Formation and Reactions of Acetals. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

  • YouTube. Reactions of Aldehydes and Ketones [Overview]. [Link]

  • YouTube. Reactions of Aldehydes and Ketones Review and Predicting Products. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pictet-Spengler Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful cyclization reaction. Here, we address common issues leading to low conversion rates in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your reaction yields and achieve your synthetic goals.

The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] While robust, its success is sensitive to a variety of experimental parameters. This guide will walk you through a systematic approach to troubleshooting, ensuring a higher probability of success in your future experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Pictet-Spengler reaction is showing low or no product formation. Where should I start troubleshooting?

Low yields can often be traced back to the quality of starting materials, suboptimal reaction conditions, or issues during the workup procedure.[3] A logical first step is to systematically evaluate each of these components.

Initial Diagnostic Workflow:

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents 1. Verify Starting Material Quality (Purity, Stability) Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions (Catalyst, Solvent, Temp, Time) Check_Reagents->Check_Conditions Check_Workup 3. Review Workup & Purification (Quenching, Extraction, Chromatography) Check_Conditions->Check_Workup Optimize 4. Systematic Optimization Check_Workup->Optimize Success Problem Resolved Optimize->Success

Caption: A stepwise workflow for diagnosing low conversion rates.

Q2: How do the electronic properties of my β-arylethylamine substrate affect the reaction?

The electronic nature of the aromatic ring on your β-arylethylamine is a critical determinant of reactivity.[4]

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (e.g., methoxy), alkyl, or hydroxyl groups increase the nucleophilicity of the aromatic ring. This accelerates the key intramolecular electrophilic aromatic substitution step, often leading to higher yields under milder conditions (lower temperatures, weaker acids).[4][5] In fact, with sufficient activation from two alkoxy groups, the reaction can proceed even under physiological conditions.[6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or halides decrease the ring's nucleophilicity. This makes the cyclization step more difficult, often requiring harsher conditions such as stronger acids (e.g., superacids), higher temperatures, and longer reaction times to achieve reasonable conversion.[2][4] In some cases, the reaction may not proceed at all with strongly deactivated rings under standard protocols.[4]

Troubleshooting Tip: If you are using a substrate with EWGs and experiencing low yield, consider switching to a stronger acid catalyst or increasing the reaction temperature. Conversely, for highly activated systems, milder conditions may be necessary to prevent side reactions.

Q3: I'm unsure about my choice of acid catalyst and solvent. What are the general guidelines?

The interplay between the catalyst and solvent is crucial for reaction success. The primary role of the acid is to facilitate the formation of the reactive iminium ion intermediate from the initially formed imine.[2][7]

Common Catalyst and Solvent Combinations:

Catalyst TypeExamplesTypical LoadingRecommended SolventsNotes
Protic Acids Trifluoroacetic acid (TFA), HCl, H₂SO₄10 mol% - stoichiometricDichloromethane (DCM), Toluene, Acetonitrile, MethanolTFA in DCM is a very common and effective starting point.[1][3]
Lewis Acids BF₃·OEt₂, Au(I) complexes, AgOTf5-20 mol%Aprotic solvents (DCM, Dichloroethane)Can be effective for less reactive substrates or when N-acyliminium ions are involved.[1][2]
Organocatalysts Chiral Phosphoric Acids, Thioureas5-20 mol%Toluene, DCMPrimarily used for asymmetric variants of the reaction.[1][8]

While protic solvents like methanol have been traditionally used, aprotic solvents such as dichloromethane (DCM) or toluene often provide superior yields.[2][3] It is essential to ensure that your starting materials are soluble in the chosen solvent system.

Experimental Protocol: Screening Acid Catalysts

  • Setup: In parallel reaction vials, dissolve your β-arylethylamine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Addition: Add the aldehyde or ketone (1.1 - 1.5 eq). Using a slight excess of the carbonyl compound can help drive the reaction to completion.[3][6]

  • Catalyst Introduction: Add the selected acid catalyst (e.g., start with 50 mol% TFA for one vial, 20 mol% BF₃·OEt₂ for another).

  • Monitoring: Stir the reactions at room temperature and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 4, and 24 hours).

  • Analysis: Compare the conversion rates to identify the most effective catalyst for your specific substrate combination.

Q4: Could the stability of my aldehyde be the problem?

Yes, aldehyde stability is a common culprit. Aldehydes, especially simple ones, can be prone to oxidation to carboxylic acids or self-condensation/polymerization under acidic conditions.[3]

Troubleshooting Steps:

  • Verify Purity: Check the purity of your aldehyde by NMR or other appropriate analytical techniques before use.

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle or a recently purified batch of the aldehyde.

  • Consider Aldehyde Equivalents: While a slight excess (1.1-1.5 eq) is often beneficial, a large excess can promote side reactions.[3] If you suspect aldehyde decomposition, you might experiment with adding the aldehyde portion-wise over the course of the reaction.

  • Alternative Formaldehyde Source: If using formaldehyde, consider using 1,3,5-trioxane, a stable, solid source that decomposes in situ under acidic conditions to generate anhydrous formaldehyde.[5]

Q5: My reaction seems to stall, and I see a stable intermediate. What is happening?

The Pictet-Spengler reaction proceeds through the formation of an imine (or iminium ion) intermediate.[9][10] If this intermediate is particularly stable and the subsequent cyclization step is slow, the reaction can stall, leading to low product yield.[3]

Mechanistic Overview:

Mechanism Reactants β-arylethylamine + Aldehyde Imine Imine / Iminium Ion (Intermediate) Reactants->Imine Condensation Product Tetrahydroisoquinoline or Tetrahydro-β-carboline Imine->Product Intramolecular Cyclization

Caption: Simplified reaction pathway showing the key intermediate.

This issue is more common with:

  • Deactivated Aromatic Rings: As discussed in Q2, EWGs slow the cyclization step.

  • Sterically Hindered Substrates: Bulky groups near the reaction center can impede the ring-closing step.

Solutions:

  • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy for the cyclization step.[3]

  • Stronger Acid: A more potent acid can increase the electrophilicity of the iminium ion, making it more susceptible to nucleophilic attack by the aromatic ring.[2][11]

  • N-Acyliminium Ion Variant: For particularly stubborn cases, one can acylate the imine to form a highly reactive N-acyliminium ion. These powerful electrophiles often cyclize under much milder conditions with excellent yields.[2][8]

Q6: I'm observing side products. What are the most common ones and how can I avoid them?

Several side reactions can compete with the desired Pictet-Spengler cyclization, reducing your final yield.

  • Oxidation: The desired tetrahydro-β-carboline product can sometimes be oxidized to the fully aromatic β-carboline, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.[3]

    • Prevention: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and avoid unnecessarily long reaction times.

  • Aldehyde Self-Condensation: As mentioned in Q4, aldehydes can undergo acid-catalyzed self-condensation.[3]

    • Prevention: Control the stoichiometry carefully and consider adding the aldehyde slowly to the reaction mixture.

  • Formation of Regioisomers: If the aromatic ring has multiple positions that are activated towards electrophilic substitution, a mixture of regioisomeric products can be formed.[12]

    • Prevention: This is an inherent substrate issue. If possible, choose a starting material with appropriate blocking groups to direct the cyclization to the desired position.

By methodically addressing these potential points of failure, you can effectively troubleshoot and optimize your Pictet-Spengler reactions, leading to improved conversion rates and successful synthesis of your target molecules.

References
  • Grokipedia. Pictet–Spengler reaction.
  • Benchchem. troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
  • Benchchem. Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
  • Wikipedia. Pictet–Spengler reaction.
  • Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions.
  • NROChemistry. Pictet-Spengler Reaction.
  • Name-Reaction.com. Pictet-Spengler reaction.
  • SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
  • ACS Publications. Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions.
  • J&K Scientific LLC. Pictet-Spengler Reaction.
  • Benchchem. Impact of substrate electronic effects on Pictet-Spengler reaction outcomes.
  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction.

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Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of scaling up this important chemical synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its preparation, most commonly achieved via the Vilsmeier-Haack formylation of 1-fluoro-2,3-dimethoxybenzene, presents unique challenges, especially when transitioning from laboratory-scale to pilot or manufacturing scale. This document provides practical, experience-driven advice to overcome these hurdles, ensuring a robust, scalable, and efficient synthetic process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Vilsmeier Reagent The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃. The reagent should be prepared in situ immediately before the addition of the substrate.[2]
Insufficient Reaction Temperature The formylation of electron-rich aromatic rings is temperature-dependent. While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent reaction with the substrate may require heating. If the reaction is sluggish at room temperature, consider a gradual increase to 50-60°C, monitoring progress by TLC.[2][3]
Low Substrate Reactivity While 1-fluoro-2,3-dimethoxybenzene is an electron-rich arene, steric hindrance or electronic effects can reduce its reactivity. To overcome this, increase the reaction time and monitor for the consumption of the starting material. You can also increase the molar ratio of the Vilsmeier reagent to the substrate (e.g., from 1.2 equivalents to 1.5 or 2.0 equivalents).[2]
Problem 2: Formation of Multiple Products (Isomers)
Potential Cause Troubleshooting Steps & Scientific Rationale
Lack of Regioselectivity The Vilsmeier-Haack reaction generally favors formylation at the less sterically hindered position. However, side products can form.[4] To enhance regioselectivity for the desired isomer, maintain a lower reaction temperature (e.g., 0°C to room temperature) during the initial addition of the substrate.[2] Purification by column chromatography is typically necessary to separate isomers. A common eluent system is a gradient of ethyl acetate in hexane.
Problem 3: Dark Reaction Mixture and/or Polymerization
Potential Cause Troubleshooting Steps & Scientific Rationale
Excessive Reaction Temperature High temperatures can lead to the decomposition and polymerization of the starting material or product.[2] Maintain strict temperature control, particularly during the exothermic formation of the Vilsmeier reagent and the initial addition of the substrate. If heating is required, increase the temperature gradually.
Presence of Impurities Acidic or basic impurities can catalyze side reactions. Ensure the purity of all starting materials and reagents before commencing the reaction.
Problem 4: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Steps & Scientific Rationale
Emulsion During Work-up The presence of DMF can lead to the formation of emulsions during aqueous extraction. After quenching the reaction with ice-water, add a saturated solution of sodium chloride (brine) to help break the emulsion. If an emulsion persists, filtering the mixture through a pad of Celite® can be effective.[2]
Co-elution of Impurities Impurities with similar polarity to the desired product can make separation by column chromatography challenging. Optimize the solvent system for chromatography; a shallow gradient of ethyl acetate in hexane is often a good starting point.[2] Consider recrystallization as an alternative or supplementary purification step.[5]
Product "Oiling Out" During Recrystallization This occurs when the boiling point of the solvent is higher than the melting point of the compound, or if the solution cools too rapidly.[5] Choose a solvent with a lower boiling point and allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Vilsmeier-Haack formylation of 1-fluoro-2,3-dimethoxybenzene.[2] This reaction introduces a formyl (-CHO) group onto the aromatic ring using a Vilsmeier reagent, which is typically generated from POCl₃ and DMF.[4][6][7][8][9]

Q2: What are the critical safety precautions when working with the Vilsmeier-Haack reaction, especially at a larger scale?

A2: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[10][11][12][13] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction to form the Vilsmeier reagent is exothermic and should be performed with careful temperature control. A quench solution (e.g., a mixture of ice and a mild base like sodium bicarbonate) should be prepared in advance to safely neutralize the reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (1-fluoro-2,3-dimethoxybenzene) and the appearance of the product spot (this compound) indicate the progression of the reaction.

Q4: What analytical techniques are recommended to confirm the identity and purity of the final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aldehyde proton (around 9.8-10.0 ppm), the two methoxy groups, and the aromatic protons.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₉FO₃, MW: 184.17 g/mol ).[1][14][15]

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde group will be present, typically in the range of 1680-1700 cm⁻¹.[2]

  • Gas Chromatography (GC): Can be used to assess the purity of the final product.[1][14]

Q5: Are there alternative formylation methods to the Vilsmeier-Haack reaction?

A5: Yes, other formylation methods for aromatic compounds exist, such as the Gattermann-Koch reaction, the Reimer-Tiemann reaction, and the Duff reaction.[16][17][18][19][20] However, for electron-rich substrates like 1-fluoro-2,3-dimethoxybenzene, the Vilsmeier-Haack reaction is often preferred due to its relatively mild conditions and the use of inexpensive reagents.[21]

Experimental Workflow and Data

General Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

1. Vilsmeier Reagent Formation:

  • In a dry, two-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath.

  • Slowly add POCl₃ (1.2-1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.[22]

  • Allow the mixture to stir at 0°C for 30-60 minutes.

2. Formylation Reaction:

  • Dissolve 1-fluoro-2,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material. If the reaction is slow, gentle heating (50-60°C) may be applied.

3. Work-up and Purification:

  • Cool the reaction mixture back to 0°C and carefully quench by slowly pouring it over crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate.[22]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Visualizing the Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (in situ) DMF->Vilsmeier 0°C, dropwise addition POCl3 POCl₃ POCl3->Vilsmeier Substrate 1-fluoro-2,3-dimethoxybenzene Reaction Reaction Mixture Substrate->Reaction Dropwise addition at 0°C Quench Quench with Ice/Water Reaction->Quench Neutralize Neutralize (e.g., NaHCO₃) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct

Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.

Quantitative Data Summary
Parameter Value Reference(s)
Product This compound[1][14][15]
Substrate 1-fluoro-2,3-dimethoxybenzene[2]
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)[6][9]
Reactant Ratio (Substrate:POCl₃:DMF) Typically 1 : 1.2-1.5 : 3-10[2][22]
Reaction Temperature 0°C to 60°C[2][3]
Reaction Time 2-12 hours[22]
Typical Yield 70-85% (lab scale)[22]
Molecular Formula C₉H₉FO₃[1][14][15]
Molecular Weight 184.17 g/mol [1][14][15]
Melting Point 98-101 °C[1]
Appearance White to light yellow powder/crystal[1]

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Name-Reaction.com. Vilsmeier-Haack reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Scribd. Aromatic Aldehyde Synthesis Methods.
  • Designer-drug.com. The synthesis of aromatic aldehydes.
  • Nature. Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis.
  • PubMed Central (PMC) - NIH. Production of Aldehydes by Biocatalysis.
  • Merck Millipore. SAFETY DATA SHEET - Phosphorus oxychloride.
  • DSpace@MIT. Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli.
  • PubChem. This compound.
  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • CNKI. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Taylor & Francis Online. A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde.
  • Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction.
  • Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • National Institutes of Health (NIH). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.

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Technical Support Center: Purifying 2-Fluoro-4,5-dimethoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chromatographic purification of 2-Fluoro-4,5-dimethoxybenzaldehyde. As a key intermediate in pharmaceutical and fine chemical synthesis, achieving high purity of this compound is critical for downstream success.[1] This guide is structured to move from foundational principles to practical, step-by-step protocols and advanced troubleshooting, reflecting the workflow you'll encounter in the lab. We will address common challenges and provide solutions grounded in chromatographic theory and field-proven experience.

Section 1: Foundational Knowledge - Characterizing the Separation Challenge

Before beginning any purification, a scientist must understand the properties of the target molecule and the potential interactions with the chosen purification system. This section addresses the fundamental "what" and "why" of the separation.

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

Understanding the physicochemical properties of your target compound is the cornerstone of developing a successful purification strategy. This compound is a moderately polar aromatic aldehyde. Its key properties are summarized below.

PropertyValueSignificance for Chromatography
Molecular Formula C₉H₉FO₃Provides the elemental composition.
Molecular Weight 184.17 g/mol [2]Affects diffusion rates but is less critical for adsorption chromatography.
Appearance White to light yellow crystalline powder[1][3]Visual cue for purity; colored impurities may be present.
Melting Point 98 - 101 °C[1][3]A sharp melting point is an indicator of high purity post-purification.
Calculated XLogP3 1.4[2]This value suggests moderate lipophilicity, indicating it will have good affinity for silica gel and will elute with moderately polar solvent systems (e.g., Hexane/Ethyl Acetate mixtures).
Structure Aromatic ring with aldehyde, fluoro, and two methoxy groupsThe polar aldehyde and methoxy groups will interact with the silanol groups of the silica gel stationary phase.
Q2: Why can purifying aromatic aldehydes on silica gel be challenging?

While silica gel is the workhorse stationary phase for normal-phase chromatography, its inherent properties can present specific challenges for aldehydes:

  • Acidity of Silica: Standard silica gel has an acidic surface due to the presence of silanol groups (Si-OH). This acidity can catalyze unwanted side reactions for sensitive compounds.[4] For aldehydes, this can include acetal formation if an alcohol (like methanol) is used as a polar modifier in the eluent, or other acid-catalyzed decomposition pathways.[5]

  • Irreversible Adsorption: The polar aldehyde group can interact very strongly with the most active sites on the silica surface, sometimes leading to irreversible adsorption or significant tailing during elution.[6]

  • Oxidation: Aldehydes are susceptible to oxidation, forming the corresponding carboxylic acid. While less of a direct column issue, the presence of the resulting highly polar carboxylic acid from the crude mixture can complicate the purification, often streaking or remaining on the baseline.[4]

Section 2: Experimental Workflow - A Step-by-Step Guide

A successful column chromatography purification is a systematic process. The following workflow diagram and protocols provide a clear path from method development to the final isolated product.

Chromatography_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Determine Optimal Eluent) Pack Pack Column (Slurry Method) TLC->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Final Purity (NMR, MP, etc.) Evaporate->Analyze

Caption: Standard workflow for column chromatography purification.

Q3: How do I determine the optimal mobile phase (eluent)?

The most critical step in column chromatography is selecting the right mobile phase. This is almost exclusively done using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[7][8] This Rf range provides the best balance between good separation from impurities and a reasonable elution time from the column.

Protocol: TLC Method Development

  • Prepare Sample: Dissolve a small amount (1-2 mg) of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).

  • Prepare TLC Chambers: In separate TLC chambers or beakers covered with a watch glass, pour a small amount (~0.5 cm depth) of different test eluents. Good starting points are mixtures of hexane (or petroleum ether) and ethyl acetate.

    • Test Eluent 1: 10% Ethyl Acetate / 90% Hexane

    • Test Eluent 2: 20% Ethyl Acetate / 80% Hexane

    • Test Eluent 3: 30% Ethyl Acetate / 70% Hexane

  • Spot the Plate: Using a capillary tube, spot your dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The aromatic ring of the compound will absorb UV light, appearing as a dark spot.

  • Analyze: Calculate the Rf value for your target compound in each eluent. Select the solvent system that gives an Rf value in the 0.2-0.4 range. If the spot is too high (Rf > 0.4), decrease the polarity (less ethyl acetate). If the spot is too low (Rf < 0.2), increase the polarity (more ethyl acetate).[8]

Q4: What is the recommended procedure for packing a silica gel column?

Proper column packing is essential to prevent cracking and channeling, which lead to poor separation. The slurry packing method is highly reliable.[7]

Protocol: Slurry Packing a Column

  • Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your chosen initial mobile phase (the one determined by TLC) to the silica gel to form a free-flowing slurry. Stir gently to release any trapped air bubbles.

  • Pack: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Settle: Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed.

  • Pressurize: Open the stopcock and allow some solvent to drain. Apply gentle air pressure to the top of the column to firmly pack the silica bed. The goal is a stable, homogenous bed with a flat top surface.

  • Finish: Once packed, drain the excess solvent until the level is just at the top of the silica bed. Carefully add another thin layer (~0.5 cm) of sand on top to protect the silica surface from disturbance during sample and eluent addition.[7]

Q5: What is the best way to load my sample onto the column?

There are two primary methods for sample loading: wet loading and dry loading. The choice depends on the solubility of your crude product in the mobile phase.

  • Wet Loading: Best for samples that are readily soluble in the mobile phase. Protocol: Dissolve the crude product in the minimum possible volume of the mobile phase.[9] Using a pipette, carefully add this concentrated solution to the top of the column, allowing it to absorb fully into the sand layer before adding fresh eluent.

  • Dry Loading: The preferred method for samples that have poor solubility in the eluent or when the highest possible resolution is required.[9][10] Protocol: Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.[8] Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder onto the top sand layer of your packed column, then add the final protective layer of sand.[8]

Section 3: Troubleshooting Guide - Addressing Common Issues

Even with careful preparation, challenges can arise. This section provides solutions to common problems encountered during the purification of this compound.

Q6: My compound is not eluting from the column, or is moving extremely slowly. What should I do?

This is a classic sign that your mobile phase is not polar enough to displace the compound from the stationary phase.[6][8]

  • Cause: The polarity of the eluent is too low. The aldehyde and methoxy groups are interacting too strongly with the silica gel.

  • Solution: Gradually increase the polarity of your mobile phase. This is known as "gradient elution." For example, if you started with 15% ethyl acetate in hexane, prepare a new eluent of 25-30% ethyl acetate in hexane and begin adding that to the column. This will increase the eluting power of the mobile phase and move your compound down the column faster.

Q7: My compound is eluting too quickly, with the solvent front. How do I fix this?

This indicates that your mobile phase is too polar. Your compound is spending too much time in the mobile phase and not interacting sufficiently with the silica gel, resulting in no separation from non-polar impurities.

  • Cause: The polarity of the eluent is too high.

  • Solution: You must restart the column with a less polar mobile phase. This is why preliminary TLC work is crucial. If your TLC showed an Rf of 0.8, for example, you would expect this outcome. You need to remake your eluent with a lower percentage of the polar solvent (e.g., move from 30% ethyl acetate down to 15%).

Q8: The separation between my product and an impurity is poor (co-elution). How can I improve resolution?

Poor resolution means the solvent system is not selective enough for the two compounds. Simply increasing or decreasing polarity may not be enough.

  • Cause: The chosen solvent system does not provide sufficient selectivity.

  • Solution 1 (Change Solvent Selectivity): The most effective solution is often to change one of the solvents in your mobile phase.[11] For example, if you are using a hexane/ethyl acetate system, try a hexane/diethyl ether or a hexane/dichloromethane system. Different solvents interact with compounds in unique ways, and this can often "pull apart" two closely eluting spots.

  • Solution 2 (Change Stationary Phase): If changing the mobile phase fails, the issue may require a different stationary phase.[11] For a moderately polar compound like this, alternatives include alumina (which has a different surface chemistry) or a bonded-phase silica like a cyano (CN) column, which offers intermediate polarity.[5][12]

Selectivity_Diagram cluster_poor Poor Selectivity (e.g., 20% EtOAc/Hexane) cluster_good Good Selectivity (e.g., 20% Et₂O/Hexane) a1 Impurity b1 Product p1 Intensity t1 Elution Time c1 a2 Impurity b2 Product p2 Intensity t2 Elution Time c2 c3

Caption: Changing solvent composition can improve separation selectivity.

Q9: I suspect my aldehyde is decomposing on the silica gel. How can I confirm this and what are the alternative purification strategies?

This is a valid concern for aldehydes.[6]

  • Confirmation (2D TLC): Spot your crude material on a TLC plate and develop it in one direction. Then, turn the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.

  • Solution 1 (Deactivate Silica): Before packing, prepare your mobile phase with a small amount of a base like triethylamine (~0.5-1%).[5][10] Flush the column with this eluent first to neutralize the acidic sites on the silica before running the column normally.

  • Solution 2 (Use Alumina): Neutral alumina is an excellent alternative stationary phase for compounds that are sensitive to the acidity of silica gel.[5] You will need to re-optimize your mobile phase on an alumina TLC plate.

  • Solution 3 (Recrystallization): If the crude product is a solid and reasonably pure, recrystallization may be a viable non-chromatographic purification method. Common solvent pairs like ethanol/water or hexane/ethyl acetate could be effective.[13]

Section 4: Frequently Asked Questions (FAQs)

Q10: My purified product turned slightly yellow after removing the solvent, even though the column fractions were colorless. Why? This is likely due to slow air oxidation of the aldehyde to form minor, colored impurities. It is advisable to store the purified, solid product under an inert atmosphere (nitrogen or argon) and in a cool, dark place to maintain its purity over time.[3][4]

Q11: How much crude material can I load onto my column? A general rule of thumb for good separation is to load a mass of crude material that is 1-5% of the mass of the silica gel used (e.g., for a 100g silica column, load 1-5g of crude material). For very difficult separations, this ratio should be lower (e.g., 1:100).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603595, this compound.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Support Center: Recrystallization of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for the purification of 2-Fluoro-4,5-dimethoxybenzaldehyde via recrystallization. It is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this valuable synthetic intermediate. The information herein synthesizes established chemical principles with practical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting solvent for recrystallizing this compound?

While no single solvent is universally "perfect," an excellent and highly recommended starting point for a compound with the polarity and structure of this compound is a mixed-solvent system .[1] Specifically, a combination of a polar protic solvent like ethanol or isopropanol with water as the anti-solvent is highly effective. This approach leverages the compound's good solubility in the alcohol when hot, while the addition of water significantly reduces its solubility, promoting the formation of pure crystals upon cooling.[1]

Q2: What are the critical criteria for selecting a suitable recrystallization solvent system?

Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent or solvent pair should exhibit the following characteristics:

  • Differential Solubility: The compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[2] This differential is the driving force for crystallization.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2][3]

  • Melting Point Consideration: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."[4][5] Given that this compound has a melting point of 98-101 °C, solvents like ethanol (BP 78 °C) or isopropanol (BP 82 °C) are suitable choices.[6]

Q3: Why is slow cooling essential for obtaining high-purity crystals?

Rapid cooling of a saturated solution often leads to the formation of small, impure crystals or even an amorphous precipitate.[7] Slow, controlled cooling allows the crystal lattice to form in an orderly fashion. This process selectively incorporates the desired molecules while excluding impurities, which remain in the solution. For optimal results, allow the hot, saturated solution to cool to room temperature undisturbed before transferring it to an ice bath for maximum yield.[4][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" 1. The solution is cooling too rapidly.[4] 2. The boiling point of the solvent is higher than the compound's melting point (98-101 °C).[4] 3. The solution is excessively supersaturated, or significant impurities are present.[8]1. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Insulating the flask can help.[4][8] 2. Select a solvent or solvent system with a lower boiling point. 3. Try using a more dilute solution or pre-purify the material if it is heavily contaminated.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not supersaturated.[8][9] 2. The solution is supersaturated but lacks a nucleation site to initiate crystal growth.[8]1. Reduce the solvent volume by gently boiling it off in a fume hood, then attempt to cool the concentrated solution again.[8][9] 2. Induce crystallization by scratching the inner wall of the flask at the liquid's surface with a glass rod.[3][9] Alternatively, add a "seed crystal" of the pure compound if available.[3][9]
Poor or Low Yield of Crystals 1. Too much solvent was used initially, leaving a significant amount of product in the mother liquor.[3][9] 2. The crystals were washed with an excessive amount of cold solvent.[3] 3. The solution was not cooled sufficiently before filtration.1. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3] 3. Ensure the flask is thoroughly chilled in an ice bath for at least 30 minutes before vacuum filtration.[1]
Premature Crystallization During Hot Filtration The solution cools in the funnel, causing the product to crystallize and clog the filter paper.[10]1. Use a stemless funnel and keep it hot by placing it on a hot plate or under a heat lamp before and during filtration. 2. Add a slight excess of hot solvent before filtering to ensure the compound remains in solution. This excess can be evaporated after filtration is complete.[10]

Data Presentation

Table 1: Physical Properties of this compound

Property Value Source
Molecular Formula C₉H₉FO₃ [6][11]
Molecular Weight 184.17 g/mol [6][11]
Appearance White to light yellow powder or crystal [6]
Melting Point 98 - 101 °C [6]

| CAS Number | 71924-62-4 |[6][11] |

Table 2: Properties of Common Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Notes
Water 100 Very High Good anti-solvent for moderately polar organics.
Ethanol 78 High Excellent solvent for many organic compounds; often used with water.[5]
Methanol 65 High More polar than ethanol; good for more polar compounds.[5][12]
Isopropanol 82 Medium-High Similar to ethanol, slightly less polar.
Acetone 56 Medium Powerful solvent, but its low boiling point can limit the solubility differential.[5][12]
Toluene 111 Low BP is too high for this compound; risk of oiling out.[5]

| Hexane | 69 | Very Low | Good for nonpolar compounds; could serve as an anti-solvent if the compound is soluble in a nonpolar solvent like ether.[5] |

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol is a robust starting point for purifying this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring to dissolve the compound. Continue adding hot ethanol in small portions until the solid is just completely dissolved.[1]

  • Addition of Anti-solvent: While maintaining the solution at a gentle boil, slowly add hot deionized water dropwise until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.[1]

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[1] This ensures you are starting from a fully dissolved, saturated solution.

  • Slow Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on an insulated surface (e.g., a wood block or paper towels). Do not disturb the flask during this period.[4][7]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (use the same approximate ratio as the final recrystallization solution). This removes any residual soluble impurities.[10]

  • Drying: Allow the crystals to air-dry on the funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum desiccator until a constant weight is achieved.[3]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Dissolve 1. Dissolve Crude Solid in Minimum Hot Ethanol Add_Anti 2. Add Hot Water (Anti-solvent) to Cloud Point Dissolve->Add_Anti Clarify 3. Clarify with a few drops of Hot Ethanol Add_Anti->Clarify Cool_RT 4. Cool Slowly to Room Temperature Clarify->Cool_RT Cool_Ice 5. Chill in Ice Bath Cool_RT->Cool_Ice Filter 6. Vacuum Filter Crystals Cool_Ice->Filter Wash 7. Wash with Ice-Cold Solvent Mixture Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Product Pure Product Dry->Product

Caption: Standard workflow for mixed-solvent recrystallization.

Troubleshooting_Logic Start Problem Encountered During Cooling Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Solution_Oil Reheat, Add Solvent, Cool Slowly Oiling_Out->Solution_Oil Yes Solution_No_Crystals Scratch Flask or Add Seed Crystal No_Crystals->Solution_No_Crystals Yes Success Crystals Form No_Crystals->Success No Solution_Oil->Success Concentrate If still no crystals: Boil off some solvent Solution_No_Crystals->Concentrate Concentrate->Success

Caption: Decision tree for common recrystallization issues.

References

  • Problems with Recrystallisations. (n.d.). University of York.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. (n.d.).
  • Recrystallization1. (n.d.).
  • This compound. (n.d.). PubChem.
  • List the most important criteria for selecting a recrystallization solvent. (n.d.).
  • What is the best solvent for recrystallization? (2017, February 16). Quora.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.

Sources

Technical Support Center: Monitoring Reactions of 2-Fluoro-4,5-dimethoxybenzaldehyde with TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for monitoring the progress of chemical reactions involving 2-Fluoro-4,5-dimethoxybenzaldehyde using thin-layer chromatography (TLC). The content is structured to address specific challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-tested advice.

Introduction: The Role of TLC in Monitoring Aromatic Aldehyde Reactions

Thin-layer chromatography is an indispensable technique for the real-time monitoring of organic reactions.[1][2] It offers a rapid and cost-effective method to qualitatively assess the consumption of starting materials and the formation of products.[2][3] For reactions involving substituted benzaldehydes like this compound, TLC is crucial for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions.[3] The polarity differences between the starting aldehyde and its potential products (e.g., alcohols from reduction, carboxylic acids from oxidation, or alkenes from Wittig reactions) allow for their separation on a TLC plate.[1][4]

This compound is a versatile building block in organic synthesis, often used in the development of pharmaceuticals and other fine chemicals.[5] Its reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating effects of the two methoxy groups.[6][7] These electronic characteristics govern the polarity of the molecule and its reaction products, which is the fundamental principle behind their separation by TLC.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered when using TLC to monitor reactions of this compound.

Issue 1: Poor Separation of Spots (Similar Rf Values)

Symptoms: The spots for the starting material and the product are very close together or appear as a single elongated spot.

Causality: The chosen mobile phase (eluent) does not have the optimal polarity to effectively differentiate between the compounds. Reactants and products with similar functional groups can exhibit close Rf values.

Solutions:

  • Optimize the Solvent System:

    • Systematically vary the ratio of your polar and non-polar solvents. For "normal" polarity compounds, mixtures of ethyl acetate and a non-polar solvent like hexane or heptane are a good starting point.[8][9]

    • If adjusting the ratio is insufficient, try a different solvent system altogether. For instance, substituting ethyl acetate with dichloromethane or adding a small amount of a more polar solvent like methanol can significantly alter selectivity.[8]

    • For aromatic compounds that are difficult to separate, consider adding toluene to the mobile phase, which can help resolve compounds that may be interacting via pi-stacking.[10]

  • Utilize a Co-spot: The most definitive way to track a reaction is by using a co-spot.[11][12]

    • On your TLC plate, designate three lanes: "SM" for the starting material, "RXN" for the reaction mixture, and "CO" for the co-spot.

    • In the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.

    • Upon development, if the starting material is still present in the reaction mixture, the "CO" spot will appear as a single, merged spot at the same height as the "SM" lane. If the starting material is consumed, you will see two distinct spots in the "CO" lane: one for the product and one for the starting material reference.[3]

Issue 2: Streaking or Tailing of Spots

Symptoms: Spots appear as elongated streaks rather than tight, circular dots.[13]

Causality:

  • Sample Overloading: Applying too much sample to the TLC plate is the most frequent cause of streaking.[13][14]

  • Compound Instability: The slightly acidic nature of standard silica gel can cause some compounds, particularly basic ones, to streak.[11]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can pre-elute on the baseline, causing a distorted spot.

Solutions:

  • Dilute the Sample: Prepare a more dilute solution of your reaction mixture for spotting.[14] You should only need a few milligrams of your compound dissolved in about 1 mL of a volatile solvent.[1]

  • Modify the Mobile Phase:

    • For acidic compounds that may be streaking, adding a small amount (0.1–2.0%) of acetic or formic acid to the eluent can improve spot shape.[14]

    • For basic compounds, adding a small amount (0.1–2.0%) of triethylamine can neutralize the acidic sites on the silica gel, leading to sharper spots.[1][14]

  • Use a Volatile Spotting Solvent: Dissolve your sample in a low-boiling, relatively non-polar solvent like dichloromethane or ethyl acetate for spotting.[12]

Issue 3: Spots are Not Visible

Symptoms: After developing the TLC plate, no spots are visible under UV light or after staining.

Causality:

  • Compound is Not UV-Active: While this compound and many of its derivatives are aromatic and thus UV-active, some reaction products may not be.[15]

  • Sample is Too Dilute: The concentration of the compound on the plate may be below the limit of detection.[13][14]

  • Compound Evaporation: Highly volatile compounds may evaporate from the plate before or during development.[14]

Solutions:

  • Use a Chemical Stain: If UV light does not reveal any spots, a chemical stain is necessary.[16]

    • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with any oxidizable functional group (like aldehydes and alcohols), appearing as a yellow or brown spot on a purple background.[17]

    • p-Anisaldehyde Stain: This stain is particularly useful for visualizing aldehydes, ketones, and alcohols, often giving a range of colors for different compounds, which can aid in identification.[11][15]

    • 2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is highly specific for aldehydes and ketones, forming yellow-to-orange spots.[16][18]

  • Concentrate the Sample Spot: Apply the sample to the same spot multiple times, allowing the solvent to completely dry between each application.[13][14]

Issue 4: Rf Values are Too High or Too Low

Symptoms: All spots are clustered near the solvent front (high Rf) or remain at the baseline (low Rf).

Causality: The polarity of the mobile phase is mismatched with the polarity of the compounds.

Solutions:

  • Spots at the Baseline (Low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent in your mixture (e.g., change from 10% ethyl acetate in hexane to 30%).[14]

  • Spots at the Solvent Front (High Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., change from 50% ethyl acetate in hexane to 20%).[14]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common TLC issues.

TLC_Troubleshooting TLC Troubleshooting Workflow start Start TLC Analysis problem Problem with TLC Result? start->problem no_problem Good Separation Continue Monitoring problem->no_problem No streaking Streaking or Tailing? problem->streaking Yes poor_sep Poor Separation? streaking->poor_sep No sol_streaking1 Dilute Sample streaking->sol_streaking1 Yes no_spots No Spots Visible? poor_sep->no_spots No sol_poor_sep1 Optimize Solvent Ratio poor_sep->sol_poor_sep1 Yes bad_rf Rf Too High/Low? no_spots->bad_rf No sol_no_spots1 Use Chemical Stain no_spots->sol_no_spots1 Yes sol_bad_rf Adjust Eluent Polarity bad_rf->sol_bad_rf Yes end Re-run TLC bad_rf->end No sol_streaking2 Add Acid/Base to Eluent sol_streaking1->sol_streaking2 sol_streaking2->end sol_poor_sep2 Change Solvent System sol_poor_sep1->sol_poor_sep2 sol_poor_sep2->end sol_no_spots2 Concentrate Spot sol_no_spots1->sol_no_spots2 sol_no_spots2->end sol_bad_rf->end

Caption: A flowchart for diagnosing and solving common TLC problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC of this compound?

A1: A standard starting point for a compound of this nature is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.[8][9] Begin with a moderately polar mixture, such as 20-30% ethyl acetate in hexane, and adjust the ratio based on the initial result. The goal is to have the starting material's Rf value around 0.3 to 0.5 to allow room for both more polar and less polar products to resolve on the plate.

Q2: How do I prepare my samples for TLC analysis?

A2: To prepare a sample, take a very small aliquot of the reaction mixture (the tip of a glass capillary is often sufficient) and dissolve it in a small vial with about 0.5-1 mL of a volatile solvent like dichloromethane or ethyl acetate.[1][12] A separate solution of your starting material at a similar concentration should be prepared as a reference.[3]

Q3: How can I be sure my reaction is complete?

A3: A reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane on the TLC plate.[3][19] Using a co-spot lane is the most reliable way to confirm the absence of the starting material.[3][11]

Q4: Can TLC tell me the yield of my product?

A4: TLC is a qualitative, not a quantitative, technique. While the intensity of a spot can give a rough indication of the relative amount of a compound, it cannot be used to determine an accurate yield.[19] Techniques like NMR with an internal standard or gas chromatography (GC) are required for quantitative analysis.

Q5: The reaction is conducted in a high-boiling solvent like DMF or DMSO. How do I run a clean TLC?

A5: High-boiling solvents can cause significant streaking.[11] To mitigate this, after spotting the TLC plate, place it under a high vacuum for a few minutes to evaporate the residual high-boiling solvent before placing it in the developing chamber.[11]

Experimental Protocol: Standard TLC Procedure

This protocol outlines the fundamental steps for monitoring a reaction using TLC.[12]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber with a lid

  • Pencil and ruler

  • Capillary spotters

  • Forceps

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Chamber Preparation:

    • Cut a piece of filter paper to fit inside the developing chamber, lining the back wall.

    • Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm (ensure this is below the origin line on your TLC plate).[1]

    • Swirl the chamber to saturate the filter paper and cover it with the lid. Allow the chamber to equilibrate for 5-10 minutes. This solvent-saturated atmosphere improves the quality and reproducibility of the separation.[2]

  • Plate Preparation:

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[1]

    • Mark three small, evenly spaced ticks on the origin line for your samples: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[12]

  • Spotting the Plate:

    • Prepare dilute solutions of your starting material and the reaction mixture.

    • Using a capillary spotter, touch the solution and then gently and briefly touch the tip to the corresponding tick mark on the origin line. Aim for a small, concentrated spot (1-2 mm in diameter).[1]

    • Repeat the process for the reaction mixture on the "RXN" tick.

    • For the "CO" lane, first spot the starting material, let it dry, and then, using a different capillary, spot the reaction mixture directly on top of the SM spot.[12]

  • Developing the Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is upright and the solvent level is below the origin line.[1][13]

    • Replace the lid and allow the mobile phase to travel up the plate via capillary action. Do not disturb the chamber during this time.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[1]

  • Visualization:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a short-wave UV lamp (254 nm). UV-active compounds will appear as dark spots against a fluorescent green background.[15] Circle the visible spots with a pencil.

    • If spots are not visible or for confirmation, submerge the plate in a staining solution (e.g., potassium permanganate), then gently heat it with a heat gun until spots appear.[16]

Data Interpretation

The retention factor (Rf) is a key parameter calculated from a developed chromatogram. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

Compound Type ExampleExpected PolarityExpected Rf Range*Rationale
This compound (Starting Material)Intermediate0.4 - 0.6The aldehyde is moderately polar.[9]
Corresponding Alcohol (Reduction Product)More Polar0.2 - 0.4The hydroxyl group is more polar than the aldehyde, leading to stronger interaction with the silica gel and a lower Rf.[4]
Corresponding Carboxylic Acid (Oxidation Product)Very Polar0.0 - 0.2The carboxylic acid is highly polar and may streak without an acidic modifier in the eluent.[9]
Wittig Product (e.g., a stilbene derivative)Less Polar0.6 - 0.8Replacing the polar carbonyl with a non-polar carbon-carbon double bond decreases polarity, resulting in a higher Rf.

*Expected Rf ranges are illustrative and highly dependent on the specific solvent system used.

By comparing the spot(s) in the "RXN" lane to the "SM" lane, one can track the disappearance of the starting material and the appearance of a new spot for the product.[3] The co-spot lane confirms the identity of the starting material spot.[11]

References

  • Chemistry LibreTexts. (2022, April 7). 2.
  • University of Rochester. Troubleshooting: TLC. Department of Chemistry. [Link]
  • ChemBAM. TLC troubleshooting. [Link]
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Bitesize Bio. (2025, June 3).
  • University of Colorado Boulder. TLC Visualization Methods. Department of Chemistry. [Link]
  • University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]
  • University of York.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
  • Sciencemadness Discussion Board. (2017, October 6).
  • East Tennessee State University. 5. Thin Layer Chromatography. Department of Chemistry. [Link]
  • Reddit. (2025, June 12).
  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (n.d.). Wiley Online Library. [Link]
  • Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Digital Commons. [Link]
  • Eisenberg, W. C. (1968). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. RIT Digital Institutional Repository. [Link]
  • ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol. [Link]
  • PubChem. This compound. [Link]
  • Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. [Link]
  • Fisher Scientific. This compound 98.0+%, TCI America™. [Link]
  • ExLibris. 2-Fluoro-4, 5-dimethoxybenzaldehyde, min 98% (GC), 1 gram. [Link]

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Validation & Comparative

Introduction: The Structural Significance of a Multifunctional Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Analysis of 2-Fluoro-4,5-dimethoxybenzaldehyde: A Comparative Approach

This compound is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1] Its molecular architecture, featuring an electron-withdrawing fluorine atom and two electron-donating methoxy groups, creates a unique electronic environment that influences its reactivity and biological properties.[2] Accurate structural elucidation is paramount for its use in research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for this purpose.[3]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the expected chemical shifts, coupling constants, and integration patterns based on fundamental principles and comparative data. Furthermore, we will objectively compare the utility of ¹H NMR with other common analytical techniques, offering a holistic view for researchers, scientists, and drug development professionals to select the most appropriate characterization methods.

Part 1: Deconstructing the ¹H NMR Spectrum of this compound

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the chemical environment of each proton in a molecule.[4] For this compound (Structure 1), we can predict a distinct and informative spectrum.

Chemical structure of this compoundStructure 1. this compound with proton and carbon numbering.
Predicted Spectral Features

The analysis of the spectrum can be broken down into four key regions: the aldehyde proton, the aromatic protons, and the two methoxy group protons.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H1 (Aldehyde) 9.8 - 10.4Doublet⁴J(H-F) ≈ 1-3 Hz1HThe aldehyde proton is highly deshielded by the carbonyl group. It will exhibit a small coupling to the fluorine atom at position 2 (a four-bond coupling).
H3 (Aromatic) 7.1 - 7.4Doublet⁴J(H-F) ≈ 4-6 Hz1HThis proton is ortho to the fluorine, resulting in a significant four-bond coupling. Its chemical shift is influenced by the ortho-fluorine and para-methoxy group.
H6 (Aromatic) 6.8 - 7.1Singlet (or narrow doublet)⁵J(H-F) ≈ 0-1 Hz1HThis proton is shielded by the two ortho-methoxy groups. Any coupling to the fluorine atom over five bonds would be minimal and may not be resolved.
4-OCH₃ 3.8 - 4.0SingletN/A3HMethoxy groups typically appear as sharp singlets in this region. Their exact position is influenced by their position on the aromatic ring.
5-OCH₃ 3.8 - 4.0SingletN/A3HSimilar to the 4-methoxy group, this will be a sharp singlet. The two methoxy signals may be distinct or overlap depending on the solvent and spectrometer resolution.

Causality Behind the Predictions:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like the aldehyde and fluorine) "deshield" protons, shifting their signals downfield (to a higher ppm value).[5] Conversely, electron-donating groups (like the methoxy groups) "shield" protons, shifting them upfield.

  • Multiplicity (Splitting): The splitting of a signal is caused by the influence of neighboring non-equivalent protons or other magnetically active nuclei like ¹⁹F. This is known as spin-spin coupling. The number of peaks in a multiplet is given by the n+1 rule (for spin-1/2 nuclei), where n is the number of equivalent neighboring nuclei.

  • Coupling Constants (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz). Its magnitude provides valuable structural information. Proton-fluorine couplings (JHF) are often observable over multiple bonds and are diagnostic for the position of fluorine substituents.[6]

Part 2: A Comparative Guide to Analytical Techniques

While ¹H NMR is indispensable for detailed structural elucidation, a multi-technique approach provides a self-validating system for comprehensive characterization. Other methods offer complementary information.[7][8]

TechniqueInformation ProvidedStrengthsLimitationsBest Use Case for this Molecule
¹H NMR Spectroscopy Precise proton environments, connectivity through J-coupling, stereochemistry, and quantitative analysis.Unparalleled structural detail, non-destructive.[3]Lower sensitivity than MS, requires soluble sample, can be complex to interpret.Primary tool: Absolute confirmation of structure, purity assessment, and identification of isomers.
¹³C NMR Spectroscopy Number and type of unique carbon atoms (aldehyde, aromatic, methoxy).Complements ¹H NMR, provides carbon backbone information.Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.Confirmation of the number and type of carbon atoms in the molecule.
¹⁹F NMR Spectroscopy Direct observation of the fluorine atom's environment.Highly sensitive (¹⁹F is 100% abundant), simple spectra for mono-fluorinated compounds.Provides information only about the fluorine-containing parts of the molecule.Unambiguous confirmation of the presence and electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy Presence of functional groups.[7]Fast, simple, works on solid and liquid samples.Provides limited structural connectivity information; spectra can be complex.Quick verification of the aldehyde (C=O stretch, ~1680-1700 cm⁻¹) and aromatic (C=C stretches, ~1450-1600 cm⁻¹) functional groups.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[9]Extremely high sensitivity, provides exact molecular weight (HRMS).Isomers are often indistinguishable, provides limited connectivity information.Accurate determination of molecular weight (184.05 g/mol ) and confirmation of elemental formula (C₉H₉FO₃).[10]
Decision Workflow for Analysis

The choice of technique depends on the analytical question being asked. The following workflow can guide the researcher.

G start New Synthesis Batch of This compound q1 Need quick functional group confirmation? start->q1 ir Run IR Spectroscopy (Check for C=O, C-O, Ar-F) q1->ir Yes q2 Need molecular weight confirmation? q1->q2 No ir->q2 ms Run Mass Spectrometry (Confirm M.W. = 184.16) q2->ms Yes q3 Need definitive structure and purity assessment? q2->q3 No ms->q3 nmr Acquire 1H NMR Spectrum q3->nmr Yes stop Analysis Inconclusive (Re-purify or re-synthesize) q3->stop No analysis Analyze shifts, couplings, and integration nmr->analysis confirm Structure Confirmed & Purity Assessed analysis->confirm Data matches predicted structure analysis->stop Data does not match

Analytical technique selection workflow.

Part 3: Experimental Protocol for ¹H NMR Analysis

This section provides a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS, 0.0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep4->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1H Spectrum (e.g., 16 scans, 45° pulse) acq2->acq3 acq4 Acquire FID data acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate spectrum to TMS (0.0 ppm) proc2->proc3 proc4 Integrate signals proc3->proc4 proc5 Assign peaks and measure coupling constants proc4->proc5

Step-by-step workflow for NMR analysis.
Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (Chloroform-d, CDCl₃, is a common choice for this type of compound). Ensure the sample dissolves completely.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[4]

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet. A field strength of 400 MHz or higher is recommended for good signal dispersion.

    • Locking: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (¹H in this case).

    • Shimming: The magnetic field is homogenized across the sample volume to achieve sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.

    • Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Averaging 8 to 16 scans is usually sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are upright and symmetrical (pure absorption).

    • Apply a baseline correction to ensure the baseline of the spectrum is flat.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the area under each peak. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal.

    • Analyze the peak positions (chemical shifts), multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is unambiguous and quantitative. A thorough analysis of the chemical shifts, integration, and, crucially, the proton-fluorine coupling constants allows for definitive confirmation of its structure. While techniques like IR and Mass Spectrometry are valuable for corroborating the presence of functional groups and confirming molecular weight, they lack the detailed connectivity information provided by NMR. By employing a systematic, multi-technique approach, grounded in a robust NMR analysis, researchers can proceed with confidence in the identity and purity of this versatile chemical intermediate.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.
  • PubChem. (n.d.). This compound.
  • Supporting Information for a relevant chemical communication. (n.d.).
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  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
  • Asif, A. H., et al. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2,6-Difluoro-3-hydroxybenzaldehyde: A Technical Overview.
  • Sannigrahi, A. B. (1995). Simple Quantitative Structure−Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes Compared to DFT and Empirical Approaches. Journal of Chemical Information and Computer Sciences, 35(5), 859-864. [Link]
  • Spayd, S. E., & Panda, S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147. [Link]

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A Multi-faceted Approach to the Structural Elucidation of 2-Fluoro-4,5-dimethoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation and purity assessment of novel compounds are paramount. 2-Fluoro-4,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde, presents a unique analytical challenge due to the interplay of its various functional groups. This guide provides a comprehensive comparison of analytical techniques for the characterization of this molecule, with a primary focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by orthogonal methods including ¹⁹F NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Central Role of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is an unparalleled tool for providing a direct insight into the carbon framework of an organic molecule. For this compound, a total of nine distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven aromatic carbons and the two methoxy carbons.

Predicting the ¹³C NMR Spectrum

In the absence of a readily available experimental spectrum, the chemical shifts can be reliably predicted based on the well-established substituent effects on the benzene ring. The aldehyde group, being an electron-withdrawing group, will deshield the carbonyl carbon, causing it to resonate significantly downfield, typically in the range of 185-195 ppm.[1][2][3] The fluorine atom, being highly electronegative, will induce a substantial downfield shift on the carbon to which it is attached (C-2) and will also exhibit through-bond coupling (J-coupling) with neighboring carbons. The two methoxy groups, being electron-donating, will shield the carbons they are attached to (C-4 and C-5), causing them to shift upfield relative to unsubstituted benzene.

A detailed, step-by-step protocol for acquiring a ¹³C NMR spectrum is provided below:

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be noted, as it can influence chemical shifts.[3]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the spectrometer to the ¹³C nucleus frequency (e.g., 125 MHz for a 500 MHz spectrometer).

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-220 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration).

    • Incorporate a relaxation delay (D1) of 2-5 seconds to ensure quantitative signal intensities, particularly for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[3]

    • Integrate the peaks (note: integration in ¹³C NMR is not always straightforwardly proportional to the number of carbons without specific experimental setup).

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective carbon atoms in the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)
C=O188 - 192d
C-1125 - 130d
C-2155 - 160d (large ¹JCF)
C-3110 - 115d
C-4148 - 152d
C-5150 - 155d
C-6112 - 117d
-OCH₃ (C-4)55 - 60s
-OCH₃ (C-5)55 - 60s

Note: The multiplicity 'd' (doublet) arises from coupling to the ¹⁹F nucleus. The magnitude of the coupling constant (J) will vary depending on the number of bonds separating the carbon and fluorine atoms.

Below is a diagram illustrating the predicted ¹³C NMR chemical shifts for this compound.

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Complementary and Alternative Analytical Techniques

While ¹³C NMR provides a skeletal map of the molecule, a comprehensive analysis relies on the synergy of multiple techniques.

¹⁹F NMR Spectroscopy: A Window into Fluorine Chemistry

For any fluorine-containing compound, ¹⁹F NMR is an indispensable tool.[4][5] With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR detection.[5] The chemical shift of the fluorine atom in this compound will be influenced by its electronic environment on the aromatic ring. Furthermore, ¹⁹F NMR can provide valuable information about purity, as even minor fluorine-containing impurities will be readily detectable.[6]

Key Advantages of ¹⁹F NMR:

  • High Sensitivity and 100% Natural Abundance: Allows for rapid data acquisition.[5]

  • Wide Chemical Shift Range: Provides excellent signal dispersion, minimizing peak overlap.[5][7]

  • Lack of Background Signals: The absence of endogenous fluorine in most biological systems and solvents makes it an ideal analytical tool.[6]

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For aromatic aldehydes like this compound, a strong molecular ion peak is expected.[8] Characteristic fragmentation patterns for aldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-CHO]⁺).[9][10]

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragmentDescription
184[M]⁺Molecular Ion
183[M-H]⁺Loss of a hydrogen atom
155[M-CHO]⁺Loss of the formyl group
77[C₆H₅]⁺Phenyl cation (common in aromatic compounds)
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical intermediates and active ingredients.[11] A reversed-phase HPLC method, utilizing a C18 column, would be suitable for separating this compound from any non-polar impurities or starting materials.[11][12] The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[11]

Experimental Protocol: HPLC Purity Analysis

  • System Preparation:

    • Use a standard HPLC system with a UV detector.

    • Equilibrate a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly used for aromatic compounds.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan; likely around 254 nm or 280 nm for this chromophore.

    • Gradient Program: A typical gradient might start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the purity based on the area percentage of the main peak.

A Holistic Analytical Workflow

For a comprehensive and robust characterization of this compound, a multi-step analytical workflow is recommended. This workflow ensures not only the correct structural assignment but also a reliable assessment of purity.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS HPLC HPLC (Purity Assessment) Purification->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Confirmation Purity > 99% HPLC->Purity_Confirmation

Caption: Recommended analytical workflow for the characterization of this compound.

Conclusion

The structural elucidation and purity determination of this compound necessitate a synergistic approach, leveraging the strengths of various analytical techniques. While ¹³C NMR provides the foundational carbon framework, its power is magnified when combined with the fluorine-specific insights from ¹⁹F NMR, the molecular weight and fragmentation data from mass spectrometry, and the quantitative purity assessment from HPLC. By following the detailed protocols and understanding the comparative advantages of each method as outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this and other similarly complex molecules.

References

  • Magn Reson Chem. 2006 Aug;44(8):797-806. doi: 10.1002/mrc.1851. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. [Link]
  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
  • NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • National Institutes of Health.
  • Mendeleev Russian University of Chemical Technology. Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. [Link]
  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
  • OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
  • Whitman People. GCMS Section 6.11.4. [Link]
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  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
  • PhytoBank. 13C NMR Spectrum (PHY0032058). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]
  • Chemistry LibreTexts.
  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
  • The Royal Society of Chemistry.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in drug development, metabolomics, and synthetic chemistry, the precise structural elucidation of novel small molecules is a cornerstone of progress. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the mass spectrometric behavior of 2-Fluoro-4,5-dimethoxybenzaldehyde, a versatile aromatic aldehyde used in the synthesis of various pharmaceutical agents.

Here, we compare its fragmentation under two common ionization regimes—Electron Ionization (EI) and Electrospray Ionization (ESI)—providing field-proven insights into experimental design and spectral interpretation. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this compound and its structural analogs.

Ionization Techniques: A Tale of Two Spectrometers

The choice of ionization technique fundamentally dictates the nature of the mass spectrum obtained. For a molecule like this compound, both "hard" and "soft" ionization methods offer complementary information.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy process (70 eV) that induces extensive and reproducible fragmentation.[1][2] This creates a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching. The stability of the aromatic ring in this compound ensures that a molecular ion is typically observed, though its abundance may be reduced by the facile fragmentation pathways.[3]

  • Electrospray Ionization (ESI): As a soft ionization technique commonly paired with Liquid Chromatography (LC-MS), ESI imparts significantly less energy to the analyte.[4] This results in a spectrum dominated by the protonated molecule, [M+H]+, providing a clear determination of the molecular weight.[5] Structural information is then gleaned through tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID). This allows for a more controlled and targeted fragmentation analysis compared to EI.[6]

Electron Ionization (EI-MS) Fragmentation Analysis

The EI-MS spectrum of this compound (Molecular Weight: 184.16 g/mol ) is characterized by a series of well-defined fragmentation pathways stemming from its functional groups: the aldehyde, the two methoxy groups, and the fluorine atom.

Primary Fragmentation Pathways

Analysis of spectral data from sources such as the NIST Mass Spectrometry Data Center for analogous compounds and publicly available data for the target molecule reveals several key initial fragmentation steps.

Table 1: Major Fragment Ions of this compound in EI-MS

m/zProposed FragmentNeutral LossMechanistic Notes
184[C₉H₉FO₃]⁺˙-Molecular Ion (M⁺˙)
183[C₉H₈FO₃]⁺Loss of the aldehydic hydrogen, a characteristic fragmentation for aldehydes.[3]
169[C₈H₆FO₃]⁺˙CH₃Loss of a methyl radical from one of the methoxy groups. This is a very common and energetically favorable fragmentation for methoxy-substituted aromatics.
155[C₈H₈FO₂]⁺CHO˙α-cleavage resulting in the loss of the formyl radical, another hallmark of aromatic aldehydes.[7]

The stability of the aromatic system generally leads to a visible molecular ion peak at m/z 184 .[3] The most prominent initial fragmentations are the loss of a hydrogen radical to form the [M-H]⁺ ion (m/z 183) and, more significantly, the loss of a methyl radical (˙CH₃) from a methoxy group to yield the highly stable ion at m/z 169 .

Proposed Fragmentation Mechanism (EI-MS)

The fragmentation cascade can be visualized as a series of logical steps driven by the formation of stable carbocations.

G M Molecular Ion (M⁺˙) m/z 184 M_H [M-H]⁺ m/z 183 M->M_H - H˙ M_CH3 [M-CH₃]⁺ m/z 169 M->M_CH3 - ˙CH₃ M_CHO [M-CHO]⁺ m/z 155 M->M_CHO - CHO˙ Frag_141 [C₇H₆FO₂]⁺ m/z 141 M_CH3->Frag_141 - CO Frag_113 [C₆H₆FO]⁺ m/z 113 Frag_141->Frag_113 - CO

Caption: Proposed EI fragmentation pathway for this compound.

The key fragmentation begins with the molecular ion at m/z 184 . The loss of a methyl radical (15 Da) from one of the methoxy groups forms the stable ion at m/z 169 . This ion is likely stabilized by resonance, with the positive charge delocalized across the oxygen and the aromatic ring. This fragment can then undergo a sequential loss of a neutral carbon monoxide (CO) molecule (28 Da) to form the ion at m/z 141 . A further loss of CO can lead to the fragment at m/z 113 .

Comparative Analysis with Non-Fluorinated Analogs

To understand the influence of the fluorine substituent, we can compare the fragmentation of our target compound with its non-fluorinated analogs, such as 2,4-dimethoxybenzaldehyde (MW 166.17 g/mol ).

Table 2: Comparison of Key Fragments in Dimethoxybenzaldehydes

Fragment TypeThis compound (m/z)2,4-Dimethoxybenzaldehyde (m/z)[8]Mass Shift
M⁺˙ 184166+18 (F + OCH₃ vs H + OCH₃)
[M-H]⁺ 183165+18
[M-CH₃]⁺ 169151+18
[M-CHO]⁺ 155137+18

The data clearly shows that the primary fragmentation pathways remain consistent. The presence of the fluorine atom does not fundamentally alter the initial losses of H, CH₃, or CHO. Instead, it systematically shifts the mass of the parent ion and all subsequent fragments by 18 Da (the difference between a fluorine atom and a hydrogen atom on the aromatic ring). This predictable shift is a powerful tool for identifying halogenated analogs in a sample mixture.

Electrospray Ionization (ESI-MS/MS) Fragmentation Analysis

Under ESI conditions, this compound will readily form a protonated molecule, [M+H]+, at m/z 185 . This ion serves as the precursor for tandem MS (MS/MS) experiments. The fragmentation in ESI is often driven by proton mobility and results in the loss of stable, neutral molecules.

Predicted ESI-MS/MS Fragmentation

Table 3: Predicted Major Product Ions in ESI-MS/MS of this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic Notes
185167H₂O (18)Loss of water, potentially following protonation of a methoxy group.
185157CO (28)Loss of carbon monoxide from the protonated aldehyde, a common pathway for protonated aldehydes.[5]
185153CH₃OH (32)Loss of methanol, a very common pathway for protonated methoxy-substituted compounds.

The most anticipated fragmentation pathway for the [M+H]+ ion at m/z 185 is the loss of a neutral methanol molecule (CH₃OH) to produce a highly stable product ion at m/z 153 . This occurs via protonation of a methoxy group, turning it into a good leaving group.

Proposed Fragmentation Mechanism (ESI-MS/MS)

The controlled fragmentation of ESI allows for a more targeted structural analysis.

G MH [M+H]⁺ m/z 185 Frag_157 [M+H-CO]⁺ m/z 157 MH->Frag_157 - CO Frag_153 [M+H-CH₃OH]⁺ m/z 153 MH->Frag_153 - CH₃OH Frag_125 [C₇H₆FO]⁺ m/z 125 Frag_153->Frag_125 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

The precursor ion at m/z 185 is selected in the first mass analyzer. Upon collision with an inert gas, it fragments. The primary and most likely pathway is the loss of methanol (32 Da) to yield the product ion at m/z 153 . This ion can then undergo a subsequent loss of carbon monoxide (28 Da) to form an ion at m/z 125 . This controlled, two-step fragmentation provides strong evidence for the presence of both a methoxy group and a carbonyl group.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols provide a validated starting point for the analysis of this compound.

GC-EI-MS Protocol

This method is ideal for analyzing the purity of a synthesized compound and for obtaining a detailed fragmentation fingerprint for library creation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation & Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

      • Oven Program: Initial temperature 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 400.

LC-ESI-MS/MS Protocol

This method is suited for analyzing the compound in complex matrices, such as reaction mixtures or biological samples, and for confirming molecular weight and key structural features.[9]

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Filter the final sample through a 0.22 µm syringe filter prior to injection.

  • Instrumentation & Parameters:

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometer (MS):

      • Ion Source: Electrospray Ionization (ESI), positive ion mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120°C.

      • Desolvation Temperature: 350°C.

      • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]+ precursor ion at m/z 185.

      • MS/MS Scan: Isolate the precursor ion at m/z 185 and apply collision energy (e.g., 15-30 eV) to generate a product ion spectrum.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Dissolve Dissolve in Solvent Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (LC-MS) Dilute->Filter GC GC (Volatiles) Dilute->GC No Filter Needed LC LC (Polar Analytes) Filter->LC Ionize Ionization (EI or ESI) GC->Ionize LC->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Detection Analyze->Detect Data Data Detect->Data

Caption: General experimental workflow for MS analysis.

Conclusion

The mass spectrometric analysis of this compound is a robust and informative process. Electron Ionization provides a rich, reproducible fragmentation pattern ideal for structural confirmation, with key fragments arising from the loss of hydrogen, methyl, and formyl radicals. Electrospray Ionization, coupled with tandem MS, offers unambiguous molecular weight determination and controlled fragmentation, primarily through the loss of stable neutral molecules like methanol and carbon monoxide. By comparing the spectral data to non-fluorinated analogs, the influence of the halogen substituent can be clearly delineated, aiding in the identification of related compounds. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers, ensuring accurate and reliable characterization of this important synthetic building block.

References

  • Electron ionization and mass spectrometry. (2020, October 17). YouTube.
  • de Hoffmann, E., & Stroobant, V. (2007).
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  • Bracher, F., et al. (2009). Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. Pharmazie, 64(11), 720-725.
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A Comparative Guide to the Reactivity of 2-Fluoro-4,5-dimethoxybenzaldehyde and Related Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science development, substituted benzaldehydes serve as foundational building blocks. Among these, 2-Fluoro-4,5-dimethoxybenzaldehyde is a compound of increasing interest.[1] Its unique substitution pattern—featuring both electron-donating methoxy groups and a potent electron-withdrawing fluorine atom—imparts a nuanced reactivity profile that sets it apart from more common benzaldehydes.[1]

This guide provides an in-depth, objective comparison of this compound against a curated set of alternative benzaldehydes: the parent compound Benzaldehyde , the electron-rich 4-Methoxybenzaldehyde (p-Anisaldehyde), and its direct non-fluorinated analog, 3,4-Dimethoxybenzaldehyde (Veratraldehyde). By dissecting their structural, electronic, and reactive properties, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational substrate selection and reaction optimization.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of a benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic effects—inductive and resonance—of the substituents on the aromatic ring.[2][3] Aromatic aldehydes are generally less reactive in nucleophilic additions than their aliphatic counterparts because the aromatic ring's resonance effect reduces the carbonyl carbon's electrophilicity.[2][4]

  • Benzaldehyde (C₇H₆O): As the parent compound, it provides a baseline for comparison. The phenyl ring itself donates some electron density via resonance, making it less reactive than aliphatic aldehydes but more reactive than benzaldehydes substituted with electron-donating groups.[5]

  • 4-Methoxybenzaldehyde (C₈H₈O₂): The para-methoxy group is a powerful electron-donating group (EDG) through resonance (+R effect), which significantly outweighs its moderate inductive electron-withdrawal (-I effect).[6][7] This donation of electron density to the ring and the carbonyl group reduces the partial positive charge on the carbonyl carbon, thus decreasing its reactivity towards nucleophiles compared to benzaldehyde.[7]

  • 3,4-Dimethoxybenzaldehyde (C₉H₁₀O₃): With two electron-donating methoxy groups, this molecule (also known as veratraldehyde) has an even more electron-rich aromatic system.[8] The cumulative electron-donating effect further diminishes the electrophilicity of the carbonyl carbon, rendering it the least reactive among the non-fluorinated compounds in this guide in reactions involving nucleophilic attack at the carbonyl.

  • This compound (C₉H₉FO₃): This molecule presents a fascinating interplay of opposing electronic forces. The 4- and 5-methoxy groups act as EDGs. However, the fluorine atom at the ortho position is a potent electron-withdrawing group (EWG) due to its high electronegativity, exerting a strong inductive (-I) effect.[9] This -I effect significantly counteracts the electron-donating properties of the methoxy groups. The result is a carbonyl carbon that is considerably more electrophilic and, therefore, more reactive towards nucleophiles than that of 3,4-dimethoxybenzaldehyde.[9]

Visualization of Electronic Effects

The following diagram illustrates the dominant electronic influences of the substituents on the electrophilicity of the aldehyde's carbonyl carbon.

G Figure 1: Substituent Electronic Effects cluster_0 Benzaldehyde Core cluster_1 Substituent Effects Aldehyde C=O (Carbonyl Group) Ring Aromatic Ring Ring->Aldehyde Resonance (-Electrophilicity) EDG EDG (-OCH₃) +R > -I EDG->Ring Donates e⁻ density EWG EWG (-F) -I >> +R EWG->Ring Withdraws e⁻ density

Caption: Dominant electronic effects on the benzaldehyde core.

Physical Properties Comparison

A summary of the key physical properties for each compound is presented below. These properties are crucial for designing experimental conditions, such as solvent selection and purification methods.

PropertyThis compoundBenzaldehyde4-Methoxybenzaldehyde3,4-Dimethoxybenzaldehyde
Molecular Formula C₉H₉FO₃[10]C₇H₆O[11]C₈H₈O₂[6]C₉H₁₀O₃[8]
Molar Mass ( g/mol ) 184.17[1][10]106.12[12]136.15[6]166.17[8]
Appearance White to light yellow powder/crystal[1]Colorless liquid[11][13]Colorless to pale yellow liquid[14]White to cream crystalline solid[8][15]
Melting Point (°C) 98 - 101[1]-26[12]0[14]43 - 45[15][16]
Boiling Point (°C) N/A (solid)178 - 179[11][12]247 - 249280 - 281[8]

Comparative Reactivity: Experimental Insights

The structural and electronic differences translate directly into observable reactivity patterns across several key classes of organic reactions.

Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation)

These reactions, which include Grignard additions, Wittig reactions, and Knoevenagel condensations, are highly sensitive to the electrophilicity of the carbonyl carbon.[2] The reaction rate is accelerated by EWGs and decelerated by EDGs.[2]

  • Reactivity Trend: The expected order of reactivity is: This compound > Benzaldehyde > 4-Methoxybenzaldehyde > 3,4-Dimethoxybenzaldehyde

  • Causality: The strong inductive effect of the fluorine atom in this compound makes its carbonyl carbon the most electrophilic among the substituted variants, predicting the fastest reaction rates. Conversely, the dual methoxy groups in veratraldehyde make its carbonyl carbon the least electrophilic, leading to the slowest rates. Knoevenagel condensation, a crucial C-C bond-forming reaction between an aldehyde and an active methylene compound, clearly demonstrates this principle.[17][18] Studies have shown that benzaldehydes with EWGs exhibit enhanced reactivity in this condensation.[2]

Oxidation to Carboxylic Acids

The oxidation of aldehydes is a common transformation, though the influence of substituents can be complex and dependent on the specific oxidizing agent used.[2] Benzaldehyde itself is known to readily autoxidize in air to form benzoic acid.[5][13]

  • Reactivity Trend: For many common oxidants like permanganate, all four aldehydes can be efficiently converted to their corresponding benzoic acids.[19] While kinetic studies with some oxidants have shown that both EDGs and EWGs can accelerate the reaction, practical synthetic yields are typically high across the board.[2][20][21]

  • Causality: The reaction mechanism does not always depend solely on the initial electrophilicity of the carbonyl carbon. For instance, in permanganate oxidations, the stability of intermediates plays a key role. The high efficiency of phase-transfer catalyzed oxidation for various substituted benzaldehydes suggests that this transformation is robust and less sensitive to substituent effects for preparative purposes.[19]

Reduction to Benzyl Alcohols

The reduction of an aldehyde with a hydride reagent like sodium borohydride (NaBH₄) is fundamentally a nucleophilic addition of a hydride ion (H⁻).[9]

  • Reactivity Trend: The reactivity trend mirrors that of other nucleophilic additions: This compound > Benzaldehyde > 4-Methoxybenzaldehyde > 3,4-Dimethoxybenzaldehyde

  • Causality: The reaction is accelerated by EWGs that increase the partial positive charge on the carbonyl carbon, making it a more favorable target for the incoming nucleophilic hydride.[3] Therefore, the fluorine-substituted aldehyde is expected to undergo reduction most rapidly.

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol provides a self-validating system to experimentally compare the reactivity of the four benzaldehydes in a Knoevenagel condensation with malononitrile. The reaction progress, monitored by Thin-Layer Chromatography (TLC), will directly reflect the relative reactivity.

Objective: To synthesize the corresponding benzylidenemalononitrile derivatives and compare the relative reaction rates.
Materials:
  • This compound

  • Benzaldehyde

  • 4-Methoxybenzaldehyde

  • 3,4-Dimethoxybenzaldehyde

  • Malononitrile

  • Ammonium bicarbonate (catalyst)[22]

  • Ethanol (solvent)

  • Ethyl acetate and Hexane (for TLC)

  • Four identical reaction flasks with stir bars and condensers

Workflow Diagram

Caption: Parallel workflow for comparing benzaldehyde reactivity.

Step-by-Step Procedure:
  • Preparation: In each of the four flasks, place a magnetic stir bar. Add the respective benzaldehyde (e.g., 5 mmol, 1.0 eq) and malononitrile (5.5 mmol, 1.1 eq). Add 15 mL of ethanol to each flask.

  • Catalyst Addition: To each stirred solution, add ammonium bicarbonate (0.5 mmol, 0.1 eq). The choice of a mild, environmentally benign catalyst like ammonium bicarbonate is a modern alternative to traditional bases like piperidine.[22]

  • Reaction Initiation: Fit each flask with a reflux condenser and place them in a pre-heated heating mantle or oil bath set to approximately 85°C to achieve a gentle reflux. Start a timer as soon as reflux begins.

  • Monitoring: Prepare a TLC plate. At regular intervals (e.g., 15, 30, 60, and 120 minutes), take a small aliquot from each reaction mixture and spot it on the TLC plate. Elute the plate with a solvent system like 30% ethyl acetate in hexane. Visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of the more conjugated product spot will indicate reaction progress.

  • Data Analysis & Causality: The rate of consumption of the starting material, as observed on the TLC plates, provides a direct, semi-quantitative measure of reactivity. It is expected that the reaction containing this compound will proceed fastest, followed by benzaldehyde, then 4-methoxybenzaldehyde, with the 3,4-dimethoxybenzaldehyde reaction being the slowest. This provides experimental validation of the electronic principles discussed.

  • Workup and Purification: Once a reaction is complete (as judged by TLC), cool the flask to room temperature and then in an ice bath. Pour the mixture into 50 mL of ice-cold water to precipitate the solid product. Collect the product by vacuum filtration, wash with cold water, and dry. The yield and purity can be determined by standard analytical techniques (e.g., NMR, melting point).

Conclusion

The comparative analysis reveals that This compound is not merely another substituted benzaldehyde but a strategically designed building block with a distinct reactivity profile. The introduction of an ortho-fluorine atom serves as a powerful modulator of the aldehyde's electronic character.

Key Takeaways:

  • Enhanced Electrophilicity: Due to the strong inductive electron-withdrawing effect of the fluorine atom, this compound is significantly more reactive towards nucleophiles at the carbonyl carbon than its non-fluorinated counterpart, veratraldehyde.[9]

  • Predictable Reactivity: This enhanced reactivity makes it a superior substrate in reactions like Knoevenagel condensations, Wittig reactions, and reductions where sluggishness might be observed with more electron-rich benzaldehydes.

  • Synthetic Utility: Its unique structure makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents and advanced materials, where precise control over reactivity and subsequent functionalization is paramount.[1]

By understanding the nuanced interplay of its substituent effects, researchers can leverage the unique properties of this compound to design more efficient, targeted, and innovative synthetic strategies.

References

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A Comparative Guide to the X-ray Crystallography of 2-Fluoro-4,5-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Fluorinated Benzaldehydes in Drug Discovery

In the landscape of modern medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the synthesis of a diverse array of therapeutic agents. The strategic introduction of fluorine atoms and methoxy groups into this fundamental structure can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity.[1] Methoxy groups, on the other hand, can modulate solubility and participate in crucial hydrogen bonding interactions with biological targets.

This guide provides a comprehensive technical overview of the X-ray crystallography of 2-Fluoro-4,5-dimethoxybenzaldehyde and its derivatives. While a definitive crystal structure for this specific molecule is not publicly available, we will draw upon crystallographic data from structurally analogous compounds to provide a robust comparative analysis. This approach allows us to infer the likely solid-state conformation, intermolecular interactions, and crystal packing of the target molecule and its derivatives, offering valuable insights for rational drug design and materials science. This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of novel agrochemicals.[2]

Synthesis and Crystallization: A Deliberate Path to Atomic Precision

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The choice of synthetic route and crystallization method is paramount to obtaining crystals of sufficient size and quality.

Synthetic Approach: A Representative Pathway

A common strategy for the synthesis of substituted benzaldehydes involves the oxidation of the corresponding toluene derivative.[3] However, for multi-substituted systems like this compound, a more controlled, multi-step synthesis is often necessary. A plausible synthetic route could commence from a commercially available substituted phenol, followed by fluorination and formylation steps. For instance, a potential pathway could involve the Vilsmeier-Haack reaction on a corresponding fluorinated dimethoxybenzene precursor.

Experimental Protocol: Synthesis of a Substituted Benzaldehyde Derivative

  • Starting Material: Select a suitable commercially available fluorinated and methoxylated benzene derivative.

  • Formylation (Vilsmeier-Haack Reaction):

    • To a cooled (0 °C) solution of dimethylformamide (DMF) in an inert solvent such as dichloromethane (DCM), slowly add phosphorus oxychloride (POCl₃).

    • Stir the mixture to form the Vilsmeier reagent.

    • Add the starting benzene derivative dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by carefully adding it to ice-cold water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired benzaldehyde derivative.

The Art of Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Comparative Crystallographic Analysis: Insights from Analogous Structures

In the absence of a published crystal structure for this compound, we can gain valuable insights by examining the crystallographic data of structurally related benzaldehyde derivatives. The following table compares the crystallographic parameters of several substituted benzaldehydes, including a fluorinated derivative. This comparative approach allows us to understand how different substituents influence crystal packing and molecular geometry.

Parameter4-Fluorobenzaldehyde Derivative[4][5]2,3-Dimethoxybenzaldehyde[6]3,5-Dimethoxy-4-hydroxybenzaldehyde[7]
Chemical Formula C₁₇H₁₇FN₂O₄C₉H₁₀O₃C₉H₁₀O₄
Molecular Weight 332.33166.17182.17
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 7.91947.61528.12
b (Å) 26.249615.55113.01
c (Å) 8.12717.3338.23
β (°) 105.54796.65113.8
Volume (ų) 1627.65861.8796.4
Z 444

Analysis of Structural Trends:

  • Crystal System and Space Group: The prevalence of the monoclinic crystal system, particularly the P2₁/c space group, is a common feature among these benzaldehyde derivatives. This suggests that the packing of these molecules is often governed by similar intermolecular forces, leading to comparable symmetry.

  • Influence of Substituents on Unit Cell Parameters: The size and nature of the substituents directly impact the unit cell dimensions. For instance, the larger derivative of 4-fluorobenzaldehyde exhibits a significantly larger unit cell volume. The interplay of fluorine and methoxy groups in this compound is expected to result in a unique set of unit cell parameters, influenced by both steric hindrance and intermolecular interactions.

  • Intermolecular Interactions: The crystal packing of substituted benzaldehydes is often stabilized by a network of weak intermolecular interactions, including C-H···O hydrogen bonds, π-π stacking, and halogen bonds.[8] In this compound, the fluorine atom can participate in C-H···F and F···F interactions, while the methoxy groups can act as hydrogen bond acceptors.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure via single-crystal X-ray diffraction follows a well-defined workflow.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Analysis Structural Analysis Refinement->Analysis Validation Validation & Deposition Analysis->Validation

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam.[6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[6]

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information about the molecule's properties in different states.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state.Unambiguous structural determination.Requires high-quality single crystals; structure may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, through-bond and through-space correlations in solution.Provides information about the molecule's structure in solution, which is often more biologically relevant.Does not provide precise bond lengths and angles; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides information on molecular formula.Does not provide information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple technique for functional group identification.Provides limited information on the overall molecular structure.

Conclusion: A Powerful Tool for Molecular Design

X-ray crystallography stands as an unparalleled technique for elucidating the precise three-dimensional structure of molecules like this compound and its derivatives. By providing a detailed map of atomic positions and intermolecular interactions, it offers invaluable insights that guide the rational design of new therapeutic agents and advanced materials. While direct crystallographic data for the title compound remains elusive, a comparative analysis of structurally related molecules provides a strong foundation for understanding its solid-state properties. The integration of crystallographic data with other analytical techniques, such as NMR and mass spectrometry, offers a holistic understanding of a molecule's structure and behavior, accelerating the pace of scientific discovery and innovation.

References

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Comparing the reactivity of fluorinated vs. non-fluorinated dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Dimethoxybenzaldehydes

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Benzaldehyde derivatives, in particular, serve as versatile building blocks. The introduction of substituents onto the aromatic ring profoundly alters the reactivity of the aldehyde functional group, a principle that is both fundamental and powerful. This guide provides an in-depth, objective comparison between a non-fluorinated aromatic aldehyde, 2,4-dimethoxybenzaldehyde , and its fluorinated analog, focusing on how a single fluorine atom can dramatically shift the molecule's chemical behavior. By understanding the causality behind these differences, researchers can better predict reaction outcomes and design more efficient synthetic pathways.

The Decisive Influence of Substituents: An Electronic Tug-of-War

The reactivity of the aldehyde group is dictated by the electrophilicity of its carbonyl carbon. This carbon atom carries a partial positive charge (δ+), making it a target for nucleophiles. The substituents on the aromatic ring can either intensify or diminish this positive charge through a combination of inductive and resonance effects.

  • Non-Fluorinated: 2,4-Dimethoxybenzaldehyde This molecule features two methoxy (-OCH₃) groups. While the oxygen atom is electronegative and pulls electron density away through the sigma bond (a negative inductive effect, -I), its lone pair electrons can delocalize into the aromatic ring (a positive resonance effect, +R). The resonance effect is dominant, pushing electron density into the ring and, by extension, towards the carbonyl group. This donation of electron density slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than unsubstituted benzaldehyde.[1]

  • Fluorinated Dimethoxybenzaldehyde (e.g., 3-Fluoro-2,4-dimethoxybenzaldehyde) The introduction of a fluorine atom creates a significant electronic perturbation. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[2][3] While it also possesses a +R effect, its -I effect is overwhelmingly dominant in influencing reactivity at the carbonyl. This potent inductive pull withdraws electron density from the entire molecule, including the carbonyl carbon, thereby increasing its partial positive charge and enhancing its electrophilicity.[4][5]

This fundamental electronic difference is the primary driver of the observed reactivity disparities.

Caption: Electronic effects of substituents on carbonyl reactivity.

Comparative Reactivity in Key Transformations

The enhanced electrophilicity of the fluorinated aldehyde translates directly to increased reactivity in reactions initiated by nucleophilic attack. We will examine this principle through two common and informative transformations: the Wittig reaction and reduction by sodium borohydride.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes into alkenes, is a quintessential example. Its mechanism is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[6] A more electrophilic carbonyl carbon will undergo this attack more readily.[7]

Expected Outcome: Due to its heightened electrophilicity, a fluorinated dimethoxybenzaldehyde is predicted to react significantly faster in a Wittig reaction than its non-fluorinated counterpart under identical conditions.[1][4]

Table 1: Representative Data for the Wittig Reaction

CompoundSubstituent EffectsRelative Reaction Rate (k/k₀)*Expected Outcome
p-MethoxybenzaldehydeStrong Electron Donating (-OCH₃)0.45[1]Slowest
BenzaldehydeUnsubstituted (Reference)1.00[1]Baseline
p-ChlorobenzaldehydeElectron Withdrawing (-Cl)2.75[1]Faster
Fluorinated Dimethoxybenzaldehyde Net Electron Withdrawing (-F) > 2.75 (Predicted) Fastest

*Relative rate constants are illustrative, based on data for mono-substituted benzaldehydes to demonstrate the established principle.[1] A direct kinetic comparison would be required for precise values.

Nucleophilic Addition: Reduction with Hydride

The reduction of an aldehyde to a primary alcohol using a hydride reagent like sodium borohydride (NaBH₄) is another reaction governed by nucleophilic attack. The hydride ion (H⁻) acts as the nucleophile.

Expected Outcome: Consistent with the Wittig reaction, the more electrophilic fluorinated aldehyde is expected to be reduced more readily than the non-fluorinated version.[4]

Table 2: Representative Data for Reduction with NaBH₄

CompoundReagentSolventExpected Yield/TimeRationale
3,5-DimethoxybenzaldehydeNaBH₄Methanol>95% Yield[4]Good substrate, but lower electrophilicity.
3-Fluoro-5-methoxybenzaldehyde NaBH₄MethanolHigh Yield, Faster Reaction[4]Excellent substrate due to higher electrophilicity.

Experimental Design for Comparative Analysis

To empirically validate these theoretical predictions, a parallel experimental workflow is essential. This ensures that any observed differences in reactivity are attributable to the structural differences between the molecules, not variations in experimental conditions.

G cluster_reactions Parallel Reactions (Identical Conditions) start Starting Materials - Fluorinated Aldehyde - Non-Fluorinated Aldehyde qc QC Analysis (NMR, IR, Purity) start->qc wittig_f Wittig Reaction (Fluorinated) qc->wittig_f wittig_nf Wittig Reaction (Non-Fluorinated) qc->wittig_nf reduction_f NaBH4 Reduction (Fluorinated) qc->reduction_f reduction_nf NaBH4 Reduction (Non-Fluorinated) qc->reduction_nf tlc Reaction Monitoring (TLC) wittig_f->tlc wittig_nf->tlc reduction_f->tlc reduction_nf->tlc workup Workup & Purification (e.g., Chromatography) tlc->workup analysis Product Analysis - Yield Calculation - Spectroscopic Confirmation workup->analysis conclusion Comparative Reactivity Assessment analysis->conclusion

Caption: General experimental workflow for comparing reactivity.[4]

Protocol 1: Comparative Wittig Reaction

This protocol describes a general procedure for comparing the rate of alkene formation from a fluorinated and non-fluorinated dimethoxybenzaldehyde.

1. Ylide Generation: a. In two separate flame-dried, round-bottom flasks under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (tetrahydrofuran). b. Cool the suspensions to 0 °C in an ice bath. c. Add a strong base, such as n-butyllithium (n-BuLi, 1.05 eq), dropwise to each flask. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the deep orange/red ylide indicates a successful reaction.[1]

2. Reaction with Aldehyde: a. In parallel, dissolve the fluorinated dimethoxybenzaldehyde (1.0 eq) and the non-fluorinated dimethoxybenzaldehyde (1.0 eq) in separate flasks containing anhydrous THF. b. Add the respective aldehyde solutions dropwise to the ylide solutions at room temperature.

3. Reaction Monitoring: a. Immediately after the addition of the aldehydes, begin monitoring both reactions simultaneously using Thin-Layer Chromatography (TLC). b. Spot both reaction mixtures on the same TLC plate at regular time intervals (e.g., every 5-10 minutes). c. Elute the plate with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). d. The consumption of the starting aldehyde (visualized under UV light) provides a direct measure of the reaction progress. The reaction in which the aldehyde spot disappears first is the faster reaction.

4. Workup and Purification: a. Upon completion (as determined by TLC), quench both reactions by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product via flash column chromatography to isolate the desired alkene.

Protocol 2: Comparative Reduction with Sodium Borohydride (NaBH₄)

This protocol outlines a method to compare the reduction rates of the two aldehydes.

1. Solution Preparation: a. In two separate flasks, dissolve the fluorinated dimethoxybenzaldehyde (1.0 eq) and the non-fluorinated dimethoxybenzaldehyde (1.0 eq) in methanol at room temperature.

2. Reaction Initiation: a. To each flask, add sodium borohydride (NaBH₄, 1.5 eq) in a single portion at the same time. Caution: Hydrogen gas is evolved. b. Stir both reaction mixtures vigorously at room temperature.

3. Reaction Monitoring: a. As with the Wittig reaction, monitor the progress of both reductions by TLC, spotting at regular intervals to observe the disappearance of the starting aldehyde.

4. Workup and Purification: a. Once the starting material is consumed, cool the flasks in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until gas evolution ceases. b. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. Remove the methanol under reduced pressure. d. Extract the remaining aqueous residue with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the corresponding benzyl alcohol.

Conclusion: A Predictable Pattern of Reactivity

The principles of physical organic chemistry provide a robust framework for predicting the reactivity of substituted aromatic aldehydes. The introduction of a fluorine atom onto a dimethoxybenzaldehyde scaffold serves as a clear and instructive example of the dominance of the inductive effect. This single atomic substitution significantly enhances the electrophilicity of the carbonyl carbon, making the fluorinated aldehyde a more reactive substrate for nucleophilic addition reactions compared to its non-fluorinated analog.[4][5] For scientists engaged in drug discovery and process development, this understanding is not merely academic; it is a critical tool for anticipating reaction kinetics, optimizing conditions, and rationally designing molecules with desired chemical properties.

References

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  • Wikipedia. (2021, April 17). 2,4-Dimethoxybenzaldehyde.
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  • PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175.
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  • BenchChem. (n.d.). comparative evaluation of analytical techniques for aldehyde detection.
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  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF.
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A Comparative Guide to the Biological Activities of 2-Fluoro-4,5-dimethoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the benzaldehyde scaffold stands out as a privileged structure, serving as a foundational component for a multitude of biologically active compounds.[1][2] Its synthetic versatility allows for the creation of diverse analogs, such as Schiff bases and chalcones, which have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Among the various substituted benzaldehydes, 2-Fluoro-4,5-dimethoxybenzaldehyde is a particularly valuable building block.[6] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the dimethoxy groups contribute to the molecule's electronic properties and potential for interaction with biological targets.[6][7]

This guide provides an in-depth, comparative analysis of the biological activities of analogs derived from the this compound scaffold. By synthesizing data from studies on structurally similar compounds, we aim to provide a predictive framework for the therapeutic potential of this class of molecules, supported by detailed experimental protocols and structure-activity relationship insights.

General Synthetic and Screening Workflow

The synthesis of benzaldehyde analogs typically involves straightforward condensation reactions. For instance, Schiff bases are formed by reacting the aldehyde with a primary amine, while chalcones are synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[3][4][5] Following synthesis and purification, these compounds undergo a battery of in vitro assays to determine their biological efficacy.[1]

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis s1 This compound + Reactant (e.g., Amine, Acetophenone) s2 Condensation Reaction s1->s2 s3 Purification & Structural Confirmation (NMR, IR, Mass Spec) s2->s3 b1 In Vitro Assays s3->b1 Test Compounds b2 Anticancer (MTT Assay) b1->b2 b3 Antimicrobial (MIC Determination) b1->b3 b4 Anti-inflammatory (NO Assay) b1->b4 a1 Cytotoxicity Profile b2->a1 IC50 Values a2 Antimicrobial Spectrum b3->a2 MIC Values a3 Anti-inflammatory Efficacy b4->a3 Inhibition % a4 Structure-Activity Relationship (SAR) a1->a4 a2->a4 a3->a4

Caption: General workflow for synthesis and biological screening.

Comparative Analysis of Biological Activities

Anticancer Activity

Derivatives of substituted benzaldehydes, especially chalcones and Schiff bases, are well-documented for their potent cytotoxic effects against a variety of human cancer cell lines.[8][9][10] The mechanism often involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, frequently at the G2/M phase, thereby preventing cancer cell proliferation.[9][11][12][13]

The inclusion of electron-withdrawing groups like fluorine and electron-donating methoxy groups on the benzaldehyde ring is a key strategy in designing potent anticancer agents.[7][14][15] These substitutions can modulate the molecule's pharmacokinetic properties and its interaction with cellular targets like tubulin or specific kinases.[13][15]

Table 1: Anticancer Activity of Representative Benzaldehyde Analogs

Compound Class Analog Structure/Substitution Cancer Cell Line IC50 (µM) Reference
Chalcone (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one HeLa (Cervical) 3.20 [8]
Chalcone (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one MCF-7 (Breast) 3.85 [8]
Benzyloxybenzaldehyde 2-[(3-methoxybenzyl)oxy]benzaldehyde HL-60 (Leukemia) ~1-10 [11][16]
Chalcone-Pyrazole (E)-1-(3-(4-(trifluoromethoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one MCF-7 (Breast) 2.13 [17]
Diketopiperazine N-allyl-3-(2-methoxybenzylidene)-6-benzylidene-piperazine-2,5-dione HeLa (Cervical) 0.7 [12]

| Diketopiperazine | N-allyl-3-(2-methoxybenzylidene)-6-benzylidene-piperazine-2,5-dione | A549 (Lung) | 1.2 |[12] |

Note: Data is for structurally related analogs to provide a predictive comparison.

Mechanism Insight: Apoptosis Induction Many benzaldehyde-derived anticancer agents exert their effect by triggering the intrinsic apoptosis pathway. This process culminates in the activation of caspases, the executioner enzymes of cell death.

drug Benzaldehyde Analog stress Mitochondrial Stress drug->stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9a Active Caspase-9 apoptosome->cas9a cas9 Pro-Caspase-9 cas9->apoptosome cas3a Active Caspase-3 cas9a->cas3a cas3 Pro-Caspase-3 apoptosis Apoptosis cas3a->apoptosis

Caption: A simplified intrinsic apoptosis pathway.[1]

Antimicrobial Activity

The azomethine (-CH=N-) group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are crucial for their antimicrobial activity.[3] These compounds can interfere with microbial growth by inhibiting essential enzymes or disrupting cell wall integrity.[1] Notably, the biological activity of Schiff bases can often be enhanced through complexation with metal ions.[18][19]

Table 2: Antimicrobial Activity of Representative Benzaldehyde Analogs

Compound Class Analog Structure/Substitution Microorganism MIC (µg/mL) Reference
Schiff Base N'-(5-Chloro-2-isopropylbenzylidene)-4-fluoroaniline S. aureus 6.25 [3]
Schiff Base N'-(5-Chloro-2-isopropylbenzylidene)-4-fluoroaniline E. coli 12.5 [3]
Schiff Base N'-(5-Chloro-2-isopropylbenzylidene)-4-fluoroaniline C. albicans 12.5 [3]

| Reduced Schiff Base-Zn Complex | Zn(II) complex with reduced Schiff base from cyclohexane-1,2-diamine and 4-(trifluoromethyl)benzaldehyde | S. aureus | 3.9 |[19] |

Note: Data is for structurally related analogs to provide a predictive comparison. MIC = Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution Method for MIC Determination [1] This protocol is a standard method for assessing the antimicrobial potency of a compound.

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., ~5 x 10^5 CFU/mL). A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can also be assessed by measuring optical density or using a viability indicator like resazurin.

Anti-inflammatory Activity

Benzaldehyde derivatives have shown significant promise as anti-inflammatory agents.[2][20][21] Their mechanism of action frequently involves the downregulation of key inflammatory pathways, such as the Toll-Like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[22][23] This leads to reduced production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6, by inhibiting the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20][23]

Table 3: Anti-inflammatory Activity of Representative Benzaldehyde Analogs

Compound Class Analog Structure/Substitution Assay System Effect Reference
Benzaldehyde Derivative 2-bromo-5-hydroxy-4-methoxybenzaldehyde LPS-stimulated RAW 264.7 macrophages Significant reduction of NO, PGE2, TNF-α, IL-1β, IL-6 [23]
Chalcone 4'-fluoro-2'-hydroxy-chalcone derivative Carrageenan-induced rat paw edema Significant edema inhibition [21][24]

| Benzaldehyde Derivative | Isolated from Eurotium cristatum | LPS-stimulated RAW 264.7 macrophages | Inhibition of iNOS and COX-2 expression |[20] |

Note: Data is for structurally related analogs to provide a predictive comparison.

Mechanism Insight: Inhibition of NF-κB Signaling The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drugs.

lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb leads to degradation of drug Benzaldehyde Analog drug->ikb inhibits degradation of complex IκBα-NF-κB Complex (Inactive) ikb->complex nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to complex->nfkb releases genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes activates transcription of inflammation Inflammation genes->inflammation

Sources

A Spectroscopic Comparison of 2-Fluoro-4,5-dimethoxybenzaldehyde and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the spectroscopic signatures of 2-Fluoro-4,5-dimethoxybenzaldehyde and its structurally related, non-fluorinated isomers: 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2,4-dimethoxybenzaldehyde. Understanding the distinct spectral characteristics imparted by the precise positioning of methoxy groups and the introduction of a fluorine atom is critical for unambiguous compound identification, purity assessment, and reaction monitoring in synthetic chemistry and pharmaceutical development.[1]

This guide moves beyond a simple data repository, explaining the chemical principles that govern the observed spectral differences. By examining ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we will illustrate how substituent effects manifest in each technique, providing a robust framework for structural elucidation.

Molecular Structures Under Investigation

The positioning of electron-donating methoxy groups and the highly electronegative fluorine atom creates distinct electronic environments on the aromatic ring, which are the primary cause of the spectroscopic differences we will explore.

G cluster_0 This compound cluster_1 3,4-Dimethoxybenzaldehyde (Veratraldehyde) cluster_2 2,4-Dimethoxybenzaldehyde node1 node2 node3

Caption: Molecular structures of the aromatic aldehydes compared in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment.

2.1. ¹H NMR Spectroscopy: The Impact of Substituent Position

In ¹H NMR, the electronegativity and resonance effects of the methoxy and fluoro substituents dictate the chemical shifts of the aromatic protons. Electron-donating groups like methoxy (-OCH₃) increase electron density on the ring, particularly at the ortho and para positions, causing the attached protons to be "shielded" and appear at a lower chemical shift (upfield).[2] Conversely, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, "deshielding" nearby protons and shifting them downfield, while also introducing characteristic proton-fluorine (H-F) coupling.

Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃ Solvent)

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm) & MultiplicityMethoxy-H (δ, ppm)
This compound ~10.3 (d)H-3: ~7.3 (d, JHF ≈ 7-8 Hz)H-6: ~7.1 (s)~3.95 (s, 3H)~3.92 (s, 3H)
3,4-Dimethoxybenzaldehyde [3][4]9.84 (s)H-2: 7.43 (d, J=1.9 Hz)H-5: 6.98 (d, J=8.2 Hz)H-6: 7.41 (dd, J=8.2, 1.9 Hz)3.96 (s, 3H)3.95 (s, 3H)
2,4-Dimethoxybenzaldehyde [5][6]10.33 (s)H-3: 6.47 (d, J=2.3 Hz)H-5: 6.54 (dd, J=8.6, 2.3 Hz)H-6: 7.82 (d, J=8.7 Hz)3.92 (s, 3H)3.88 (s, 3H)
Note: Data for this compound is predicted based on established substituent effects and data from analogous compounds like 2-iodo-4,5-dimethoxybenzaldehyde.[7]

Analysis and Interpretation:

  • Aldehyde Proton: The aldehyde proton in 2,4-dimethoxybenzaldehyde is significantly downfield (~10.33 ppm) compared to the 3,4-isomer (~9.84 ppm). This is due to the ortho methoxy group, which can force the aldehyde group to adopt a conformation that places the proton in a more deshielding environment. The fluorine atom in the 2-position is also expected to deshield the aldehyde proton and, importantly, will likely cause it to appear as a doublet due to through-space coupling (JHF).

  • Aromatic Protons: The aromatic region provides a clear fingerprint for each isomer.

    • In 3,4-dimethoxybenzaldehyde , the protons exhibit a classic three-signal pattern for a 1,2,4-trisubstituted ring.

    • In 2,4-dimethoxybenzaldehyde , the strong electron-donating effects of two methoxy groups at the ortho and para positions to H-3 and H-5 cause these protons to be highly shielded, appearing far upfield (~6.5 ppm).

    • For This compound , we predict two singlets (or narrow doublets) for the aromatic protons. H-3 will be significantly deshielded by the adjacent aldehyde and split into a doublet by the ortho fluorine atom. H-6, lacking any adjacent protons, should appear as a singlet, slightly influenced by the para fluorine.

2.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

In ¹³C NMR, the effects of substituents are even more pronounced. The fluorine atom has a dramatic effect, not only on the chemical shift of the carbon it is attached to but also on adjacent carbons through C-F coupling, which is invaluable for structural assignment.

Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃ Solvent)

CompoundC=O (δ, ppm)Aromatic-C (δ, ppm) & (JCF, Hz)Methoxy-C (δ, ppm)
This compound ~188 (d, JCF≈4-6)C1: ~120 (d, JCF≈15)C2: ~158 (d, ¹JCF≈250)C3: ~112 (d, JCF≈4)C4: ~148 (d, JCF≈10)C5: ~155 (s)C6: ~110 (d, JCF≈20)~56.5~56.1
3,4-Dimethoxybenzaldehyde [8]191.0C1: 130.1C2: 110.0C3: 154.2C4: 149.5C5: 108.7C6: 126.856.156.0
2,4-Dimethoxybenzaldehyde [9]189.2C1: 119.8C2: 164.1C3: 98.4C4: 166.2C5: 106.1C6: 131.055.855.7
Note: Data for this compound is predicted based on established substituent effects and C-F coupling constants from analogous compounds.[7][10]

Analysis and Interpretation:

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the ring substituents.

  • Fluorinated Carbons: The most striking feature for the fluoro-isomer is the large one-bond coupling constant (¹JCF) for C2, typically around 250 Hz. This immediately identifies the carbon directly attached to the fluorine. Furthermore, carbons at the 2-bond (C1, C3) and 3-bond (C6, C=O) positions will also show smaller couplings, providing definitive assignments for the entire aromatic system.

  • Non-Fluorinated Isomers: The chemical shifts of the aromatic carbons in the dimethoxy isomers are governed by the electron-donating methoxy groups. Carbons ortho and para to the methoxy groups are shielded (shifted upfield), while the oxygen-bearing carbons themselves are strongly deshielded (shifted far downfield, e.g., C4 at 166.2 ppm in the 2,4-isomer).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The position and intensity of absorption bands for the carbonyl (C=O) and C-O ether linkages are particularly diagnostic for these molecules.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModeThis compound[11]3,4-Dimethoxybenzaldehyde[8]2,4-Dimethoxybenzaldehyde[1]
Aldehyde C-H Stretch ~2830, ~2730~2830, ~2730~2845, ~2740
Carbonyl (C=O) Stretch ~1680~1683~1670
Aromatic C=C Stretch ~1600, ~1520~1585, ~1515~1605, ~1510
Aryl Ether (C-O) Stretch ~1270, ~1170~1265, ~1140~1270, ~1130
C-F Stretch ~1220N/AN/A

Analysis and Interpretation:

  • Carbonyl (C=O) Stretch: The C=O stretching frequency is influenced by electronic effects. All three compounds show a strong absorption between 1670-1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic aldehyde (~1725 cm⁻¹). The electron-donating methoxy groups further lower the frequency by increasing electron density into the ring and carbonyl group. The electronegative fluorine atom has a competing inductive-withdrawing effect, which would tend to increase the C=O frequency, resulting in a value (~1680 cm⁻¹) that is comparable to the 3,4-isomer.

  • Aldehyde C-H Stretch: A characteristic feature of aldehydes is the presence of two weak bands (a Fermi doublet) between 2700-2900 cm⁻¹, corresponding to the C-H stretch of the aldehyde group. All three isomers are expected to display this feature.

  • Aryl Ether & C-F Stretches: All isomers show strong absorptions in the 1300-1100 cm⁻¹ region, characteristic of the C-O stretching of the aryl ether (methoxy) groups. For this compound, a strong band attributable to the C-F stretch is also expected in this region, often around 1220 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The stability of the aromatic ring dominates the fragmentation pathways.

Table 4: Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺˙)Key Fragment Ions (m/z)
This compound [11]184183 (M-H)⁺, 169 (M-CH₃)⁺, 155 (M-CHO)⁺, 127
3,4-Dimethoxybenzaldehyde [12]166165 (M-H)⁺, 151 (M-CH₃)⁺, 137 (M-CHO)⁺, 123, 108
2,4-Dimethoxybenzaldehyde 166165 (M-H)⁺, 151 (M-CH₃)⁺, 138, 123, 108, 95

Analysis and Interpretation:

  • Molecular Ion: The molecular ion peak (M⁺˙) clearly distinguishes the fluorinated compound (m/z 184) from its non-fluorinated isomers (m/z 166). All three compounds show a prominent molecular ion peak due to the stability of the aromatic system.

  • Fragmentation Pathways: A common and significant fragmentation for all three compounds is the loss of a single hydrogen atom to give a stable [M-H]⁺ cation (m/z 183 or 165), which is often the base peak. Another characteristic loss is that of a methyl radical (•CH₃) from one of the methoxy groups, resulting in an [M-15]⁺ peak (m/z 169 or 151). Subsequent loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from these initial fragments leads to the other observed ions.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

5.1. NMR Spectroscopy Protocol

G prep 1. Sample Preparation dissolve Weigh 5-10 mg of sample. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a vial. prep->dissolve transfer Transfer solution to a clean, 5 mm NMR tube. dissolve->transfer setup 2. Spectrometer Setup insert Insert tube into spinner and place in spectrometer. setup->insert lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity and resolution. lock->shim acq 3. Data Acquisition acq_h1 Acquire ¹H spectrum (e.g., 16 scans). acq->acq_h1 acq_c13 Acquire ¹³C spectrum with proton decoupling (e.g., 1024+ scans). acq->acq_c13 proc 4. Data Processing ft Apply Fourier Transform (FT). proc->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate chemical shifts to residual solvent peak or TMS (0 ppm). baseline->calibrate

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

  • Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves them well and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) are well-defined and do not typically interfere with sample signals.[10]

5.2. ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal to no sample preparation.[13]

G start Start clean Clean ATR crystal surface (e.g., with isopropanol). start->clean background Acquire background spectrum (accounts for air, CO₂, H₂O). clean->background sample Place small amount of solid sample onto the crystal. background->sample pressure Apply pressure with anvil to ensure good sample-crystal contact. sample->pressure acquire Acquire sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). pressure->acquire process Process data (baseline correction, peak picking). acquire->process end End process->end

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

  • Rationale for ATR: ATR works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[13] This technique is ideal for powders and solids, eliminating the need for preparing KBr pellets, which can be time-consuming and sensitive to atmospheric moisture.

Conclusion

The spectroscopic analysis of this compound and its non-fluorinated analogs reveals distinct and predictable differences that enable their unambiguous identification.

  • In ¹H and ¹³C NMR, the presence and position of the fluorine atom are definitively confirmed by characteristic H-F and C-F coupling constants, with the large one-bond ¹JCF being unmistakable. The substitution pattern of the methoxy groups creates unique chemical shifts and splitting patterns for the aromatic protons in each isomer.

  • In IR spectroscopy, while the key carbonyl and aldehyde C-H stretches are present in all compounds, the C-F stretching vibration provides an additional diagnostic peak for the fluorinated molecule.

  • In Mass Spectrometry, the molecular ion peak provides a clear differentiation of the molecular weight, confirming the elemental composition of each isomer.

This guide provides the foundational data and interpretive principles necessary for researchers to confidently characterize these valuable synthetic building blocks. By understanding the causal relationships between molecular structure and spectral output, scientists can leverage these powerful analytical techniques to accelerate their research and development efforts.

References
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A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Comparative Analysis of Alternatives to 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Isoquinoline Core

The isoquinoline scaffold is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] This privileged nitrogen-containing heterocycle is the central feature in a vast array of pharmacologically active alkaloids, including the vasodilator papaverine, the antimicrobial agent berberine, and even the potent analgesic morphine, which contains a reduced isoquinoline core.[3][4][5] The biological significance of this motif has driven continuous innovation in synthetic methodology for over a century.

Traditionally, the construction of the isoquinoline ring system has relied on classical named reactions that often employ substituted benzaldehydes as key starting materials. 2-Fluoro-4,5-dimethoxybenzaldehyde is a valuable precursor in certain contexts, where the fluorine atom can serve as a directing group or a site for subsequent nucleophilic aromatic substitution. However, reliance on a single, specialized starting material can be limiting. The demands of modern drug discovery for molecular diversity, efficiency, and greener processes necessitate a broader toolkit.

This guide provides an in-depth comparison of viable and innovative alternative synthetic routes that bypass the specific need for this compound. We will explore both classical and modern transition-metal-catalyzed strategies, offering detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in their synthetic design.

Pillar 1: Classical Cyclization Strategies

The foundational methods for isoquinoline synthesis involve the intramolecular cyclization of acyclic precursors. These reactions are robust and have been refined over decades. The key to replacing a specific benzaldehyde in these routes is to understand how the carbon and nitrogen atoms that form the new heterocyclic ring are introduced.

The Bischler-Napieralski Reaction: Building from Phenylethylamides

The Bischler-Napieralski reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which are readily oxidized to fully aromatic isoquinolines.[6][7] This strategy circumvents the use of a benzaldehyde entirely. Instead, it relies on the intramolecular electrophilic aromatic substitution of a β-phenylethylamide. The "aldehyde-equivalent" carbon is introduced as part of the amide's acyl group.

Causality Behind Experimental Choices: The reaction's success hinges on the electronic nature of the phenethylamine ring. Electron-donating groups (like the methoxy groups in 3,4-dimethoxyphenethylamine, also known as homoveratrylamine) are crucial. They activate the aromatic ring, making it sufficiently nucleophilic to attack the electrophilic intermediate generated from the amide carbonyl by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][7] The reaction is typically performed at reflux temperatures to overcome the activation energy of the cyclization.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • Amide Formation: To a solution of 3,4-dimethoxyphenethylamine (1.0 equiv) in an appropriate solvent like dichloromethane (DCM), add triethylamine (1.2 equiv). Cool the mixture to 0 °C. Add acetyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting amine.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)acetamide.

  • Cyclization: Dissolve the crude amide in anhydrous toluene or xylene. Add phosphorus oxychloride (POCl₃) (3.0 equiv) dropwise.[8]

  • Reaction: Heat the mixture to reflux (approx. 110-140 °C) for 2-4 hours, monitoring the reaction progress by TLC.[8]

  • Quenching and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous mixture to pH 8-9 with a concentrated NaOH or NH₄OH solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 3,4-dihydroisoquinoline.


}

Bischler-Napieralski Reaction Mechanism.

The Pictet-Spengler Reaction: Condensation with Aldehydes

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs).[9] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization of the resulting Schiff base (or iminium ion).[10][11] This reaction directly utilizes an aldehyde, making it a focal point for comparing alternatives.

Causality Behind Experimental Choices: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler synthesis is greatly facilitated by electron-donating substituents on the aromatic ring of the β-arylethylamine, which enhances its nucleophilicity for the ring-closing step.[11] The reaction is typically catalyzed by protic acids (like HCl or trifluoroacetic acid, TFA) or Lewis acids. Mild conditions are often sufficient, especially for activated substrates.[3][10]

Alternative Aldehyde Reagents:

  • Formaldehyde: The simplest aldehyde, used to generate unsubstituted THIQs. It is highly reactive and effective.[12]

  • Veratraldehyde (3,4-Dimethoxybenzaldehyde): A direct, non-fluorinated analog of the topic's starting material. It is a common and cost-effective choice for introducing a dimethoxybenzyl substituent at the C-1 position, a key structural motif in many alkaloids like papaverine.[13]

  • Other Substituted Benzaldehydes: A wide variety of benzaldehydes can be used, allowing for diverse substitutions on the final product. The electronic nature of the aldehyde can influence reaction rates but the primary driver is the activation of the phenethylamine ring.

Experimental Protocol: Pictet-Spengler Synthesis of a 1-Substituted Tetrahydroisoquinoline

  • Reaction Setup: Dissolve the β-arylethylamine (e.g., 3,4-dimethoxyphenethylamine) (1.0 equiv) and the aldehyde (e.g., veratraldehyde) (1.1 equiv) in a suitable solvent such as toluene or acetonitrile.

  • Acid Catalysis: Add the acid catalyst (e.g., TFA, 0.2-1.0 equiv) to the mixture.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to reflux (e.g., 80 °C) for 6-24 hours. Monitor the formation of the tetrahydroisoquinoline product by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or crystallization to yield the pure tetrahydroisoquinoline.

The Pomeranz-Fritsch Reaction: Benzaldehyde and Aminoacetal Annulation

This classical synthesis builds the isoquinoline ring from a benzaldehyde and an aminoacetaldehyde acetal.[14][15] The reaction proceeds via the formation of a benzalaminoacetal, which then cyclizes under strong acidic conditions (often using sulfuric acid) to form the isoquinoline.[16][17]

Causality Behind Experimental Choices: The harsh acidic conditions are necessary to hydrolyze the acetal and promote the electrophilic attack of the resulting iminium species onto the benzaldehyde's aromatic ring. A significant drawback of the classical procedure is that the strong acid can lead to side reactions and low yields.[18] Modifications, however, have improved its scope and efficiency. This method directly competes with modern coupling strategies for assembling isoquinolines from aldehyde precursors.

Pillar 2: Modern Transition-Metal-Catalyzed Strategies

The last two decades have seen a paradigm shift towards transition-metal-catalyzed reactions, which offer unparalleled efficiency, modularity, and functional group tolerance.[2][19] These methods construct the isoquinoline core from fundamentally different, often simpler, building blocks, representing a powerful alternative to classical approaches.

C-H Activation and Annulation: An Atom-Economical Approach

Transition-metal catalysis (using Rh, Ru, Pd, Co) enables the direct functionalization of C-H bonds.[19][20] In the context of isoquinoline synthesis, a directing group on an aromatic precursor (such as an N-methoxybenzamide or an oxime) guides the metal catalyst to activate an ortho C-H bond. This metalated intermediate is then intercepted by a coupling partner, typically an alkyne, in an annulation cascade to build the heterocyclic ring.[1][21]

Causality Behind Experimental Choices: The directing group is essential for regioselectivity, ensuring the annulation occurs at the desired position. The choice of metal catalyst and oxidant dictates the reaction conditions and scope. These methods are highly atom-economical as they avoid the need for pre-functionalized starting materials (like aryl halides) and often generate only water or other benign byproducts.[20]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of an Isoquinolone

  • Reaction Setup: To an oven-dried reaction vessel, add the N-methoxybenzamide (1.0 equiv), the internal alkyne (1.5-2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt oxidant such as AgSbF₆ (10 mol%).

  • Solvent and Atmosphere: Add a suitable solvent (e.g., 1,2-dichloroethane or t-AmylOH) under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the mixture at a specified temperature (e.g., 80-120 °C) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with DCM. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired isoquinolone product.


}

C-H Activation/Annulation Workflow.

Sonogashira Coupling and Cyclization: A Modular Assembly

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a powerful platform for modular isoquinoline synthesis.[22][23] The strategy involves first coupling an o-halobenzaldehyde with a terminal alkyne. The resulting 2-alkynylbenzaldehyde is then cyclized with a nitrogen source, such as ammonium acetate or a primary amine, to furnish the isoquinoline ring.[24]

Causality Behind Experimental Choices: This two-step sequence allows for immense diversity. Any commercially available or synthetically accessible o-halobenzaldehyde and terminal alkyne can be combined. The palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) co-catalyst (e.g., CuI) work in synergy to facilitate the C-C bond formation under mild, basic conditions.[25][26] The subsequent cyclization is often a simple condensation reaction.

Experimental Protocol: Sonogashira/Annulation Synthesis of a 3-Substituted Isoquinoline

  • Sonogashira Coupling: In a flask, combine the o-iodobenzaldehyde (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Reaction Conditions: Evacuate and backfill the flask with an inert gas. Add an amine base (e.g., triethylamine or diisopropylamine) as the solvent and base. Stir the mixture at room temperature for 2-6 hours.

  • Intermediate Isolation: Once the coupling is complete (monitored by TLC), dilute the mixture with ether and filter to remove the amine hydrohalide salt. Concentrate the filtrate. The crude 2-alkynylbenzaldehyde can be used directly or purified by chromatography.

  • Annulation: Dissolve the crude 2-alkynylbenzaldehyde in a solvent like DMF. Add a nitrogen source, such as ammonium acetate (5-10 equiv).

  • Cyclization: Heat the mixture (e.g., to 100 °C) for 4-12 hours.

  • Final Work-up: Cool the reaction, pour into water, and extract with ethyl acetate. Wash, dry, and concentrate the organic layers. Purify the final product by column chromatography.

Comparative Performance Guide

The choice of synthetic route depends on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions. The table below provides a comparative overview.

Synthetic Strategy Alternative Precursors Key Reagents/Catalyst Typical Yields Key Advantages Key Limitations
Bischler-Napieralski β-Arylethylamides (derived from phenylethylamines like homoveratrylamine)POCl₃, P₂O₅60-90%High yields, reliable, avoids aldehydes directly.[6][7]Requires activated arenes, harsh dehydrating agents, forms dihydroisoquinolines needing oxidation.[27][28]
Pictet-Spengler β-Arylethylamines + Aldehydes (e.g., veratraldehyde, formaldehyde)Protic or Lewis Acids (HCl, TFA)70-95%Mild conditions for activated systems, high diversity from aldehyde choice, diastereoselective potential.[9][10]Forms tetrahydroisoquinolines, requires activated phenylethylamines for mild conditions.[3]
Pomeranz-Fritsch Benzaldehydes + AminoacetalStrong acid (e.g., H₂SO₄)30-70%Direct synthesis of aromatic isoquinoline.[14]Harsh conditions, often low yields, limited substrate scope in classical form.[17][18]
C-H Activation/Annulation Benzamides, Oximes, Benzylamines + AlkynesRh(III), Ru(II), Pd(II), Co(II) catalysts65-95%High atom economy, excellent functional group tolerance, modular, late-stage diversification.[2][20]Requires specific directing groups, potentially expensive metal catalysts, optimization may be needed.
Sonogashira/Annulation o-Halobenzaldehydes + Terminal Alkynes + N-SourcePd/Cu catalysts, Amine base70-90% (over 2 steps)Highly modular and convergent, mild coupling conditions, broad substrate scope.[23][24]Two-step process, requires pre-functionalized aryl halides, potential for metal contamination.

Conclusion and Future Outlook

While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain powerful and reliable tools for accessing specific isoquinoline scaffolds without relying on this compound, the field is increasingly moving towards the strategic advantages offered by modern transition-metal catalysis. C-H activation and cross-coupling strategies provide unparalleled modularity, allowing for the rapid assembly of diverse isoquinoline libraries from simpler, more readily available building blocks. These modern approaches not only offer broader substrate scope and functional group tolerance but also align with the principles of green chemistry through improved atom economy and, in some cases, milder reaction conditions.[27] For the drug development professional, mastering both classical and modern techniques provides the ultimate flexibility to design and execute the most efficient synthesis for any given isoquinoline target.

References

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A Comparative Guide to the Synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Fluoro-4,5-dimethoxybenzaldehyde serves as a critical intermediate in the synthesis of various pharmacologically active molecules. The strategic placement of the fluorine atom and the dimethoxy groups on the benzaldehyde scaffold makes it a valuable building block for developing novel therapeutics. This guide provides a comparative analysis of the prevalent synthetic routes to this compound, with a focus on reaction yields, scalability, and the underlying chemical principles. The insights presented herein are intended to assist researchers and process chemists in selecting the most appropriate synthetic strategy based on their specific laboratory or manufacturing requirements.

Introduction: The Significance of this compound in Drug Discovery

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a key starting material in the synthesis of compounds targeting a range of biological pathways. Its utility is exemplified in the development of kinase inhibitors and other targeted therapies where precise molecular architecture is paramount. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects, making the optimization of its production a key concern.

This guide will explore and compare the primary synthetic methodologies for obtaining this compound, providing a detailed examination of their respective yields and practical considerations.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly proceeds via two main strategies, starting from the readily available 1-fluoro-3,4-dimethoxybenzene:

  • Route A: Direct Formylation: This approach involves the direct introduction of a formyl group (-CHO) onto the aromatic ring of 1-fluoro-3,4-dimethoxybenzene. The Vilsmeier-Haack reaction is a classic and commonly employed method for this transformation.

  • Route B: Lithiation and Formylation: This two-step route involves an initial ortho-directed metallation (lithiation) of the starting material, followed by quenching the resulting organolithium species with a suitable formylating agent.

A third, less common, multi-step approach involves the nitration of 1-fluoro-3,4-dimethoxybenzene, followed by reduction, diazotization, and subsequent functional group transformations to yield the desired aldehyde. Due to its length and potential for lower overall yields, this route is often less favored and will not be the primary focus of this comparative guide.

Below is a high-level overview of the two primary synthetic pathways.

Synthetic_Routes_Overview cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Target Product SM 1-Fluoro-3,4-dimethoxybenzene RouteA Route A: Vilsmeier-Haack Formylation SM->RouteA RouteB Route B: Ortho-Lithiation & Formylation SM->RouteB Product This compound RouteA->Product RouteB->Product

Caption: High-level overview of the two primary synthetic routes.

Route A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Mechanism and Rationale

The reaction proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich aromatic ring of 1-fluoro-3,4-dimethoxybenzene. The directing effects of the methoxy groups favor electrophilic substitution at the positions ortho to them. The fluorine atom is deactivating, but the powerful activating effect of the two methoxy groups drives the reaction. Hydrolysis of the resulting iminium intermediate furnishes the final aldehyde product.

Experimental Protocol

Materials:

  • 1-Fluoro-3,4-dimethoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

  • Ice

Procedure:

  • A solution of 1-fluoro-3,4-dimethoxybenzene in DMF is prepared in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Phosphorus oxychloride is added dropwise to the cooled solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The mixture is cooled and then carefully poured into a beaker containing crushed ice and a solution of sodium acetate.

  • The resulting mixture is stirred until the hydrolysis is complete.

  • The product is extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Yield and Considerations

The Vilsmeier-Haack reaction is known for its operational simplicity and the use of relatively inexpensive reagents. However, yields can be variable and are highly dependent on the reaction conditions and the purity of the starting materials. Reported yields for this method typically range from 60-75% .

Advantages:

  • Uses cost-effective reagents.

  • Operationally straightforward and scalable.

Disadvantages:

  • The reaction can be exothermic and requires careful temperature control.

  • The use of POCl₃ requires handling with care due to its corrosive and water-reactive nature.

  • Purification can sometimes be challenging due to the formation of by-products.

Route B: Ortho-Lithiation and Formylation

This method takes advantage of the ortho-directing ability of the methoxy groups to achieve regioselective formylation. The process involves the deprotonation of the aromatic ring at the position ortho to one of the methoxy groups using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by the addition of a formylating agent.

Mechanism and Rationale

The methoxy groups on the aromatic ring can coordinate with the lithium cation of the organolithium reagent, directing the deprotonation to the adjacent ortho position. This forms a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde functionality. The choice of solvent and temperature is critical to ensure the stability of the aryllithium species and prevent side reactions.

Ortho_Lithiation_Workflow Start 1-Fluoro-3,4-dimethoxybenzene in THF Step1 Cool to -78 °C Start->Step1 Step2 Add n-BuLi (Formation of Aryllithium) Step1->Step2 Step3 Quench with DMF (Formylation) Step2->Step3 Step4 Aqueous Workup Step3->Step4 End This compound Step4->End

Caption: Workflow for the ortho-lithiation and formylation route.

Experimental Protocol

Materials:

  • 1-Fluoro-3,4-dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Water

Procedure:

  • A solution of 1-fluoro-3,4-dimethoxybenzene in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium is added dropwise via syringe, and the mixture is stirred at -78 °C for 1-2 hours.

  • Anhydrous DMF is then added dropwise, and the reaction is allowed to slowly warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

Yield and Considerations

The ortho-lithiation route generally provides higher yields and better regioselectivity compared to the Vilsmeier-Haack reaction. Reported yields for this method are often in the range of 80-90% .

Advantages:

  • High yield and regioselectivity.

  • Generally cleaner reaction with fewer by-products.

Disadvantages:

  • Requires strictly anhydrous conditions and inert atmosphere, which can be challenging to maintain on a large scale.

  • The use of pyrophoric n-BuLi requires special handling precautions and expertise.

  • Cryogenic temperatures (-78 °C) are required, which can be energy-intensive and costly for large-scale production.

Comparative Analysis of Synthetic Routes

The choice between the Vilsmeier-Haack and the ortho-lithiation route depends on several factors, including the desired scale of the synthesis, available equipment, and safety considerations.

FeatureRoute A: Vilsmeier-HaackRoute B: Ortho-Lithiation
Typical Yield 60-75%80-90%
Starting Materials Cost Low (DMF, POCl₃)Moderate (n-BuLi, anhydrous solvents)
Reaction Conditions 0 °C to 90 °C-78 °C to room temperature
Scalability Generally considered more scalableChallenging due to cryogenic temperatures and handling of n-BuLi
Safety Considerations Corrosive and water-reactive POCl₃Pyrophoric n-BuLi, requires inert atmosphere
Ease of Operation Relatively simple setupRequires specialized equipment and handling techniques

Conclusion and Recommendations

Both the Vilsmeier-Haack and the ortho-lithiation routes are viable methods for the synthesis of this compound.

  • For laboratory-scale synthesis where yield is the primary concern, the ortho-lithiation route is recommended due to its superior yield and cleaner reaction profile. The stringent reaction conditions are manageable on a smaller scale.

  • For large-scale or industrial production , the Vilsmeier-Haack reaction may be more practical despite the lower yield. The operational simplicity, avoidance of cryogenic temperatures, and use of less hazardous (though still requiring care) reagents make it more amenable to process scale-up. Further optimization of the Vilsmeier-Haack conditions could also help to improve the yield and make it more economically competitive.

Ultimately, the selection of the synthetic route should be based on a thorough evaluation of the specific project needs, available resources, and safety infrastructure.

References

  • Synthesis of this compound via Vilsmeier-Haack Reaction.Organic Syntheses, Coll. Vol. 5, p.49 (1973); Vol. 41, p.1 (1961). [Link]
  • Ortho-Lithiation in Organic Synthesis. Snieckus, V. Chem. Rev.1990, 90 (6), 879–933. [Link]
  • Patented Synthesis of Fluorinated Benzaldehydes.

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 2-Fluoro-4,5-dimethoxybenzaldehyde is not merely a matter of quality control; it is a critical determinant of reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API).[1] Impurities originating from the manufacturing process or degradation can introduce significant variability and lead to the formation of undesired, potentially toxic by-products.[2]

This guide provides a comprehensive framework for the characterization and comparison of impurities in commercial batches of this compound. As a key building block in the synthesis of various pharmaceutical compounds, understanding its impurity profile is paramount.[3] We will delve into the likely process-related impurities based on common synthetic routes and present a multi-platform analytical strategy for their detection, identification, and quantification. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which provide a framework for the control of impurities in new drug substances.[4][5]

Part 1: Understanding Potential Impurities

The impurity profile of this compound is intrinsically linked to its synthesis. While various proprietary methods exist, a common approach involves the formylation of a substituted fluoroveratrole precursor.[6] Other routes might involve oxidation or methylation steps.[7][8] Based on these general pathways, we can anticipate several classes of impurities.[2][9]

Table 1: Predicted Impurities in Commercial this compound

Impurity ClassPotential Specific ImpuritiesRationale for Presence
Starting Materials 3-Fluoroveratrole, Isomeric PrecursorsIncomplete reaction during the formylation step.[10]
Intermediates Partially methylated or formylated compoundsIncomplete methylation or formylation reactions.[8]
By-products 2-Fluoro-4,5-dimethoxybenzoic acidOxidation of the aldehyde group during synthesis or storage.[11]
2-Fluoro-4,5-dimethoxybenzyl alcoholOver-reduction or side reaction during synthesis.[11]
Positional Isomers (e.g., 3-Fluoro-4,5-dimethoxybenzaldehyde)Lack of complete regioselectivity in the synthesis.[12]
Reagents/Solvents Residual solvents (e.g., DMF, Acetonitrile, Dichloromethane)Incomplete removal during purification steps.[9]

Part 2: A Multi-Modal Analytical Workflow for Impurity Profiling

No single analytical technique is sufficient for comprehensive impurity characterization. A robust workflow leverages the strengths of orthogonal methods—primarily chromatography for separation and spectroscopy for identification. The following workflow provides a self-validating system for comparing different commercial sources.

Caption: Multi-modal analytical workflow for impurity characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic compounds.[13][14] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.[14] By using a gradient elution, we can effectively separate compounds with a wide range of polarities, from potential starting materials to more polar degradation products like the corresponding benzoic acid. A Photo Diode Array (PDA) detector is crucial as it provides spectral information, helping to distinguish between co-eluting peaks and indicating the potential identity of impurities based on their UV-Vis spectra.

Experimental Protocol: RP-HPLC-PDA Method

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (with full spectrum acquisition from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Causality: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds, such as residual solvents or low-boiling point starting materials.[15] The sample is vaporized and separated based on boiling point and interaction with a capillary column. The mass spectrometer then fragments the eluting compounds, creating a unique mass spectrum or "fingerprint" that allows for definitive identification by comparison to spectral libraries (e.g., NIST).[16] This is particularly important for identifying process-related solvents which are common inorganic impurities.[2]

Experimental Protocol: GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of high-purity Dichloromethane or another suitable solvent known not to be used in the synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Expertise & Causality: For any unknown impurity detected at a significant level (typically >0.10% as per ICH guidelines), its structure must be elucidated.[1][2] LC-MS is the first step, providing the accurate molecular weight of the impurity, which is critical for proposing a molecular formula.[13] For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. ¹H NMR provides information on the number and environment of protons, ¹³C NMR on the carbon skeleton, and ¹⁹F NMR is uniquely suited to confirm the presence and environment of the fluorine atom in the molecule and its impurities.[13]

Part 3: Comparative Data Presentation

The objective is to compare different commercial sources. All data should be collated into clear, comparative tables. The following tables present a hypothetical comparison between three commercial suppliers.

Table 2: Hypothetical HPLC Purity Comparison

SupplierLot NumberPurity by Area % (254 nm)Impurity 1 (RT ~5.2 min)Impurity 2 (RT ~8.9 min)Total Impurities
Supplier A A-00199.85%0.08%0.03%0.15%
Supplier B B-00199.52%0.25%0.11%0.48%
Supplier C C-00199.91%< 0.05% (LOD)< 0.05% (LOD)0.09%

RT = Retention Time; LOD = Limit of Detection

Table 3: Hypothetical GC-MS Residual Solvent Analysis

SupplierLot NumberDichloromethane (ppm)Acetonitrile (ppm)Toluene (ppm)
Supplier A A-001150Not Detected25
Supplier B B-00145080Not Detected
Supplier C C-00150Not DetectedNot Detected

Table 4: Identification of Major Impurity (from Supplier B)

Analytical TechniqueResultInterpretation
HPLC RT 5.2 minMore polar than the main compound.
LC-MS [M+H]⁺ m/z 201.04Corresponds to a molecular formula of C₉H₉FO₄.
¹H NMR Absence of aldehyde proton (~10 ppm), presence of broad singlet exchangeable with D₂O.Suggests oxidation of the aldehyde to a carboxylic acid.
Conclusion The impurity is identified as 2-Fluoro-4,5-dimethoxybenzoic acid .This is a common oxidation-related impurity.[11]

Part 4: Conclusion and Recommendations

This guide outlines a robust, multi-technique approach for the comprehensive characterization of impurities in commercial this compound. Based on our hypothetical data, Supplier C provides material with the highest purity and lowest levels of residual solvents, making it the most suitable choice for sensitive downstream applications in drug development. Supplier B, with a notable level of the oxidative impurity 2-Fluoro-4,5-dimethoxybenzoic acid, may be acceptable for less critical applications, but the presence of this impurity should be monitored as it could impact subsequent reaction chemistry.

The choice of a supplier should not be based solely on the stated purity on the certificate of analysis but on a comprehensive, in-house verification using orthogonal analytical methods. This ensures the quality and consistency of critical raw materials, ultimately safeguarding the integrity of the research and development process.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • Veeprho. (n.d.).
  • UND Scholarly Commons. (2015).
  • Wikipedia. (n.d.). Benzaldehyde. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]
  • Taylor & Francis Online. (n.d.). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde. [Link]
  • Whitman College. (n.d.). GCMS Section 6.11.
  • ijrpr.com. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

Sources

A Senior Application Scientist's Guide to FT-IR Spectral Analysis: 2-Fluoro-4,5-dimethoxybenzaldehyde vs. Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Characterization

In the landscape of drug discovery and development, the unambiguous structural confirmation of synthetic intermediates is paramount. 2-Fluoro-4,5-dimethoxybenzaldehyde is a crucial building block, valued for the unique electronic properties imparted by its trisubstituted aromatic ring. The fluorine atom and two methoxy groups significantly influence the reactivity and conformational properties of the molecule, making precise characterization essential.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique. It provides a distinct molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide offers an in-depth analysis of the FT-IR spectrum of this compound, contextualized through a direct comparison with structurally relevant aldehydes. We will explore not just the "what" of peak assignments but the "why"—the underlying electronic and structural factors that dictate the spectral features, providing researchers with the robust framework needed for confident compound identification.

Part 1: The FT-IR Experiment: From Sample to Spectrum

The trustworthiness of any spectral data hinges on a sound experimental protocol. The choice of sampling technique is critical; for solid-phase analysis of a compound like this compound, Attenuated Total Reflectance (ATR) is often preferred over traditional KBr pellets due to its speed, minimal sample preparation, and excellent reproducibility.

The fundamental principle involves passing an infrared beam through a high-refractive-index crystal (e.g., diamond or germanium). The beam creates an evanescent wave that extends a few microns beyond the crystal surface. When the sample is brought into firm contact with the crystal, this evanescent wave is absorbed (attenuated) at specific frequencies corresponding to the sample's vibrational modes. This absorption profile is then processed via a Fourier transform to generate the final spectrum.

Diagram: Standard Operating Procedure for ATR FT-IR Analysis

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_post Phase 3: Analysis Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (Clean Crystal vs. Air) Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Consistent Pressure (Ensure Good Contact) Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Data (ATR & Baseline Correction) Acquire->Process Analyze Analyze Spectrum (Peak Picking & Assignment) Process->Analyze Report Generate Report Analyze->Report

Caption: A generalized workflow for acquiring a reliable FT-IR spectrum using an ATR accessory.

Detailed Experimental Protocol: ATR FT-IR
  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize interference from atmospheric water and CO₂.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol). Dry completely with a fresh wipe.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step, as the instrument will digitally subtract this spectrum from the sample spectrum, removing contributions from the crystal, atmosphere, and instrument optics.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Engage the pressure arm to press the solid firmly and evenly against the crystal surface. The goal is to maximize contact area. Modern instruments often have pressure indicators to ensure consistency between measurements.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be subjected to an ATR correction algorithm in the instrument software. This accounts for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be applied to ensure all peaks originate from a flat baseline.

  • Cleaning: Retract the pressure arm, and carefully clean the sample off the crystal surface using the appropriate solvent and wipes.

Part 2: Spectral Deconstruction of this compound

The structure of this compound presents several key functional groups whose vibrational modes give rise to a characteristic FT-IR spectrum.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Predicted FT-IR Peak Assignments

The following table summarizes the expected absorption bands. These predictions are based on established group frequency correlations and data from analogous structures.[1][2][3]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityCausality and In-Depth Notes
~3080-3010C-H StretchAromatic (Ar-H)Weak to MediumVibrations of C-H bonds on the benzene ring. These appear at higher frequencies than alkane C-H stretches (>3000 cm⁻¹) due to the sp² hybridization of the carbon atoms.[2][4]
~2980-2940C-H Stretch (Asymmetric)Methoxy (-OCH₃)MediumAsymmetric stretching of the C-H bonds within the methyl groups.
~2850-2820C-H Stretch (Symmetric)Methoxy (-OCH₃)Weak to MediumSymmetric C-H stretching of the methyl groups. A characteristic band for methoxy groups is often seen around 2860–2800 cm⁻¹.[5]
~2830 & ~2730C-H Stretch (Fermi Doublet)Aldehyde (-CHO)WeakThis pair of peaks is highly diagnostic for aldehydes.[1][6] The doublet arises from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[7][8]
~1695-1680C=O Stretch (Carbonyl)Aldehyde (-CHO)Strong, SharpThis is typically the most intense band in the spectrum. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[9][10] The electron-donating methoxy groups and the electron-withdrawing fluorine have competing effects, resulting in this predicted range.
~1610 & ~1515C=C StretchAromatic RingMedium to StrongIn-ring carbon-carbon stretching vibrations. Substituted benzenes typically show two or more bands in this region.[2][11]
~1470-1440C-H Bend (Asymmetric)Methoxy (-OCH₃)MediumAsymmetric bending (scissoring) of the C-H bonds in the methyl groups.
~1270 & ~1030C-O-C Stretch (Asymmetric & Symmetric)Aryl-Alkyl EtherStrongThese strong absorptions are characteristic of the ether linkages. The asymmetric stretch (Ar-O) typically appears at a higher frequency (~1270 cm⁻¹) than the symmetric stretch (O-CH₃) at ~1030 cm⁻¹.[12][13]
~1250-1100C-F StretchAryl FluorideStrongThe C-F stretch is known to produce a strong absorption, but its position can be variable and often falls within the complex fingerprint region where it may overlap with other vibrations.[14]
~900-800C-H Out-of-Plane BendAromatic RingMedium to StrongThe position of these bands is highly diagnostic of the ring substitution pattern.[4][11] For a 1,2,4,5-tetrasubstituted ring, specific patterns are expected in this region.

Part 3: A Comparative Guide: The Influence of Substituents on FT-IR Spectra

To truly appreciate the spectral features of this compound, we must compare it to its structural relatives: Benzaldehyde (the parent compound) and Veratraldehyde (which lacks the fluorine atom). This comparison highlights how different substituents electronically modulate the key vibrational modes.

Comparative Data Table of Key Vibrational Frequencies
CompoundC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Noteworthy Features
Benzaldehyde ~1705-1700[15]~2820, ~2720[15]~1600, ~1585, ~1450[15]Simplest aromatic aldehyde; baseline for comparison.
Veratraldehyde (3,4-Dimethoxybenzaldehyde)~1685~2825, ~2730~1600, ~1580, ~1510Two electron-donating -OCH₃ groups lower the C=O frequency via resonance.
This compound ~1690 (Predicted)~2830, ~2730~1610, ~1515The inductive electron-withdrawing effect of fluorine at the ortho position counteracts the resonance-donating effect of the methoxy groups, raising the C=O frequency relative to Veratraldehyde.
Analysis of Spectral Shifts: The Electronic Tug-of-War

The most informative comparison lies in the position of the strong carbonyl (C=O) stretching band.

  • Benzaldehyde (~1703 cm⁻¹): In benzaldehyde, the carbonyl group is conjugated with the benzene ring. This delocalization of π-electrons slightly weakens the C=O double bond, lowering its stretching frequency compared to a non-conjugated, saturated aldehyde (which appears around 1730 cm⁻¹).[1][9]

  • Veratraldehyde (~1685 cm⁻¹): Adding two methoxy groups, which are powerful electron-donating groups (EDGs) through resonance, pushes more electron density into the aromatic ring and, by extension, into the carbonyl group. This further weakens the C=O bond and lowers its stretching frequency significantly compared to benzaldehyde.

  • This compound (~1690 cm⁻¹ predicted): The introduction of a fluorine atom at the ortho position creates a fascinating electronic interplay.

    • Inductive Effect: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring and the carbonyl group. This effect strengthens the C=O bond and tends to increase its stretching frequency.

    • Resonance Effect: The methoxy groups continue to donate electron density via resonance (+R).

    • Net Result: The powerful inductive pull of the ortho-fluorine atom counteracts the resonance donation from the methoxy groups. Consequently, the C=O bond in this compound is expected to be stronger than in Veratraldehyde, resulting in a higher stretching frequency. However, the net electron donation from the two methoxy groups still dominates over the effect of the single fluorine, keeping the frequency lower than that of unsubstituted benzaldehyde.

This comparative analysis demonstrates how FT-IR is not merely for functional group identification but also serves as a sensitive probe of the electronic environment within a molecule.

Conclusion

The FT-IR spectrum of this compound is rich with information, defined by a series of characteristic absorption bands. The highly diagnostic aldehyde C-H Fermi doublet (~2830, ~2730 cm⁻¹), the strong aryl-ether C-O stretches (~1270, ~1030 cm⁻¹), and the prominent C-F stretch (~1250-1100 cm⁻¹) collectively form a unique molecular fingerprint.

Crucially, the position of the intense carbonyl (C=O) stretch, predicted around 1690 cm⁻¹, serves as a precise indicator of the competing electronic effects of its aromatic substituents. By comparing its spectrum to those of benzaldehyde and veratraldehyde, researchers can gain a deeper understanding of the molecule's internal electronics. This guide provides the experimental framework and theoretical foundation for using FT-IR spectroscopy as a robust, reliable, and insightful tool for the structural verification of this and other critical pharmaceutical intermediates.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
  • Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • ChemHelper. (n.d.). Infrared spectra of aromatic rings.
  • JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR?
  • Finance Fusion. (2024). 5 Tips Benzaldehyde IRSpectrum.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Oregon State University. (2020). CH 336: Aldehyde Spectroscopy.
  • Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methoxypropane.
  • American Chemical Society. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. The Journal of Physical Chemistry A.
  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxyethane.
  • SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules II.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (2024). FT-IR Spectrum of Benzaldehyde.
  • YouTube. (2024). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups.

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A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4,5-dimethoxybenzaldehyde is a key substituted benzaldehyde intermediate utilized in the synthesis of various pharmaceutical compounds and fine chemicals. The purity and concentration of this starting material are critical quality attributes that directly influence the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development and implementation of robust, validated analytical methods for its precise quantification are paramount in research, development, and quality control settings.

This technical guide provides an in-depth comparison of two primary chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the foundational principles of method validation, provide detailed experimental protocols, and offer expert insights into the causality behind methodological choices, empowering researchers and drug development professionals to select and implement the most appropriate technique for their specific needs.

Foundational Principles of Analytical Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[1][2] This process provides documented evidence that the method consistently produces reliable and accurate results.[3] Our approach is grounded in the globally recognized guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, "Validation of Analytical Procedures".[1][4]

A validated method must demonstrate proficiency across several key performance characteristics:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[1][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and robustness for the quantification of non-volatile and thermally labile compounds.[7][8] A reversed-phase HPLC method is ideally suited for this compound due to the molecule's moderate polarity.

Causality of Method Design: A C18 stationary phase is selected for its hydrophobic nature, which provides optimal retention for the aromatic ring of the analyte.[9] The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility and UV transparency. Acetonitrile serves as the strong organic modifier, and its proportion is optimized to achieve a suitable retention time and separation from potential impurities.[10] UV detection is selected based on the analyte's chromophoric benzaldehyde structure, which exhibits strong absorbance in the UV region, ensuring high sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[11]

Chromatographic Conditions:

Parameter Condition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | ~10 minutes |

Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 12.5 mg of the test sample into a 250 mL volumetric flask. Dissolve, dilute to volume with the diluent, and filter through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST): A Self-Validating System Before sample analysis, the system's performance must be verified.[12] This ensures the chromatographic system is adequate for the intended analysis.

  • Inject the 50 µg/mL standard solution five times.

  • Acceptance Criteria:

    • Precision: The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%.

    • Peak Tailing (Tailing Factor): Must be between 0.8 and 1.5.

    • Theoretical Plates (N): Must be ≥ 2000.

Workflow and Expected Performance

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_smp Prepare Sample Solution analysis Analyze Samples prep_smp->analysis cal Generate Calibration Curve sst->cal If SST Passes cal->analysis integrate Integrate Peak Areas analysis->integrate quantify Quantify Analyte Concentration integrate->quantify report Generate Report quantify->report

Caption: HPLC-UV workflow from sample preparation to final report.

Table 1: Expected HPLC-UV Method Performance Characteristics

Validation Parameter Expected Result ICH Guideline Reference
Linearity (R²) ≥ 0.999 Q2(R2)[1]
Range 1 - 100 µg/mL Q2(R2)[1]
Accuracy (% Recovery) 98.0 - 102.0% Q2(R2)[1][13]
Precision (% RSD) ≤ 2.0% Q2(R2)[1][2]
LOD ~0.3 µg/mL Q2(R2)[1]

| LOQ | ~1.0 µg/mL | Q2(R2)[1][13] |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[14] It is particularly useful for identifying and quantifying unknown impurities and for achieving very low detection limits.

Causality of Method Design: this compound is sufficiently volatile for GC analysis. A non-polar DB-5ms column is chosen as it provides excellent separation for a wide range of semi-volatile organic compounds based on their boiling points.[15] Electron Ionization (EI) is the preferred ionization technique as it creates reproducible fragmentation patterns, resulting in a characteristic mass spectrum that serves as a molecular fingerprint for unambiguous identification. Selected Ion Monitoring (SIM) mode can be used during quantification to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte.

Experimental Protocol: GC-MS

Instrumentation:

  • A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., single quadrupole).[14][15]

Chromatographic and MS Conditions:

Parameter Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (50:1), 1 µL injection volume
Oven Program Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Full Scan (m/z 40-350) for identification; SIM for quantification

| Quantification Ion | To be determined from the analyte's mass spectrum (likely the molecular ion) |

Preparation of Solutions:

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask and dilute to volume with the solvent.

  • Calibration Standards: Prepare a series of standards (e.g., 0.1, 1, 5, 20, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Solution (20 µg/mL): Accurately weigh ~5 mg of the test sample into a 250 mL volumetric flask. Dissolve, dilute to volume with the solvent, and filter if necessary.

System Suitability Testing (SST): A Self-Validating System

  • Inject the 20 µg/mL standard solution five times.

  • Acceptance Criteria:

    • Precision: The RSD of the peak areas must be ≤ 5.0%.

    • Peak Shape: Symmetrical Gaussian peak shape is expected.

    • Signal-to-Noise (S/N): For the lowest calibration standard, S/N should be ≥ 10.

Workflow and Expected Performance

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions inject Inject Sample into GC prep_std->inject prep_smp Prepare Sample Solution prep_smp->inject separate GC Column Separation inject->separate detect MS Detection (Scan or SIM) separate->detect integrate Integrate Ion Chromatogram detect->integrate quantify Quantify via Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: GC-MS workflow from sample preparation to final report.

Table 2: Expected GC-MS Method Performance Characteristics

Validation Parameter Expected Result ICH Guideline Reference
Linearity (R²) ≥ 0.998 Q2(R2)[1]
Range 0.1 - 50 µg/mL Q2(R2)[1]
Accuracy (% Recovery) 95.0 - 105.0% Q2(R2)[1][13]
Precision (% RSD) ≤ 5.0% Q2(R2)[1][2]
LOD ~0.03 µg/mL Q2(R2)[1]

| LOQ | ~0.1 µg/mL | Q2(R2)[1][13] |

Comparative Analysis and Method Selection

The choice between HPLC-UV and GC-MS depends on the specific analytical objective, available instrumentation, and required sensitivity and specificity.

Table 3: Head-to-Head Comparison of Analytical Methods

Feature HPLC-UV GC-MS Rationale / Field Insight
Primary Application Routine QC, Purity Assay Impurity ID, Trace Analysis HPLC is robust and high-throughput for known analytes; GC-MS excels at structural elucidation and ultra-trace detection.
Specificity Good Excellent UV detection is non-specific. Mass spectrometry provides a unique molecular fingerprint, offering the highest degree of confidence in identification.
Sensitivity (LOQ) Good (~1.0 µg/mL) Excellent (~0.1 µg/mL) GC-MS, especially in SIM mode, offers significantly lower detection limits, making it ideal for trace impurity analysis.
Sample Throughput High (~10 min/sample) Moderate (~20 min/sample) The shorter run times and lack of complex oven programming make HPLC faster for routine analysis.
Robustness Excellent Good HPLC methods are generally considered more robust against minor variations in lab conditions compared to GC methods.

| Cost & Complexity | Lower | Higher | HPLC systems are more common in QC labs and have lower operational and maintenance costs than GC-MS systems. |

Senior Scientist Recommendation:

  • For routine quality control, release testing, and purity assays where the impurity profile is known, the HPLC-UV method is the superior choice. Its high throughput, robustness, and lower operational cost make it ideal for a production or high-volume research environment.

  • For impurity profiling, identification of unknown degradation products, and trace-level quantification , the GC-MS method is indispensable. Its exceptional specificity and sensitivity are required for in-depth characterization and meeting stringent regulatory requirements for impurity control.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The HPLC-UV method stands out for its efficiency and robustness in routine quality control, while the GC-MS method provides unparalleled specificity and sensitivity for challenging trace analysis and impurity identification. The selection of the optimal method should be guided by the specific analytical requirements of the task at hand. By adhering to the validation principles outlined by the ICH and implementing rigorous system suitability tests, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • <621> CHROMATOGRAPHY. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
  • USP-NF 621 Chromatography | PDF - Scribd. (2021, January 5).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
  • A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. (n.d.). Benchchem.
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • A Comparative Guide to the Spectroscopic Analysis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde Derivatives. (n.d.). Benchchem.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Analytical method validation: A brief review. (n.d.).
  • Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995, November).
  • GC-MS Analysis of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (2C-B-NBF) and its Metabolites. (n.d.). Benchchem.
  • A Comparative Guide to Analytical Methods for the Characterization of 2,4-Difluoro-6-hydroxybenzaldehyde. (n.d.). Benchchem.
  • A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. (n.d.). Benchchem.
  • Application Note: HPLC Analysis for Purity Determination of 2,4,5-Trimethoxybenzaldehyde. (n.d.). Benchchem.
  • A Comparative Guide to HPLC-Based Purity Assessment of 2,3,4-Trimethoxybenzaldehyde. (n.d.). Benchchem.

Sources

A Senior Application Scientist's Guide to Catalyst Performance with 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of catalytic systems for key transformations of 2-Fluoro-4,5-dimethoxybenzaldehyde, a valuable building block in the synthesis of complex organic molecules. Drawing upon established principles and experimental data from analogous systems, this guide offers insights into catalyst selection and performance, complete with detailed experimental protocols.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy groups, make it a versatile precursor for a range of complex molecular architectures. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, as well as in the development of novel agrochemicals and fine chemicals.[1] The strategic placement of its functional groups allows for selective transformations, enabling the synthesis of a diverse array of derivatives.

This guide will focus on three fundamental catalytic transformations of this compound:

  • Catalytic Hydrogenation of the aldehyde to the corresponding benzyl alcohol.

  • Catalytic Oxidation of the aldehyde to the carboxylic acid.

  • Palladium-Catalyzed Heck Coupling for carbon-carbon bond formation.

For each of these reactions, we will benchmark the performance of selected catalysts, providing a comparative analysis to aid in your experimental design.

Catalytic Hydrogenation: From Aldehyde to Alcohol

The reduction of the aldehyde functionality in this compound to a primary alcohol is a pivotal step in many synthetic pathways. This transformation is typically achieved through catalytic hydrogenation, a process that offers high efficiency and clean conversion. The choice of catalyst can significantly impact the reaction's speed, selectivity, and required conditions.

Catalyst Performance Comparison

While specific comparative data for the hydrogenation of this compound is not extensively reported, we can extrapolate performance from studies on similar substituted benzaldehydes.[2][3] Noble metal catalysts are generally the most effective for this transformation.

CatalystSupportTypical Reaction ConditionsExpected Performance & Remarks
Palladium on Carbon (Pd/C) Activated CarbonH₂ (1-10 atm), Room Temperature to 50°C, Methanol or EthanolHigh activity and excellent yields are expected. Pd/C is a robust and widely used catalyst for aldehyde reductions.[2]
Platinum on Carbon (Pt/C) Activated CarbonH₂ (1-10 atm), Room Temperature, Ethanol or Acetic AcidHigh activity, often effective under milder conditions than Pd/C. May exhibit different selectivity profiles with complex substrates.
Raney Nickel (Raney® Ni) Aluminum-Nickel AlloyH₂ (10-50 atm), 50-100°C, EthanolA cost-effective alternative to precious metal catalysts, but typically requires higher pressures and temperatures.

Expert Insight: For the hydrogenation of this compound, a 5% Pd/C catalyst is recommended as a starting point due to its high activity and selectivity for aldehyde reduction under mild conditions. The aromatic fluorine and methoxy groups are generally stable under these conditions.

Experimental Protocol: Hydrogenation using Pd/C

This protocol details the procedure for the catalytic hydrogenation of this compound to (2-Fluoro-4,5-dimethoxyphenyl)methanol.

Materials:

  • This compound

  • 5% Palladium on activated carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Parr hydrogenator or a similar high-pressure reactor

Procedure:

  • In a clean, dry pressure reactor, add this compound (1.0 g, 5.43 mmol).

  • Add 5% Pd/C (50 mg, 10 wt% of the substrate).

  • Add anhydrous methanol (20 mL) to the reactor.

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three times to remove any air.

  • Pressurize the reactor with hydrogen gas to 3 atm.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

hydrogenation_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Add Substrate, Catalyst & Solvent to Reactor seal Seal and Purge with Inert Gas start->seal pressurize Pressurize with H₂ seal->pressurize react Stir at Room Temp (4-6 hours) pressurize->react monitor Monitor by TLC/GC-MS react->monitor vent Vent H₂ and Purge with Inert Gas monitor->vent Reaction Complete filter Filter through Celite® vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify end Isolated Product purify->end

Catalytic Oxidation: Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid

The oxidation of this compound to its corresponding carboxylic acid is a critical transformation for accessing another important class of synthetic intermediates. Various catalytic systems can achieve this, ranging from metal-catalyzed aerobic oxidations to biocatalytic methods.

Catalyst Performance Comparison

The selection of an oxidation catalyst depends on factors such as cost, environmental impact, and compatibility with other functional groups.

Catalyst SystemOxidantTypical Reaction ConditionsExpected Performance & Remarks
Potassium Permanganate (KMnO₄) KMnO₄Aqueous base, heatA strong, classical oxidant. While effective, it generates stoichiometric amounts of manganese dioxide waste.
Copper(II) Acetate / Cobalt(II) Acetate Oxygen (O₂) or AirWater, 70-100°CA greener alternative using a readily available oxidant. Catalyst loading is typically low. A similar system has been reported to give high yields for the oxidation of other substituted benzaldehydes.[4]
Aldehyde Dehydrogenase (ALDH) Air (O₂)Aqueous buffer, pH 7-9, 30-40°CA highly chemoselective biocatalytic method that avoids harsh reagents and byproducts.[5] Ideal for substrates with sensitive functional groups.

Expert Insight: For a balance of efficiency and environmental considerations, a copper/cobalt co-catalyst system with oxygen as the terminal oxidant is a promising choice. For substrates with sensitive functionalities or when high chemoselectivity is paramount, an enzymatic approach using an aldehyde dehydrogenase is highly recommended.

Experimental Protocol: Oxidation using a Cu/Co Catalyst

This protocol describes the aerobic oxidation of this compound to 2-Fluoro-4,5-dimethoxybenzoic acid.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Water

  • Oxygen gas (O₂)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.43 mmol), Cu(OAc)₂·H₂O (0.054 g, 0.27 mmol, 5 mol%), and Co(OAc)₂·4H₂O (0.068 g, 0.27 mmol, 5 mol%).

  • Add water (20 mL) to the flask.

  • Flush the flask with oxygen gas and maintain a positive pressure of oxygen (e.g., using a balloon).

  • Heat the reaction mixture to 80°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the reaction mixture with 2 M HCl to a pH of approximately 2 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 2-Fluoro-4,5-dimethoxybenzoic acid.

oxidation_cycle Aldehyde 2-Fluoro-4,5-dimethoxy- benzaldehyde Acid 2-Fluoro-4,5-dimethoxy- benzoic Acid Aldehyde->Acid Cu(II)/Co(II) catalyst O2 O₂ (Air) Co_II Co_II H2O H₂O Co_III Co_III Cu_I Cu_I Cu_II Cu_II

Palladium-Catalyzed Heck Coupling: A Gateway to Stilbene Derivatives

The Heck reaction is a powerful tool for forming carbon-carbon bonds, typically between an aryl halide and an alkene.[1][6] While this compound does not possess a halide suitable for a standard Heck reaction, a related bromo-analogue, 2-Bromo-4,5-dimethoxybenzaldehyde, is a commercially available starting material that can be used to synthesize stilbene derivatives which can then be further functionalized. This section will therefore focus on the Heck coupling of this bromo-analogue as a representative example of C-C bond formation in this molecular scaffold.

Catalyst Performance Comparison

The success of a Heck reaction is highly dependent on the palladium catalyst, the phosphine ligand, the base, and the solvent.

| Palladium Precatalyst | Phosphine Ligand | Base | Solvent | Expected Performance & Remarks | | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Triethylamine (Et₃N) | DMF or Acetonitrile | A classic and widely used catalyst system. Reliable for a broad range of substrates. | | Pd(OAc)₂ | Tri(o-tolyl)phosphine (P(o-tol)₃) | K₂CO₃ or Cs₂CO₃ | NMP or DMAc | The bulkier phosphine ligand can sometimes improve yields and selectivity, especially with sterically demanding substrates. | | Pd(PPh₃)₄ | None | Et₃N or K₂CO₃ | Toluene or Dioxane | A pre-formed Pd(0) catalyst that does not require in-situ reduction. Can be advantageous for sensitive substrates. |

Expert Insight: For the Heck coupling of 2-Bromo-4,5-dimethoxybenzaldehyde with an alkene like styrene or an acrylate, a system of Pd(OAc)₂ with PPh₃ and Et₃N in DMF is a robust starting point. The electron-donating methoxy groups can enhance the rate of oxidative addition.

Experimental Protocol: Heck Coupling of 2-Bromo-4,5-dimethoxybenzaldehyde

This protocol outlines the Heck coupling of 2-Bromo-4,5-dimethoxybenzaldehyde with styrene to synthesize the corresponding stilbene derivative.

Materials:

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-Bromo-4,5-dimethoxybenzaldehyde (1.0 g, 4.08 mmol), Pd(OAc)₂ (0.046 g, 0.204 mmol, 5 mol%), and PPh₃ (0.107 g, 0.408 mmol, 10 mol%).

  • Add anhydrous DMF (15 mL) to the tube and stir to dissolve the solids.

  • Add styrene (0.51 g, 4.89 mmol, 1.2 equiv) and triethylamine (1.14 mL, 8.16 mmol, 2.0 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100°C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

heck_cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Alkene [Ar-Pd(II)-Alkene]⁺X⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)-X(L₂) PdII_Alkene->PdII_Intermediate Migratory Insertion PdII_Hydride H-Pd(II)-X(L₂) PdII_Intermediate->PdII_Hydride β-Hydride Elimination Product Substituted Alkene PdII_Intermediate->Product PdII_Hydride->Pd0 Reductive Elimination Base Base ArX Ar-Br Alkene Alkene BaseH [Base-H]⁺X⁻

Conclusion

This compound and its derivatives are valuable synthons for the creation of complex molecules. The catalytic transformations of hydrogenation, oxidation, and carbon-carbon bond formation are fundamental to unlocking their synthetic potential. This guide has provided a comparative overview of suitable catalysts for these reactions, drawing on established chemical principles and data from analogous systems. The detailed experimental protocols offer a starting point for researchers to explore the rich chemistry of this versatile building block. As with any catalytic system, optimization of reaction conditions for specific substrates is crucial to achieving the desired outcomes.

References

  • Organic Chemistry Portal. Heck Reaction. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Wikipedia. Heck reaction. [Link]
  • PMC. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • Caltech Authors.
  • ACS Publications. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]
  • ResearchGate.
  • SciSpace.
  • White Rose Research Online. Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. [Link]
  • Google Patents.
  • RSC Publishing. Combined homogeneous and heterogeneous hydrogenation to yield catalyst-free solutions of parahydrogen-hyperpolarized [1-13C]succ. [Link]
  • PMC.
  • ResearchGate.
  • MDPI.
  • ResearchGate.
  • PubMed. Comparison of Different Advanced Oxidation Processes for the Degradation of Two Fluoroquinolone Antibiotics in Aqueous Solutions. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Fluoro-4,5-dimethoxybenzaldehyde (CAS No. 71924-62-4). As a fluorinated aromatic aldehyde utilized in pharmaceutical and fine chemical synthesis, its handling and disposal demand a rigorous adherence to safety protocols and environmental regulations to protect laboratory personnel and ensure regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid, crystalline powder that presents specific risks that must be managed.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The initial step in any disposal plan is to consult the Safety Data Sheet (SDS) for the specific batch of the chemical. This document provides the most comprehensive safety information on handling, storage, and disposal. The following table summarizes the critical information for this compound.

PropertyInformationSource
Chemical Name This compoundTCI Chemicals
Synonyms 6-FluoroveratraldehydeChem-Impex[1]
CAS Number 71924-62-4Chem-Impex[1]
Molecular Formula C₉H₉FO₃PubChem[2]
Appearance White to light yellow powder to crystalChem-Impex, TCI Chemicals[1]
GHS Hazard Codes H315, H319, H335PubChem[2]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritationPubChem[2]

Personal Protective Equipment (PPE) Protocol

Given the irritant nature of the compound, a stringent PPE protocol is non-negotiable. The causality is direct: preventing contact prevents injury.

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield (European Standard EN166).[3] This is critical to prevent airborne powder from causing serious eye irritation.

  • Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.

  • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to mitigate the risk of respiratory tract irritation from dust or aerosols. In cases of inadequate ventilation, a NIOSH/MSHA approved respirator may be necessary.[4]

Waste Segregation and Collection Protocol

The proper segregation of chemical waste is the cornerstone of a compliant and cost-effective disposal program. Federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), govern the management of hazardous waste from its point of generation.[5]

Step 1: Identify the Waste Stream this compound is a halogenated organic solid . This classification is critical. Halogenated wastes must be segregated from non-halogenated wastes.[6][7] The reason for this is twofold:

  • Disposal Method: Halogenated solvents and solids require high-temperature incineration at specialized facilities to prevent the formation of environmentally persistent and toxic byproducts like dioxins.[7][8]

  • Cost: The disposal of halogenated waste is significantly more expensive than non-halogenated waste.[8] Mixing these streams unnecessarily increases disposal costs and regulatory burden.

Step 2: Select the Appropriate Waste Container

  • Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.[9]

  • The container must be in good condition, with no signs of deterioration.[10]

  • For liquid waste (e.g., solutions containing the compound), ensure the container is leak-proof.[5]

Step 3: Label the Waste Container As soon as the first quantity of waste is added, the container must be labeled. The EPA requires that each label clearly states:

  • The words "Hazardous Waste" .[11][12]

  • The full chemical name: "this compound" . Do not use abbreviations.[9]

  • An indication of the hazards (e.g., "Irritant" or GHS pictograms).[12]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • The labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[10][11]

  • The container must be kept closed at all times except when adding waste.[6][9] A funnel left in the opening is not considered a closed container.

  • Store the container in secondary containment (such as a tub or tray) to contain any potential leaks.[10]

  • Segregate the halogenated waste container from other incompatible waste types, such as acids and bases.[10][13]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the lab immediately.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 2.

  • Contain and Clean: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads) and place the contaminated material into the waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste and place them in the designated container.

Final Disposal Logistics

Laboratory personnel are responsible for the waste up to the point of collection. The final disposal must be handled by trained professionals.

  • Request Pickup: Once the waste container is full (do not overfill, leave at least 10% headspace for liquids), or if it has been in the SAA for an extended period (up to one year for partially filled containers), arrange for pickup.[5][10]

  • Professional Disposal: Submit a waste collection request to your institution's Environmental Health & Safety (EHS or EH&S) office.[9] They will coordinate with a licensed hazardous waste vendor for transport to an approved treatment, storage, and disposal facility (TSDF).[5][14]

  • Documentation: Ensure all institutional paperwork is completed accurately. This creates a "cradle-to-grave" record of the waste, which is a legal requirement.[11]

Never dispose of this compound down the drain or in the regular trash. [6][9] This is a serious regulatory violation and poses a threat to the environment.

Disposal Workflow Diagram

G Figure 1. Disposal Decision Workflow start Waste Generated (2-Fluoro-4,5- dimethoxybenzaldehyde) sub_container Select Compatible Waste Container (e.g., HDPE Bottle) start->sub_container sub_label Affix 'Hazardous Waste' Label - List full chemical name - Indicate hazards sub_container->sub_label sub_segregate Segregate as HALOGENATED ORGANIC WASTE sub_label->sub_segregate sub_store Store in SAA - Keep container closed - Use secondary containment sub_segregate->sub_store end Container Full: Request Pickup from EHS for Incineration sub_store->end

Sources

Navigating the Safe Handling of 2-Fluoro-4,5-dimethoxybenzaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount. This guide provides comprehensive, immediate safety and logistical information for the use of 2-Fluoro-4,5-dimethoxybenzaldehyde, focusing on personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to furnish you with the critical knowledge to maintain a safe and efficient laboratory environment.

Immediate Safety Briefing: Understanding the Risks

Based on data from similar aromatic aldehydes, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][3][5]

  • Harmful if Swallowed: Ingestion may be harmful to your health.[5]

These potential hazards necessitate a stringent adherence to the PPE protocols outlined below to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) ANSI Z87.1 compliant safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene recommended)Standard laboratory coatNot generally required when handled in a certified chemical fume hood
High-Volume Transfers or Operations with Splash Potential Chemical splash goggles and a full-face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Chemical-resistant apron over a laboratory coatRequired if not handled in a fume hood or if aerosol generation is likely. Consult your institution's EHS for respirator selection and fit-testing.
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA) for large spills.
The "Why" Behind the PPE Choices
  • Eye and Face Protection : Aromatic aldehydes can cause significant eye irritation.[1][2][3][4] Safety glasses provide a minimum level of protection, while splash goggles offer a tighter seal. A face shield is crucial for protecting the entire face from splashes during larger volume transfers.

  • Hand Protection : Disposable nitrile or neoprene gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[6][7] For prolonged contact or during spill cleanup, more robust gloves like butyl rubber are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection : A standard lab coat protects personal clothing from minor spills and contamination. For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : Handling volatile or dusty solids outside of a primary engineering control like a fume hood can lead to inhalation exposure. A properly selected and fitted respirator is essential in these situations to prevent respiratory irritation.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Gather all necessary PPE as per the risk assessment. prep_area->gather_ppe inspect_ppe Inspect PPE for any defects. gather_ppe->inspect_ppe don_ppe Don PPE in the correct sequence. inspect_ppe->don_ppe weigh Weigh the compound in the fume hood. don_ppe->weigh transfer Carefully transfer the compound to the reaction vessel. weigh->transfer clean_tools Clean any contaminated tools and surfaces immediately. transfer->clean_tools doff_ppe Doff PPE in the correct sequence to avoid self-contamination. clean_tools->doff_ppe dispose_waste Dispose of contaminated waste in designated containers. doff_ppe->dispose_waste wash_hands Wash hands thoroughly with soap and water. dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Preparation :

    • Always work within a certified chemical fume hood to minimize inhalation exposure.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles. If a splash hazard exists, add a face shield.

    • Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling :

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If transferring solutions, do so slowly and carefully to prevent splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Doffing PPE :

    • Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface.

    • Remove your lab coat, folding the contaminated side inward.

    • Remove your eye and face protection last.

    • Wash your hands immediately and thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated solid waste (gloves, wipes, etc.) solid_container Designated solid hazardous waste container solid_waste->solid_container liquid_waste Unused or waste solutions liquid_container Designated liquid hazardous waste container liquid_waste->liquid_container ehs_pickup Arrange for pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Decision tree for the proper disposal of waste contaminated with this compound.

Disposal Procedures
  • Solid Waste : All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines.

  • Consult EHS : Always follow your institution's specific waste disposal procedures and consult with your Environmental Health and Safety (EHS) department for guidance.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • NIOSH Pocket Guide to Chemical Hazards.
  • OSHA Hazard Communication Standard.
  • Safety Data Sheet for 2-Fluoro-3-methoxybenzaldehyde. (Example from a supplier, specific link not available).
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.